molecular formula C7H4FIN2 B1360817 6-fluoro-3-iodo-1H-indazole CAS No. 885522-07-6

6-fluoro-3-iodo-1H-indazole

Cat. No.: B1360817
CAS No.: 885522-07-6
M. Wt: 262.02 g/mol
InChI Key: GSBQTDGAUHVRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4FIN2 and its molecular weight is 262.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBQTDGAUHVRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646274
Record name 6-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-07-6
Record name 6-Fluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-3-iodo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 6-Fluoro-3-iodo-1H-indazole: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-3-iodo-1H-indazole has emerged as a strategically vital heterocyclic building block for researchers in medicinal chemistry and pharmaceutical development. Its unique trifunctional architecture—a privileged indazole scaffold, a metabolically robust fluorine substituent, and a synthetically versatile iodine atom—offers a powerful platform for the synthesis of complex molecular entities. This guide provides an in-depth examination of the physicochemical properties, synthesis, chemical reactivity, and applications of this compound. We will delve into the causality behind its utility in cornerstone synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by detailed, field-proven experimental protocols. This document is intended to serve as a comprehensive resource for scientists leveraging this potent intermediate in the pursuit of novel therapeutic agents.

Introduction: The Strategic Value of this compound

The indazole nucleus is a "privileged" scaffold in drug discovery, forming the core of numerous pharmacological agents with activities spanning oncology, inflammation, and infectious diseases.[1][2] The value of this compound (Figure 1) lies in the synergistic interplay of its three key structural features:

  • The 1H-Indazole Core: This bicyclic aromatic system is a bioisostere of purines and indoles, enabling it to interact with a wide range of biological targets, particularly protein kinases.[3]

  • The C-6 Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve bioavailability by altering lipophilicity (logP).[3]

  • The C-3 Iodine Atom: The carbon-iodine bond at the 3-position is the molecule's primary synthetic handle. Iodine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, providing a reliable and versatile anchor point for introducing molecular diversity and building complexity.[3]

This combination makes this compound a highly sought-after intermediate for constructing libraries of novel compounds, particularly in the development of targeted therapies.[4]

Figure 1. Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis and for its characterization. The key properties of this compound are summarized below.

Physical Properties

The quantitative data for this compound are presented in Table 1 for easy reference.

PropertyValueSource(s)
CAS Number 885522-07-6[4][5]
Molecular Formula C₇H₄FIN₂[4][5]
Molecular Weight 262.02 g/mol [4][5]
Appearance Yellowish-brown solid[4]
Boiling Point 361.4 ± 22.0 °C (Predicted)[5]
Purity ≥ 97% (Typically by HPLC)[4]
Storage Conditions Store at 0-8 °C, under inert gas[4]
Spectroscopic Data (Predicted)

While experimental spectra are lot-specific, the expected NMR and key IR/MS features provide a baseline for structural confirmation. The data in Table 2 are predicted based on analyses of structurally similar indazoles.[6][7]

Data TypeExpected Features
¹H NMR (400 MHz, DMSO-d₆) δ: ~13.8 (br s, 1H, N-H), ~7.9 (dd, 1H, H-7), ~7.6 (dd, 1H, H-4), ~7.2 (ddd, 1H, H-5). Chemical shifts and multiplicities are estimations.
¹³C NMR (100 MHz, DMSO-d₆) δ: ~160 (d, ¹JCF ≈ 240 Hz, C-6), ~142 (C-7a), ~123 (d, ³JCF ≈ 10 Hz, C-5), ~122 (C-7), ~113 (d, ²JCF ≈ 25 Hz, C-5a), ~95 (d, ⁴JCF ≈ 4 Hz, C-4), ~90 (C-3).
IR (KBr) ν (cm⁻¹): ~3100-2900 (N-H stretch), ~1620, 1580, 1480 (C=C, C=N aromatic stretching), ~1250 (C-F stretch), ~550 (C-I stretch).
Mass Spec (ESI) m/z: 262.9 [M+H]⁺.

Synthesis of this compound

The most direct and common laboratory-scale synthesis of 3-iodoindazoles involves the regioselective iodination of the parent indazole at the C-3 position. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution at this site.

Synthetic Workflow: Iodination of 6-Fluoro-1H-indazole

The synthesis begins with commercially available 6-fluoro-1H-indazole. Deprotonation with a strong base like potassium hydroxide (KOH) generates the indazolide anion, which then acts as a potent nucleophile. Subsequent reaction with an electrophilic iodine source, such as molecular iodine (I₂), yields the desired product.

synthesis_workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product SM1 6-Fluoro-1H-indazole Deprotonation Step 1: Deprotonation - Add KOH to 6-fluoro-1H-indazole in DMF. - Stir to form indazolide anion. SM1->Deprotonation SM2 Potassium Hydroxide (KOH) SM2->Deprotonation SM3 Molecular Iodine (I₂) Iodination Step 2: Iodination - Add I₂ solution dropwise at room temp. - Monitor reaction by TLC. SM3->Iodination SM4 Solvent (DMF) SM4->Deprotonation Deprotonation->Iodination Indazolide Anion Quench Step 3: Quenching & Precipitation - Pour mixture into aqueous Na₂S₂O₄/K₂CO₃. - Precipitates crude product. Iodination->Quench Purify Step 4: Purification - Filter the solid. - Wash and dry to yield pure product. Quench->Purify Product This compound Purify->Product

Figure 2. General workflow for the synthesis of this compound.
Experimental Protocol

This protocol is adapted from a well-established procedure for the iodination of substituted indazoles.[8]

  • Reaction Setup: To a solution of 6-fluoro-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~5-10 mL per mmol of substrate), add powdered potassium hydroxide (2.0 eq.). Stir the resulting suspension at room temperature for 30 minutes.

  • Iodination: In a separate flask, prepare a solution of iodine (1.5 eq.) in DMF. Add this iodine solution dropwise to the reaction mixture over 20-30 minutes. The reaction is typically exothermic.

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup and Isolation: Upon completion, pour the reaction mixture into a stirred aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities. Dry the solid under vacuum to afford this compound as a solid. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound is dominated by the reactivity of the C-I bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the method of choice for forming carbon-carbon bonds.[9] It allows for the coupling of the 3-iodoindazole with a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters, enabling the construction of complex biaryl systems often found in kinase inhibitors.[10][11][12]

Causality of Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ are common.

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. Bulky, electron-rich ligands are often required for challenging substrates.[12]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[12]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.

suzuki_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdI Ar-Pd(II)-I Complex OxAdd->ArPdI Transmetal Transmetalation ArPdR Ar-Pd(II)-R Complex Transmetal->ArPdR RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-6-fluoro-1H-indazole (Ar-R) RedElim->Product ArI This compound (Ar-I) ArI->OxAdd ArPdI->Transmetal Boronic R-B(OH)₂ + Base Boronic->Transmetal ArPdR->RedElim

Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 3-substituted indazole product.

Buchwald-Hartwig Amination

For the synthesis of C(aryl)-N bonds, the Buchwald-Hartwig amination is the preeminent method.[13] This reaction is critical for installing primary or secondary amines at the C-3 position of the indazole, a common structural motif in many biologically active compounds.

Causality of Component Selection:

  • Catalyst/Ligand System: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are often necessary to promote the challenging reductive elimination step that forms the C-N bond.[13][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

buchwald_cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition ArPdI Ar-Pd(II)-I Complex OxAdd->ArPdI AmineCoord Amine Coordination & Deprotonation AmidoComplex Ar-Pd(II)-NR₂ (Amido Complex) AmineCoord->AmidoComplex RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product 3-Amino-6-fluoro-1H-indazole (Ar-NR₂) RedElim->Product ArI This compound (Ar-I) ArI->OxAdd ArPdI->AmineCoord Amine R₂NH + Base Amine->AmineCoord AmidoComplex->RedElim

Figure 4. Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon) three times. Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Stir until the reaction is complete as determined by LC-MS analysis.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to yield the desired 3-aminoindazole product.

Applications and Significance in Drug Discovery

This compound serves as a foundational element in the synthesis of numerous high-value pharmaceutical targets. Its utility is particularly pronounced in the field of oncology, where the indazole scaffold is a common feature of potent kinase inhibitors.[2]

The ability to rapidly diversify the C-3 position allows for the exploration of the binding pocket of a target enzyme, while the C-6 fluorine atom helps to lock in favorable metabolic and binding properties. This "late-stage functionalization" approach, enabled by the C-I bond, is a cornerstone of modern medicinal chemistry programs.

drug_discovery_flow cluster_reactions Parallel Synthesis & Diversification cluster_library Compound Library Start This compound (Core Scaffold) Suzuki Suzuki Coupling + Aryl Boronic Acids Start->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig + Amines Start->Buchwald C-N Bond Formation Sonogashira Sonogashira Coupling + Alkynes Start->Sonogashira C-C Bond Formation Lib1 3-Aryl-indazoles Suzuki->Lib1 Lib2 3-Amino-indazoles Buchwald->Lib2 Lib3 3-Alkynyl-indazoles Sonogashira->Lib3 Screening High-Throughput Screening (e.g., Kinase Assays) Lib1->Screening Lib2->Screening Lib3->Screening Leads Hit/Lead Compounds (e.g., Kinase Inhibitors) Screening->Leads

Figure 5. Role of this compound in a drug discovery workflow.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on GHS data for structurally related compounds like 6-iodo-1H-indazole, the following precautions are advised.[16]

  • Hazard Statements: May be harmful if swallowed and may cause skin and serious eye irritation.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) under an inert atmosphere to prevent degradation.[4]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and versatile reactivity in powerful cross-coupling reactions make it an invaluable asset. By providing a robust scaffold that can be precisely and efficiently elaborated, it empowers researchers to accelerate the discovery and development of next-generation therapeutics. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for scientists to fully harness the potential of this key building block.

References

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051.
  • PubMed. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. Molecules, 23(8), 2051.
  • J&K Scientific. 6-Fluoro-3-iodo-1-methyl-1H-indazole.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821.
  • Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4187-4190.
  • NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127928.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • NIH. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(35), 14337–14340.
  • PubChem - NIH. 6-iodo-1H-indazole.
  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.
  • PMC - PubMed Central. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3948.

Sources

A Comprehensive Technical Guide to the Synthesis of 6-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Fluoro-3-iodo-1H-indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] The strategic introduction of a fluorine atom, as in the 6-fluoro-1H-indazole moiety, is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3] Furthermore, the presence of an iodine atom at the C-3 position transforms the molecule into a versatile synthetic intermediate. The carbon-iodine bond is an excellent handle for introducing further molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] Consequently, this compound (CAS No. 885522-07-6) is a highly valuable building block for the synthesis of novel kinase inhibitors and other targeted therapies in drug discovery programs.[5] This guide provides an in-depth analysis of the most efficient and practical synthetic pathways to this key intermediate.

Retrosynthetic Analysis & Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary synthetic strategies. The most direct approach involves the regioselective iodination of a commercially available precursor, 6-fluoro-1H-indazole. An alternative pathway would involve the synthesis of a 3-amino-6-fluoro-1H-indazole intermediate, followed by a Sandmeyer reaction to install the iodo group.

Given that 6-fluoro-1H-indazole is readily available from commercial suppliers, the direct C-3 iodination is the most efficient and recommended pathway for laboratory and potential scale-up synthesis.[3][6]

G cluster_path1 Pathway 1: Direct Iodination (Recommended) cluster_path2 Pathway 2: Sandmeyer Reaction target This compound p1_start 6-Fluoro-1H-indazole (Commercially Available) p2_inter 3-Amino-6-fluoro-1H-indazole p1_start->target Electrophilic Iodination p2_inter->target 1. Diazotization (NaNO₂, H⁺) 2. Iodination (KI) p2_start 2-Cyano-4-fluoroaniline + Hydrazine p2_start->p2_inter Cyclization G cluster_mech Mechanism of C-3 Iodination start 6-Fluoro-1H-indazole anion Indazolide Anion (Activated) start->anion + KOH - H₂O intermediate Sigma Complex anion->intermediate + I₂ product This compound intermediate->product - I⁻ G start 3-Amino-6-fluoro-1H-indazole diazonium Indazole-3-diazonium salt start->diazonium NaNO₂, HCl 0-5 °C product This compound diazonium->product KI, H₂O (N₂ evolution)

Sources

The Strategic Fluorination of Indazole Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core, a privileged scaffold in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of fluorine atoms into the indazole framework has emerged as a powerful strategy to modulate and enhance a wide spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of fluorinated indazole derivatives. We will explore their diverse therapeutic applications, delve into the mechanistic rationale behind their design, and provide detailed, field-proven protocols for their biological evaluation.

The Physicochemical Impact of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles. Key effects include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer in-vivo half-life.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB).[1]

  • Modulation of Acidity/Basicity: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing ionization at physiological pH and affecting target binding and solubility.

  • Conformational Control: Strategic fluorination can induce specific conformational preferences in a molecule, locking it into a bioactive conformation for optimal target engagement.

Therapeutic Landscape of Fluorinated Indazole Derivatives

The versatility of the fluorinated indazole scaffold is evident in its broad range of biological activities, spanning multiple therapeutic areas.

Oncology: Potent Kinase Inhibition

A significant focus of research on fluorinated indazoles has been in the development of potent and selective kinase inhibitors for cancer therapy.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Fluorinated indazoles have been successfully developed as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[2][3][4][5]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of FGFR signaling is implicated in various cancers. Fluorinated indazoles have shown potent inhibitory activity against FGFRs.[2][6] For instance, the presence of a fluorine substitution at the 6-position of the indazole ring has been shown to improve both enzymatic activity and cellular potency against FGFR1 and FGFR2.[2]

  • Other Kinase Targets: The inhibitory activity of fluorinated indazoles extends to other important cancer-related kinases, including Receptor-Interacting Protein 2 (RIP2) kinase, Rho kinase (ROCK1), and p38 kinase.[7] The position of the fluorine atom can dramatically impact potency; for example, a 6-fluoroindazole derivative showed significantly enhanced ROCK1 inhibitory potency compared to its 4-fluoro counterpart.[7]

Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Fluorinated indazoles have demonstrated significant potential as anti-inflammatory agents through various mechanisms.

  • Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes involved in the inflammatory cascade, such as Syk enzyme and p38 kinase.[7]

  • Cytokine Modulation: They can modulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

  • TRPA1 Antagonism: A 6-fluoroindazole scaffold has been identified as a potent and selective antagonist of the TRPA1 cation channel, exhibiting in vivo anti-inflammatory activity.[7]

Neurodegenerative Diseases

The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[1][8]

  • Nitric Oxide Synthase (NOS) Inhibition: Fluorinated indazoles have been designed as selective inhibitors of nitric oxide synthase (NOS), with some compounds showing selectivity for the inducible (NOS-II) over the neuronal (NOS-I) isoform.[9] This is significant as excessive nitric oxide production is implicated in neurodegenerative processes. The fluorination of the aromatic ring was found to increase both inhibitory potency and NOS-II selectivity.[9]

  • Alzheimer's Disease: The development of fluorinated molecules is a promising approach for Alzheimer's disease therapy, with research focusing on inhibitors of amyloid fibrillogenesis.[8][10][11]

Other Therapeutic Areas

The biological activities of fluorinated indazoles also extend to:

  • Antiviral Activity: Including potent anti-HIV-1 activity.[7]

  • Antifungal and Antibacterial Activity: Demonstrating a broad spectrum of antimicrobial properties.[12][13]

  • Estrogen Receptor (ER) Modulation: With potential applications in hormone-dependent diseases.[7]

Core Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of findings, standardized and validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of fluorinated indazole derivatives.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a recombinant kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition by the test compound.

Detailed Protocol (Luminescence-Based - ADP-Glo™ Assay):

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the fluorinated indazole derivative in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

    • Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a white, opaque 96-well or 384-well microplate, add the diluted test compound or DMSO (vehicle control).

    • Add the recombinant kinase (e.g., VEGFR-2, FGFR1) and the specific substrate to the wells.

    • Expert Insight: For covalent inhibitors, a pre-incubation step (30-60 minutes) at room temperature before ATP addition is crucial to allow for covalent bond formation.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the "no inhibitor" control (100% kinase activity).

    • Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer, Inhibitor) start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution add_to_plate Add Enzyme, Buffer, and Inhibitor to Plate serial_dilution->add_to_plate initiate_reaction Initiate Reaction with ATP/Substrate Mix add_to_plate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction read_plate Read Plate (Luminescence) stop_reaction->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end_node End analyze_data->end_node

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Plate cells (e.g., cancer cell lines like 4T1 or HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the fluorinated indazole derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Allow the plate to stand overnight in the incubator in a humidified atmosphere.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: VEGFR-2 in Angiogenesis

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subcutaneous injection of carrageenan into the rat paw induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema indicates its anti-inflammatory potential.[14][15]

Detailed Protocol:

  • Animal Acclimatization and Grouping:

    • Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups), with at least six animals per group.

  • Compound Administration:

    • Administer the fluorinated indazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin, 5 mg/kg).[14]

  • Induction of Inflammation:

    • Thirty minutes after compound administration, induce inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • The degree of edema is assessed by the difference in paw volume before and after carrageenan treatment.[14]

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from biological assays should be summarized in well-structured tables.

Table 1: In Vitro Kinase Inhibitory Activity of Fluorinated Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
52 ROCK114[7]
51 ROCK12500[7]
44g Syk4[7]
27a FGFR1< 4.1[2]
27a FGFR22.0[2]

Table 2: Antiproliferative Activity of Fluorinated Indazole Derivatives

CompoundCell LineIC50 (µM)Reference
2f 4T1 (Breast Cancer)0.23[16][17]
2f HepG2 (Liver Cancer)0.80[16]
2f MCF-7 (Breast Cancer)0.34[16]
109 EGFR T790M0.0053[6]
109 EGFR0.0083[6]

Conclusion and Future Perspectives

The strategic incorporation of fluorine has proven to be a highly effective approach for discovering and optimizing indazole-based therapeutic agents. Fluorinated indazole derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, inflammation, and neurodegenerative diseases. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and the application of robust biological evaluation protocols, holds great promise for the development of novel and effective medicines. Future research will likely focus on developing derivatives with even greater selectivity for their targets to minimize off-target effects, as well as exploring novel fluorination strategies to access new chemical matter.

References

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (Date not available). Source not available.
  • Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. (2009). Bioorganic & Medicinal Chemistry. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]
  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. [Link]
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Medicinal Chemistry. [Link]
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC. [Link]
  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2010). Future Medicinal Chemistry. [Link]
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]
  • Synthesis and biological evaluation of indazole derivatives. (2016). Journal of Fluorine Chemistry. [Link]
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2023). Journal of Pharmaceutical Chemistry. [Link]
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Deriv
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. [Link]
  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (2021). Letters in Drug Design & Discovery. [Link]
  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (2019). MedChemComm. [Link]
  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. (2020). Pharmaceutics. [Link]
  • Importance of Indazole against Neurological Disorders. (2021). Current Molecular Pharmacology. [Link]
  • Design, synthesis and in-vitro evaluation of fluorinated triazoles as multi-target directed ligands for Alzheimer disease. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). Bioorganic & Medicinal Chemistry. [Link]
  • Indazole derivatives as inhibitors of FGFR1. (2024).
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2022). Cancers. [Link]
  • Kinase assays. (2020). BMG LABTECH. [Link]
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2020). Molecules. [Link]
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). Molecules. [Link]

Sources

Mechanism of action for indazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the

Mechanisms of Action of Indazole-Based Compounds**

Abstract

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to bind with high affinity to a multitude of biological targets.[1] This versatility has positioned indazole derivatives at the forefront of modern drug discovery, particularly in oncology. This technical guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their therapeutic effects. We will dissect their roles as potent kinase inhibitors, disruptors of microtubule dynamics, and modulators of other critical cellular pathways. The narrative will explain the causal relationships behind experimental designs, detail validated protocols for mechanism-of-action studies, and present visual representations of key signaling cascades and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The most prolific and clinically successful application of the indazole scaffold is in the design of protein kinase inhibitors.[2] Kinases are pivotal enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[2] The indazole core is exceptionally well-suited to target the ATP-binding pocket of kinases, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the enzyme, mimicking the binding of native ATP.[1] This foundational interaction provides a high-affinity anchor, from which synthetic modifications can be made to achieve remarkable potency and selectivity.[3][4]

Mechanism: Competitive ATP Inhibition of Receptor Tyrosine Kinases (RTKs)

A major class of indazole-based drugs functions by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[5][6] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7][8][9][10]

Case Study: Axitinib and Pazopanib

  • Axitinib (Inlyta®) is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[6][9] By binding to the ATP pocket of these receptors, Axitinib blocks the downstream signaling cascade that leads to endothelial cell proliferation and migration, thereby inhibiting angiogenesis.[6][11][12] It also shows activity against PDGFR and c-KIT.[9][11]

  • Pazopanib (Votrient®) is another multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis by targeting VEGFR-1, -2, -3, PDGFR-α and -β, and c-kit.[5][7][8][10]

The inhibition of these RTKs effectively "starves" the tumor by cutting off its blood supply.[5][6]

VEGFA_Pathway VEGFR-2 Signaling Inhibition by Indazoles VEGFA VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGFA->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAF RAF P1->RAF Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole Axitinib / Pazopanib Indazole->VEGFR2 Inhibits ATP Binding Microtubule_Workflow cluster_0 Normal Cell Division cluster_1 Action of Indazole MTA Tubulin α/β-Tubulin Dimers MT Microtubules (Dynamic Polymers) Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle Division Cell Division (Mitosis) Spindle->Division Indazole Indazole (Colchicine Site Agent) Tubulin2 α/β-Tubulin Dimers Indazole->Tubulin2 Binds to Colchicine Site Block Polymerization Inhibited Tubulin2->Block Arrest G2/M Phase Arrest Block->Arrest Apoptosis Apoptosis Arrest->Apoptosis MOA_Workflow start Novel Indazole Compound screen Phenotypic Screen (e.g., Cell Viability Assay) start->screen target_id Target Identification & Validation screen->target_id kinase_assay Biochemical Assay (e.g., In Vitro Kinase Assay) target_id->kinase_assay Kinase Hypothesis tubulin_assay Biochemical Assay (Tubulin Polymerization Assay) target_id->tubulin_assay Microtubule Hypothesis hsp90_assay Biochemical/Cellular Assay (Client Protein Degradation via Western Blot) target_id->hsp90_assay Hsp90 Hypothesis cellular_assay Cell-Based Assay (e.g., Western Blot for P-ERK) kinase_assay->cellular_assay conclusion Mechanism of Action Established cellular_assay->conclusion cellular_imaging Cell-Based Assay (Immunofluorescence of Microtubules) tubulin_assay->cellular_imaging cellular_imaging->conclusion hsp90_assay->conclusion

Caption: A generalized workflow for elucidating the mechanism of action.

Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To quantify the direct inhibitory effect of an indazole compound on a purified kinase.

  • Principle: This assay measures the transfer of a phosphate group (often radiolabeled ³³P from ATP) from ATP to a substrate peptide by the kinase. A[13] potent inhibitor will reduce the amount of phosphorylated substrate.

  • Methodology:

    • Preparation: Prepare a reaction buffer containing the purified target kinase, a specific substrate peptide, and ATP (spiked with [γ-³³P]ATP).

    • Inhibitor Addition: Add the indazole compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM) to the reaction wells. Include a DMSO vehicle control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

    • Initiation & Incubation: Start the reaction by adding the ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes). [13] 4. Quenching: Stop the reaction by adding an acid solution (e.g., 10% H₃PO₄). [13] 5. Separation: Transfer the quenched reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while unused [γ-³³P]ATP will not.

    • Washing: Wash the plate multiple times with a weak acid (e.g., 0.5% H₃PO₄) to remove all unbound radiolabeled ATP. [13] 7. Detection: Add scintillation fluid to the dried plate and measure the radioactivity in each well using a microplate scintillation counter.

    • Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Immunofluorescence Assay for Microtubule Disruption
  • Objective: To visualize the effect of an indazole compound on the cellular microtubule network.

  • Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin. A fluorescent secondary antibody allows for visualization of the microtubule structure via microscopy.

  • Methodology:

    • Cell Culture: Plate cancer cells (e.g., HeLa or A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with the indazole compound at its IC₅₀ and 10x IC₅₀ concentration for a relevant time period (e.g., 24 hours). Include a DMSO vehicle control and a known microtubule disruptor (e.g., colchicine or paclitaxel) as controls.

    • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes. This allows the antibodies to access intracellular proteins.

    • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBST) for 1 hour.

    • Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature, protected from light.

    • Nuclear Staining & Mounting: Wash three times with PBST. Stain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Imaging: Visualize the cells using a fluorescence or confocal microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. In treated cells, expect to see depolymerized tubulin and a diffuse cytoplasmic stain.

Quantitative Data Summary

The potency of indazole-based inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀).

CompoundPrimary Target(s)IC₅₀ (nM)Target Cell Line / AssayReference
Axitinib VEGFR-1, -2, -30.1 - 0.3In vitro enzymatic assay
Pazopanib VEGFR, PDGFR, c-Kit(Varies by target)Multi-kinase inhibitor
Enzastaurin PKCβ6Cell-free enzymatic assay
Ganetespib Hsp9064 - 128 (Binding Saturation)LC-MS/MS occupancy assay
Indazole 3f Tubulin Polymerization4,770 (IC₅₀ in µM)In vitro polymerization assay
Indazole 8l Tubulin Polymerization(Potency in low nM range)Anticancer activity in A549 cells

Conclusion and Future Perspectives

The indazole scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapeutics. Its ability to be tailored for high-affinity interactions with diverse targets—from the ATP pockets of hundreds of kinases to the colchicine site of tubulin and the chaperone Hsp90—underscores its privileged status in medicinal chemistry. The success of drugs like Axitinib and Pazopanib in the clinic validates the kinase inhibition approach. M[7][11]eanwhile, ongoing research into indazole-based microtubule disruptors and Hsp90 inhibitors promises new therapeutic avenues, potentially overcoming resistance mechanisms that plague current treatments. F[14][15][16]uture efforts will likely focus on developing next-generation inhibitors with even greater selectivity, novel dual-target inhibitors, and compounds capable of modulating protein-protein interactions, further expanding the therapeutic utility of this remarkable heterocyclic core.

References

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (URL: )
  • Axitinib - Wikipedia. (URL: [Link])
  • Pazopanib - Wikipedia. (URL: [Link])
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC - NIH. (URL: [Link])
  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (URL: [Link])
  • What is the mechanism of Pazopanib Hydrochloride?
  • Enzastaurin Hydrochloride - MassiveBio. (URL: [Link])
  • Enzastaurin, a Protein Kinase Cβ–Selective Inhibitor, and Its Potential Application as an Anticancer Agent in Lung Cancer - AACR Journals. (URL: [Link])
  • Indazole-Based Microtubule-Targeting Agents as Potential Candidates for Anticancer Drugs Discovery | Request PDF - ResearchG
  • What is Axitinib used for?
  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. (URL: [Link])
  • Axitinib: MedlinePlus Drug Inform
  • Axitinib (Inlyta) - Cancer Research UK. (URL: [Link])
  • Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed. (URL: [Link])
  • Discovery and Development of Ganetespib | Inhibitors of Molecular Chaperones as Therapeutic Agents | Books G
  • Enzastaurin - Wikipedia. (URL: [Link])
  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - NIH. (URL: [Link])
  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed. (URL: [Link])
  • Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (URL: [Link])
  • Definition of ganetespib - NCI Drug Dictionary - N
  • Indazole Derivatives: Promising Anti-tumor Agents - Bentham Science Publisher. (URL: [Link])
  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy - MDPI. (URL: [Link])
  • The discovery of water-soluble indazole derivatives as potent microtubule polymeriz
  • (PDF)
  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (URL: [Link])
  • Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PubMed Central. (URL: [Link])
  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed. (URL: [Link])
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (URL: [Link])
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: [Link])
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

Sources

A Senior Application Scientist's Guide to 6-Fluoro-3-iodo-1H-indazole: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 6-fluoro-3-iodo-1H-indazole, a heterocyclic intermediate that has become indispensable in the synthesis of targeted therapeutics. We will explore its strategic importance, inherent chemical reactivity, and pivotal role in the development of clinically significant agents, particularly in the realms of oncology and cellular pathway modulation. This document is intended for medicinal chemists, process scientists, and researchers in the field of drug development.

The Strategic Value of the Indazole Scaffold

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure is adept at participating in crucial binding interactions with biological targets, most notably the hinge region of protein kinases, through hydrogen bonding.[1] This ability to mimic the adenine core of ATP has rendered indazole derivatives a cornerstone in the design of kinase inhibitors.[2][3] Furthermore, the indazole core is a key feature in drugs targeting other enzyme families, such as poly(ADP-ribose) polymerases (PARPs).[4]

The specific derivative, this compound, offers a unique combination of functionalities that make it exceptionally valuable for constructing complex drug molecules.

  • The 3-Iodo Group: This is the primary reactive handle. The carbon-iodine bond is relatively weak, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][5][6] This allows for the late-stage introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents, which is critical for exploring the structure-activity relationship (SAR) and optimizing a drug candidate's potency and selectivity.

  • The 6-Fluoro Group: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its introduction can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism.[2] Additionally, its strong electron-withdrawing nature can modulate the pKa of the indazole ring and influence binding affinity through specific interactions with the target protein.[2]

The combination of a versatile reactive site (the iodine) and a property-modulating group (the fluorine) on a biologically relevant scaffold makes this compound a powerful and highly sought-after intermediate in pharmaceutical research.[7]

Synthesis and Chemical Properties

The synthesis of this compound typically involves the direct iodination of the parent 6-fluoro-1H-indazole. This reaction leverages the acidic nature of the proton at the 3-position of the indazole ring.

A general synthetic approach involves deprotonation with a suitable base followed by quenching with an iodine source. A representative procedure is adapted from the synthesis of similar halo-indazoles.[8]

Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory safety conditions.

  • Reaction Setup: To a solution of 6-fluoro-1H-indazole (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 equivalents) portion-wise at room temperature.

  • Deprotonation: Stir the resulting mixture for 30-60 minutes to ensure complete formation of the indazolide anion.

  • Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.5 equivalents) in DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, which will be observed by the disappearance of the brown color. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with water, and then a minimal amount of cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Purification: Dry the crude solid to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

PropertyValueSource
CAS Number 885522-07-6[9][10]
Molecular Formula C₇H₄FIN₂[9][10]
Molecular Weight 262.02 g/mol [9][10]

Application in Targeted Therapy: The Synthesis of Niraparib

Perhaps the most prominent application of this compound is its role as a key intermediate in the synthesis of Niraparib , a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and peritoneal cancers.[4][11][12] PARP enzymes are critical for repairing single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[12][13][14]

The synthesis of Niraparib utilizes this compound as the core scaffold, onto which the piperidine side chain is appended via a Suzuki-Miyaura cross-coupling reaction.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Final Product A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Piperidine boronic acid derivative B->C D Niraparib C->D Forms key C-C bond

Synthetic workflow for Niraparib.

This Suzuki coupling is a testament to the strategic utility of the 3-iodo group. It allows for the efficient and robust connection of the two main fragments of the drug molecule, often in high yield.[15]

Broader Applications: A Versatile Tool for Kinase Inhibitor Libraries

Beyond PARP inhibitors, the indazole scaffold is a privileged structure for targeting a wide range of protein kinases.[2][16] this compound serves as an excellent starting point for building libraries of potential kinase inhibitors to treat various cancers and other diseases.

The core principle of indazole-based kinase inhibition involves the N1 and N2 atoms of the indazole ring forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The substituents at the 3- and 6-positions then project into different pockets of the active site, determining the inhibitor's potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indazole Inhibitor hinge Hinge Region (e.g., Ala, Glu residues) gatekeeper Gatekeeper Residue solvent_front Solvent Front Pocket indazole Indazole Core indazole->hinge H-Bonds r1 R1 Group (from C3-Iodo coupling) r1->gatekeeper Hydrophobic/Steric Interactions r2 R2 Group (C6-Fluoro) r2->solvent_front Modulates Solubility/ Binding

General binding mode of an indazole inhibitor.

By using this compound, medicinal chemists can:

  • Anchor the Scaffold: Rely on the indazole core to establish the foundational hinge-binding interactions.

  • Explore Potency: Systematically vary the substituent introduced at the 3-position via cross-coupling to optimize interactions within the hydrophobic pocket near the gatekeeper residue.[1][17]

  • Fine-Tune Properties: Leverage the 6-fluoro substituent to enhance metabolic stability and potentially form favorable interactions with residues in the solvent-front region.[2]

This strategy has been employed to develop inhibitors for various kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Pim kinases.[2][16]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that embodies key principles of modern drug design. The orthogonal reactivity of its functional groups—a versatile handle for diversification and a bio-isosteric element for property modulation—on a biologically validated scaffold provides an efficient and powerful platform for the discovery of targeted therapies. Its central role in the synthesis of approved drugs like Niraparib and its continued application in the development of novel kinase inhibitors underscore its enduring importance to the pharmaceutical industry.

References

  • Title: 6-Fluoro-3-iodo-1-methyl-1H-indazole Source: Chem-Impex URL:[Link]
  • Title: 6-Fluoro-3-iodo-1-methyl-1H-indazole | 1257535-15-1 Source: J&K Scientific URL:[Link]
  • Title: 6-Fluoro-3-iodo-indazole Source: Chem-Impex URL:[Link]
  • Title: CN107235957A - A kind of synthetic method for preparing Niraparib Source: Google Patents URL
  • Title: Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib Source: Organic Process Research & Development - ACS Public
  • Title: Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging Source: PubMed URL:[Link]
  • Title: this compound Source: CRO SPLENDID LAB URL:[Link]
  • Title: Synthesis of 1H-Indazoles via Silver(I)
  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: NIH URL:[Link]
  • Title: Synthesis method of 6-iodine-1H-indazole Source: Eureka | Patsnap URL
  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC - NIH URL:[Link]
  • Title: CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof Source: Google Patents URL
  • Title: The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors Source: PubMed URL:[Link]
  • Title: An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit Source: PMC - NIH URL:[Link]
  • Title: Update on Combination Strategies of PARP Inhibitors Source: PMC - NIH URL:[Link]
  • Title: Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance Source: PMC - NIH URL:[Link]
  • Title: 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 Source: PubChem URL:[Link]

Sources

The Indazole Scaffold: A Privileged Structure in Modern Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective inhibitors of key oncogenic targets. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, feature an indazole core, highlighting its clinical significance.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of substituted indazoles in oncology. It is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, synthetic strategies, and preclinical evaluation methodologies that are central to the discovery and development of novel indazole-based anticancer agents.

Introduction: The Rise of Indazoles in Oncology

Cancer remains a formidable global health challenge, with rising incidence and mortality rates demanding the continuous development of novel therapeutic strategies.[2] The era of targeted therapy has revolutionized cancer treatment by focusing on specific molecular aberrations that drive tumor growth and survival. Within this paradigm, heterocyclic compounds have proven to be a rich source of pharmacologically active agents.[1] The indazole moiety, in particular, has garnered significant attention due to its ability to engage with a wide array of biological targets with high affinity and specificity.[3][4]

Indazole-based compounds have demonstrated a remarkable breadth of anticancer activities, including the inhibition of angiogenesis, disruption of DNA repair mechanisms, and induction of programmed cell death (apoptosis).[5][6] Marketed drugs like Axitinib, Pazopanib, and Niraparib validate the therapeutic utility of this scaffold in treating various malignancies, including renal cell carcinoma, soft tissue sarcoma, and ovarian cancer.[3][7][8] This guide will dissect the core principles that make substituted indazoles a cornerstone of modern oncology research, from fundamental mechanisms to practical experimental workflows.

Core Mechanisms of Action: How Indazoles Combat Cancer

Substituted indazoles exert their anticancer effects by modulating the activity of critical proteins involved in cancer cell proliferation, survival, and metastasis. The primary mechanisms revolve around the inhibition of protein kinases and DNA repair enzymes.

Inhibition of Protein Kinases: Halting Oncogenic Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[3] The indazole scaffold is an effective "hinge-binding" motif, enabling potent inhibition of various kinase families.

  • VEGFR/PDGFR Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[6] Indazole-based drugs like Axitinib and Pazopanib are potent multi-kinase inhibitors that target these receptors.[7][8] By blocking VEGFR/PDGFR signaling, these agents inhibit tumor angiogenesis, effectively starving the tumor and impeding its growth.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is frequently dysregulated in various cancers, leading to increased cell proliferation and survival.[3] Several indazole derivatives have been developed as potent FGFR inhibitors, demonstrating efficacy in preclinical models of cancers with FGFR aberrations.[4]

  • Aurora Kinase Inhibition: Aurora kinases are essential for proper cell division (mitosis). Their overexpression in cancer cells leads to genomic instability. Indazole-based compounds have been shown to inhibit Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3]

Below is a diagram illustrating the central role of indazole-based kinase inhibitors in blocking key oncogenic signaling pathways.

Kinase_Inhibition_by_Indazoles cluster_0 Indazole-Based Inhibitors cluster_1 Oncogenic Kinase Targets cluster_2 Cellular Processes cluster_3 Tumor Outcomes Indazole_Drug Axitinib, Pazopanib, etc. VEGFR VEGFR Indazole_Drug->VEGFR Inhibits PDGFR PDGFR Indazole_Drug->PDGFR Inhibits FGFR FGFR Indazole_Drug->FGFR Inhibits AuroraK Aurora Kinase Indazole_Drug->AuroraK Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Proliferation Cell Proliferation FGFR->Proliferation Mitosis Mitosis AuroraK->Mitosis TumorGrowth Inhibition of Tumor Growth Angiogenesis->TumorGrowth Blocks Proliferation->TumorGrowth Blocks Apoptosis_Outcome Induction of Apoptosis Mitosis->Apoptosis_Outcome Disrupts

Caption: Indazole inhibitors block key oncogenic kinases to halt tumor growth.

Inhibition of DNA Damage Repair: The Principle of Synthetic Lethality

Cancer cells often have defects in DNA damage repair (DDR) pathways, making them reliant on alternative repair mechanisms for survival. Targeting these remaining pathways can lead to a concept known as "synthetic lethality."

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2 (genes critical for high-fidelity double-strand break repair), inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. Niraparib , an indazole-based PARP inhibitor, is approved for treating ovarian and prostate cancers, particularly those with BRCA mutations or other homologous recombination deficiencies (HRD).[3][9][10]

Induction of Apoptosis and Cell Cycle Arrest

Many substituted indazoles have been shown to directly induce apoptosis in cancer cells.

  • Mitochondrial Apoptosis Pathway: Some indazole derivatives promote apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[8][11] This leads to increased mitochondrial membrane permeability, release of cytochrome c, and activation of caspases, the executioners of apoptosis.[11]

  • p53-MDM2 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. MDM2 is a negative regulator that promotes p53 degradation.[12][13] Novel indazole compounds are being investigated for their ability to disrupt the p53-MDM2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.[12][14]

  • Cell Cycle Arrest: By inhibiting kinases like Aurora Kinase or other cell cycle regulators, indazole derivatives can cause cancer cells to arrest at specific phases of the cell cycle (e.g., G2/M phase), preventing their division and often leading to apoptosis.[15]

Synthetic Strategies and Structure-Activity Relationships (SAR)

The therapeutic efficacy of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Medicinal chemists employ various synthetic routes to create diverse libraries of compounds for screening.

Common Synthetic Routes

The construction of the indazole scaffold can be achieved through several established synthetic methodologies. The choice of route often depends on the desired substitution pattern.

  • Palladium-Catalyzed Cyclization: A versatile method involves the intramolecular C-N bond formation from appropriately substituted aryl precursors, often catalyzed by palladium complexes. This route offers good functional group tolerance.[4]

  • [3+2] Annulation/Cycloaddition: This approach involves the reaction of an aryne with a diazo compound or a hydrazone, leading to the formation of the five-membered pyrazole ring fused to the benzene ring.[15]

  • Copper-Catalyzed Multi-Component Reactions: Efficient one-pot syntheses can be achieved using copper catalysis to bring together three or more simple starting materials to construct the substituted indazole core, which is particularly useful for generating compound libraries rapidly.[4][14]

Synthetic_Routes_to_Indazoles cluster_routes Key Synthetic Methodologies Start Simple Aromatic Precursors Route1 Pd-Catalyzed Intramolecular Cyclization Start->Route1 Route2 [3+2] Annulation (e.g., Aryne + Hydrazone) Start->Route2 Route3 Cu-Catalyzed Multi-Component Reaction Start->Route3 Output Substituted Indazole Scaffold Route1->Output Route2->Output Route3->Output Library Diverse Chemical Library for Screening Output->Library Derivatization

Caption: Major synthetic pathways to generate diverse indazole libraries.

Key Structure-Activity Relationship (SAR) Insights
  • N1 vs. N2 Substitution: The position of substitution on the pyrazole ring nitrogen (N1 or N2) significantly impacts biological activity. For many kinase inhibitors, specific substitution patterns at N1 or N2 are crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of the target kinase.[3]

  • C3 and C6 Positions: Substitutions at the C3 and C6 positions are commonly explored to modulate potency, selectivity, and pharmacokinetic properties. Hydrophobic groups at C3 and hydrophilic groups at C6, or vice versa, can drastically alter the compound's activity profile.[8]

  • Solubilizing Groups: The introduction of polar groups (e.g., amines, sulfonamides) is often necessary to improve aqueous solubility and oral bioavailability, which are critical properties for drug development.

Preclinical Evaluation: A Step-by-Step Guide

Evaluating the therapeutic potential of novel substituted indazoles requires a systematic and rigorous preclinical testing funnel, moving from in vitro biochemical assays to cell-based studies and finally to in vivo animal models.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency (e.g., IC50 value) of a substituted indazole against its purified target kinase.

Methodology: A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[6]

    • Dilute the purified target kinase and its specific biotinylated peptide substrate in kinase buffer.

    • Prepare a serial dilution of the test indazole compound in DMSO, then further dilute in kinase buffer.

    • Prepare an ATP solution in kinase buffer (concentration is typically at or near the Km for the specific kinase).

  • Kinase Reaction:

    • In a 384-well assay plate, add the test compound, the kinase, and the peptide substrate.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the phosphorylation reaction by adding the ATP solution.

    • Incubate for 60-120 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a detection mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.[1]

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.

    • Calculate the TR-FRET ratio and plot against compound concentration to determine the IC50 value.

Cellular Apoptosis Assay

Objective: To quantify the induction of apoptosis in cancer cells following treatment with a substituted indazole.

Methodology: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3][11][16]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., 1 x 10^6 cells) in a culture flask and allow them to adhere overnight.[3]

    • Treat the cells with various concentrations of the indazole compound for a specified time (e.g., 24-48 hours). Include a vehicle-only (DMSO) control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.[16]

    • Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[16]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[11][16]

    • Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI (100 µg/mL working solution).[7]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]

    • Analyze the samples on a flow cytometer immediately.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Novel Substituted Indazole Compound Kinase_Assay Biochemical Assay (e.g., Kinase Inhibition) Start->Kinase_Assay IC50 Determination Cell_Prolif Cell-Based Assays (Proliferation, Viability) Kinase_Assay->Cell_Prolif Potent Hits Apoptosis_Assay Mechanism of Action (e.g., Apoptosis Assay) Cell_Prolif->Apoptosis_Assay Active Compounds Xenograft Xenograft Tumor Model (Efficacy) Apoptosis_Assay->Xenograft Confirmed MoA PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PKPD In Vivo Efficacy Tox Toxicology Studies PKPD->Tox Good Profile Candidate Clinical Candidate Selection Tox->Candidate Safe & Efficacious

Caption: A typical preclinical evaluation workflow for indazole-based drugs.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a substituted indazole in a living organism.[17]

Methodology: Subcutaneous implantation of human cancer cells into immunocompromised mice.[17][18]

Step-by-Step Protocol:

  • Animal and Cell Line Preparation:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice) and acclimatize them for at least one week.[18]

    • Culture the selected human cancer cell line to the exponential growth phase.

  • Tumor Implantation:

    • Harvest and resuspend cancer cells in sterile, serum-free medium (e.g., mixed with Matrigel) at a concentration of 5-10 million cells per 100 µL.[18]

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume (e.g., Volume = 0.5 x Length x Width^2).

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Treatment and Monitoring:

    • Administer the indazole compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dose and schedule.

    • Continue to monitor tumor volume and body weight (as an indicator of toxicity) throughout the study.

  • Endpoint Analysis:

    • At the end of the study (based on tumor size limits or study duration), euthanize the animals.

    • Excise the tumors, weigh them, and perform further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) to quantify efficacy.

Clinical Landscape of Indazole-Based Therapies

The clinical success of several indazole-containing drugs underscores the therapeutic value of this scaffold. The table below summarizes key FDA-approved and investigational indazole-based anticancer agents.

Drug NamePrimary Target(s)Approved Indication(s)Key Clinical Insights
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KITAdvanced Renal Cell CarcinomaPotent anti-angiogenic activity.[2][7]
Pazopanib VEGFRs, PDGFRs, FGFRs, c-KITAdvanced Renal Cell Carcinoma, Soft Tissue SarcomaMulti-kinase inhibitor with a broad anti-angiogenic profile.[1][7]
Niraparib PARP1, PARP2Ovarian, Fallopian Tube, Peritoneal, and Prostate Cancer (especially with HRD/BRCA mutations)Demonstrates synthetic lethality in tumors with DNA repair deficiencies.[3][9]
Entrectinib TRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLCA tumor-agnostic therapy targeting specific genetic fusions.[8]
Lonidamine Mitochondrial Hexokinase IIIn combination for various cancers (approved in some countries)Disrupts tumor cell metabolism by inhibiting glycolysis.[2][7]

Conclusion and Future Perspectives

Substituted indazoles represent a remarkably successful and versatile scaffold in the field of oncology drug discovery. Their ability to potently and selectively inhibit a range of clinically validated targets, from protein kinases to DNA repair enzymes, has translated into meaningful therapeutic benefits for cancer patients. The continued exploration of novel substitution patterns, guided by a deeper understanding of structure-activity relationships and target biology, promises to yield the next generation of indazole-based anticancer agents. Future efforts will likely focus on developing inhibitors against novel targets, overcoming mechanisms of drug resistance, and designing combination therapies that leverage the unique properties of the indazole core to achieve more durable clinical responses. The systematic application of the robust preclinical evaluation protocols outlined in this guide will be critical to identifying and advancing the most promising candidates to the clinic.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • National Institutes of Health (NIH). (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed. (2023, May 12). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives.
  • Wiley Online Library. (n.d.). Recent Advances in the Development of Indazole‐based Anticancer Agents.
  • National Institutes of Health (NIH). (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • PubMed. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents.
  • National Institutes of Health (NIH). (n.d.). PARP inhibitors on the move in prostate cancer: spotlight on Niraparib & update on PARP inhibitor combination trials.
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • National Institutes of Health (NIH). (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives.
  • American Journal of Managed Care. (n.d.). PARP Inhibitors in Ovarian Cancer: Choice May Depend on Treatment Setting, Mutation Status, and Side-Effect Profile.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). Clinical trials results for Niraparib in OC.
  • ClinicalTrials.gov. (n.d.). Niraparib Versus Niraparib-bevacizumab Combination in Women With Platinum-sensitive Epithelial Ovarian Cancer.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • ASCO Publications. (n.d.). Results of a phase II trial of the PARP inhibitor, niraparib, in BAP1 and other DNA damage response pathway deficient neoplasms.
  • ResearchGate. (n.d.). Synthetic route of imidazole p53‐MDM2 inhibitor.
  • PubMed Central. (n.d.). Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine.
  • Scienmag. (2025, September 23). New Triazole-Oxazole Hybrids Target p53–MDM2 Pathway.
  • PubMed. (2025, September 24). Targeting p53-MDM2 pathway with novel triazole-oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies.
  • MDPI. (n.d.). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction.

Sources

An In-Depth Technical Guide to 6-Fluoro-3-iodo-1H-indazole as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-fluoro-3-iodo-1H-indazole, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, reactivity, and strategic applications, focusing on the causality behind experimental choices to empower your research and development endeavors.

Introduction: The Strategic Importance of this compound

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic introduction of a fluorine atom at the 6-position and an iodine atom at the 3-position of the indazole core creates a highly versatile and valuable building block. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds.[1] Simultaneously, the iodo group at the C-3 position serves as a highly reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][3] This unique combination makes this compound a sought-after intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for oncology.[4][5][6][7]

Key Attributes of this compound:

PropertySignificance
Fluorinated Indazole Core Enhances pharmacokinetic properties of derivatives.[1]
C-3 Iodo Substituent Provides a reactive site for C-C and C-N bond formation.[1][3]
Versatility in Synthesis Enables access to a diverse range of substituted indazoles.[5]
Application in Drug Discovery A key intermediate for kinase inhibitors and other therapeutics.[4][8][9]

Synthesis of this compound

The reliable synthesis of the title compound is crucial for its application. A common and effective method involves the direct iodination of 6-fluoro-1H-indazole. This approach is favored for its regioselectivity and operational simplicity.

Experimental Protocol: Iodination of 6-Fluoro-1H-indazole

This protocol is adapted from established procedures for the iodination of indazole scaffolds.

Objective: To regioselectively introduce an iodine atom at the C-3 position of 6-fluoro-1H-indazole.

Materials:

  • 6-Fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)[10]

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃) solution (aqueous, saturated)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-fluoro-1H-indazole (1.0 eq.) in DMF.

  • Base Addition: Add potassium hydroxide (2.0 eq.) to the solution and stir until it dissolves. The base is crucial for deprotonating the indazole, making it more nucleophilic and susceptible to electrophilic attack by iodine.

  • Iodination: In a separate flask, dissolve iodine (1.5 eq.) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture at room temperature. The reaction is typically exothermic and should be controlled.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.[11]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.

Workflow for the Synthesis of this compound:

start Start: 6-Fluoro-1H-indazole dissolve Dissolve in DMF start->dissolve add_base Add KOH (2.0 eq.) dissolve->add_base add_iodine Add I₂ in DMF dropwise add_base->add_iodine stir Stir at RT for 3h add_iodine->stir quench Quench with Na₂S₂O₃ (aq) stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify by Chromatography dry->purify end_product End: this compound purify->end_product

Caption: Synthesis of this compound.

Core Applications in Cross-Coupling Reactions

The C-I bond in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds.[1][3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for synthesizing 3-aryl or 3-heteroaryl indazoles.[3][10] These motifs are prevalent in kinase inhibitors that target the ATP-binding site.[7]

Reaction Principle: This reaction involves the coupling of the 3-iodoindazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base.[12] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[13]

Catalytic Cycle of Suzuki-Miyaura Coupling:

Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Oxidative\nAddition->Ar-Pd(II)-I(L₂) Transmetalation Transmetalation Ar-Pd(II)-I(L₂)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water), add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq.).[12]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours.[12]

  • Work-up and Purification: After cooling, filter the reaction mixture through celite, and extract the filtrate with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for introducing terminal alkynes at the C-3 position of the indazole, leading to the formation of a C(sp²)-C(sp) bond.[14] This reaction is valuable for creating rigid linkers or precursors for further transformations.

Key Considerations: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[15] It is often beneficial to protect the N-1 position of the indazole to prevent side reactions and improve yields.[15]

Generalized Protocol for Sonogashira Coupling:

  • N-Protection (Optional but Recommended): Protect the N-1 position of this compound with a suitable protecting group (e.g., tetrahydropyranyl (THP) or Boc).

  • Coupling Reaction: In a degassed solvent such as THF or DMF, combine the N-protected 3-iodoindazole (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion.

  • Deprotection and Purification: If N-protection was used, deprotect the indazole under appropriate conditions (e.g., acidic treatment for THP). Purify the final product by chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of 3-aminoindazole derivatives.[16][17] This reaction has become a cornerstone in medicinal chemistry for accessing arylamines, which are prevalent in many pharmaceutical agents.[17]

Reaction Principle: This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[16][18] The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[18]

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., sodium tert-butoxide or cesium carbonate).[17]

  • Solvent: Add a dry, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C until the starting material is consumed.

  • Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. The crude product is then purified by column chromatography.[17]

Summary of Cross-Coupling Reactions:

ReactionCoupling PartnerBond FormedKey Reagents
Suzuki-Miyaura Boronic Acid/EsterC(sp²)-C(sp²)Pd catalyst, Base
Sonogashira Terminal AlkyneC(sp²)-C(sp)Pd catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig AmineC(sp²)-NPd catalyst, Phosphine ligand, Base

Conclusion and Future Outlook

This compound has established itself as a premier building block in modern medicinal chemistry. Its unique combination of a fluorinated core and a reactive iodinated position provides a versatile platform for the synthesis of a diverse array of complex molecules. The palladium-catalyzed cross-coupling reactions discussed herein represent robust and reliable methods for leveraging the synthetic potential of this compound. As the demand for novel, targeted therapeutics continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the discovery and development of next-generation pharmaceuticals.

References

  • J&K Scientific. 6-Fluoro (1H)indazole | 348-25-4.
  • Chem-Impex. 6-Fluoro (1Hindazole.
  • National Institutes of Health.
  • Chem-Impex. 6-Fluoro-1H-indazole-3-carboxylic acid.
  • Benchchem. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4.
  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • Benchchem.
  • Chem-Impex. 6-Fluoro-3-iodo-1-methyl-1H-indazole.
  • Chem-Impex. 6-Fluoro-3-iodo-indazole.
  • National Institutes of Health.
  • Benchchem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • Wikipedia.
  • Benchchem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.
  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
  • Benchchem.
  • National Institutes of Health.
  • Benchchem. Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
  • ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF.
  • National Institutes of Health.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • Benchchem. Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.

Sources

A Senior Application Scientist's Guide to the Discovery of Novel Kinase Inhibitors from Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole ring system represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1][2] This versatility has led to the development of several commercially successful anticancer drugs, including Axitinib and Pazopanib.[3][4] This technical guide provides an in-depth, experience-driven perspective on the systematic discovery and optimization of novel indazole-based kinase inhibitors. We will dissect the critical molecular interactions that underpin the scaffold's efficacy, outline a validated discovery workflow from hit identification to lead optimization, and provide detailed, field-tested protocols for key biochemical and cell-based assays. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide is intended to equip researchers, scientists, and drug development professionals with the practical knowledge to accelerate their own discovery programs.

The Indazole Motif: A Privileged Scaffold for Kinase Inhibition

The Therapeutic Importance of Kinase Inhibition

Protein kinases constitute one of the largest and most functionally diverse gene families, playing central roles in cellular signaling pathways that govern growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a critical class of therapeutic targets.[3] The primary strategy for kinase inhibition involves the development of small molecules that compete with ATP for binding in the enzyme's active site, thereby blocking the phosphotransfer reaction.

Physicochemical Properties of the Indazole Scaffold

Indazole is a bicyclic aromatic heterocycle, structurally isomeric with indole.[1] Its unique arrangement of nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, a critical feature for interacting with the kinase hinge region. This dual-purpose binding capability, combined with a rigid structure that minimizes conformational entropy loss upon binding, makes it an ideal starting point for inhibitor design.[2] The easy synthesis and functionalization of the indazole core permit extensive structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3]

A number of anticancer drugs with an indazole core are commercially available, including axitinib, linifanib, niraparib, and pazopanib.[4] These drugs primarily target tyrosine kinases like VEGFR, but the scaffold has shown broad applicability against serine/threonine kinases as well, such as Aurora kinases and Polo-like kinases (PLKs).[3][5][6]

The Drug Discovery Workflow: From Concept to Candidate

The path from an initial idea to a viable drug candidate is a multi-stage, iterative process. For indazole-based inhibitors, this workflow is designed to systematically identify potent and selective compounds with favorable drug-like properties.

Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization T Target Selection & Validation HTS High-Throughput Screening (HTS) or Fragment-Based Screen T->HTS Assay Development Hit_Val Hit Validation & Characterization HTS->Hit_Val Potency & Tractability SAR SAR-Driven Synthesis (Potency & Selectivity) Hit_Val->SAR Confirmed Hits Xray Structure-Based Design (Co-crystallography) SAR->Xray Iterative Design Cell_Assays Cellular Potency & Target Engagement Xray->Cell_Assays Cell_Assays->SAR Feedback Loop ADMET ADMET Profiling (Metabolic Stability, PK) Cell_Assays->ADMET Potent Leads InVivo In Vivo Efficacy (Xenograft Models) ADMET->InVivo Candidate Candidate Selection InVivo->Candidate Safety & Efficacy NanoBRET_Workflow step1 Step 1: Transfection Transfect cells with plasmid encoding NanoLuc®-Kinase fusion protein. step2 Step 2: Plating & Dosing Plate cells and treat with serially diluted indazole inhibitor. step1->step2 step3 Step 3: Reagent Addition Add fluorescent NanoBRET™ tracer and Nano-Glo® Substrate. step2->step3 step4 step4 step3->step4 step5 Step 5: Analysis Calculate NanoBRET™ ratio and determine cellular IC50. step4->step5

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest and plate the cells in a 96-well white assay plate.

  • Compound Dosing:

    • Add the indazole inhibitor across a range of concentrations to the appropriate wells.

    • Incubate the plate in a CO2 incubator for 2 hours.

  • Tracer and Substrate Addition:

    • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM® I Reduced Serum Medium.

    • Add this detection reagent to all wells.

  • Data Acquisition:

    • Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm) simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against inhibitor concentration to determine the cellular IC50.

Case Study & Data Presentation: SAR of an Indazole Series

To illustrate the hit-to-lead process, consider a hypothetical series of indazole derivatives designed to inhibit Aurora Kinase A. The initial hit, Compound 1 , shows modest activity. SAR exploration focuses on modifications at the C3 and C5 positions of the indazole core.

Table 1: Structure-Activity Relationship of Indazole Analogs against Aurora Kinase A

Compound IDR1 (at C3)R2 (at C5)Aurora A IC50 (nM)Cellular IC50 (µM)
1 (Hit) -H-NH2850>10
2 -CH3-NH24207.5
3 -H-NH-CO-Ph1502.1
4 -H-NH-SO2-Ph951.8
5 -H-NH-CO-(4-pyridyl)250.45
6 -CH3-NH-CO-(4-pyridyl)12 0.18

Analysis of SAR Data:

  • C3 Position: Adding a small methyl group (Compound 2 vs. 1 ) provides a modest potency boost, likely through favorable hydrophobic interactions. [7]* C5 Position: The primary driver of potency is the C5 substituent. Converting the simple amine to an amide (Compound 3 ) or sulfonamide (Compound 4 ) significantly improves activity.

  • Key Interaction: The introduction of a pyridine ring (Compound 5 ) leads to a substantial increase in both biochemical and cellular potency. This is a classic strategy, as the pyridine nitrogen can form a critical hydrogen bond with residues in the ATP binding pocket. [8]* Synergy: Combining the optimal C3-methyl and C5-pyridylcarboxamide groups (Compound 6 ) results in the most potent compound in the series, demonstrating the iterative and synergistic nature of SAR optimization.

Navigating In-Field Challenges

Achieving Kinome Selectivity

A major challenge is designing inhibitors that are selective for the target kinase over the ~500 other kinases in the human kinome. Off-target inhibition can lead to toxicity. [7]* Strategy: Exploit unique amino acid differences in the ATP binding pocket. For example, the "gatekeeper" residue, which controls access to a hydrophobic back pocket, is a key determinant of selectivity. Designing inhibitors that interact with non-conserved residues can drastically improve the selectivity profile. [9]

Overcoming Acquired Resistance

Tumors can develop resistance to kinase inhibitors, often through mutations in the kinase domain itself.

  • Strategy: The development of next-generation inhibitors that can effectively inhibit both the wild-type and mutated forms of the kinase is an ongoing area of research. [10]This requires a deep understanding of the resistance mechanism at a structural level.

Optimizing ADMET Properties

A potent compound is not a drug until it possesses suitable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early-stage compounds often suffer from issues like poor metabolic stability. [5]* Strategy: Integrate ADMET assays early in the discovery workflow. For example, the Human Liver Microsome (HLM) stability assay can predict metabolic clearance. If a compound has poor stability, medicinal chemists can block metabolically labile sites without sacrificing potency.

Conclusion and Future Directions

The indazole scaffold is a validated and highly fruitful starting point for the discovery of novel kinase inhibitors. [3][11]Its inherent ability to form key interactions within the kinase hinge region, combined with its synthetic tractability, ensures its continued relevance in drug discovery. [3]Future efforts will likely focus on developing inhibitors with superior selectivity profiles and the ability to overcome clinical resistance. The application of novel design strategies, such as fragment-based and knowledge-based approaches, will continue to unlock the full potential of this remarkable scaffold in the fight against cancer and other diseases. [12][13]

References

  • Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • Lala, C., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed.
  • Zhao, Z., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
  • (2021). Pathways for the synthesis of indazole derivatives. ResearchGate.
  • El-Damasy, D. A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.
  • Szczepankiewicz, B. G., et al. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central.
  • Wu, C. C., et al. (2015). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central.
  • Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate.
  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed.
  • (2011). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate.
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.
  • (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld.
  • (2018). Discovery of novel indazole derivatives as second-generation TRK inhibitors. ResearchGate.
  • Wang, R., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Publications.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The introduction of a fluorine atom, as seen in 6-fluoro-3-iodo-1H-indazole, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This makes this compound a highly valuable building block for the synthesis of novel drug candidates.[3]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][4][5] This application note provides a detailed protocol for the Suzuki coupling of this compound with various boronic acids, a key transformation for elaborating the indazole core and accessing a diverse range of potentially bioactive molecules. We will delve into the mechanistic underpinnings of this reaction, offer practical guidance for its successful execution, and provide a comprehensive troubleshooting guide.

Scientific and Mechanistic Rationale

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[4][5][6][7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The C3 position of the indazole ring is generally electron-deficient, which facilitates this oxidative addition step.[9] Aryl iodides are typically more reactive than the corresponding bromides or chlorides due to the lower carbon-halogen bond dissociation energy.[10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species (the "boronate pathway") or reacts with the palladium complex to form a palladium hydroxide species (the "hydroxide pathway").[11][12][13] The choice of base can significantly impact the reaction's success.[12]

  • Reductive Elimination: The two organic ligands on the palladium center couple to form the desired product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[4][6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)_2 Base PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R Product 6-fluoro-3-(R)-1H-indazole (Ar-R) Aryl_I This compound (Ar-I) Boronic_Acid Organoboronic Acid (R-B(OR)_2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure that has been found to be effective for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, THF, toluene)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating plate or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Equipment Setup:

The reaction should be performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst. This can be achieved using a Schlenk line or by employing standard glovebox techniques. All glassware should be oven-dried before use.

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inerting the System: Seal the vessel with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-fluoro-3-substituted-1H-indazole.

Data Presentation: Representative Reaction Parameters

ParameterRecommended ConditionsRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%)Often effective for heteroaryl halides.[1][14][15]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Weaker bases like carbonates are generally well-tolerated.[12] Cesium carbonate can be more effective for challenging couplings.
Solvent 1,4-Dioxane/Water (4:1)A common and effective solvent system for Suzuki couplings.[4]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.
Equivalents of Boronic Acid 1.2 - 1.5A slight excess is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation.

Troubleshooting Guide

Even with a robust protocol, challenges can arise in Suzuki coupling reactions. This guide provides a systematic approach to troubleshooting common issues.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Low or No Product Formation Check_Reagents Verify Reagent Quality (Indazole, Boronic Acid, Catalyst, Base, Solvent) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge System) Check_Reagents->Check_Inertness Reagents OK Vary_Catalyst Screen Different Catalysts/Ligands (e.g., Buchwald ligands) Check_Inertness->Vary_Catalyst System Inert Vary_Base Screen Different Bases (e.g., K₃PO₄, CsF) Vary_Catalyst->Vary_Base No Improvement Success Successful Coupling Vary_Catalyst->Success Improvement Vary_Solvent Try Different Solvent Systems (e.g., Toluene, DMF) Vary_Base->Vary_Solvent No Improvement Vary_Base->Success Improvement Vary_Temp Adjust Reaction Temperature Vary_Solvent->Vary_Temp No Improvement Vary_Solvent->Success Improvement Vary_Temp->Start No Improvement, Re-evaluate Vary_Temp->Success Improvement

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Common Issues and Potential Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (oxidized) - Poor quality reagents - Insufficiently inert atmosphere- Use fresh, high-quality catalyst and reagents. - Ensure thorough degassing of solvents and proper purging of the reaction vessel with inert gas.[16] - Screen different palladium catalysts and ligands.[17][18]
Protodeboronation of boronic acid - Presence of water and base can lead to the replacement of the boronic acid group with a hydrogen atom.- Use anhydrous conditions if possible. - Consider using boronate esters (e.g., pinacol esters), which are often more stable.[7] - Add the boronic acid portion-wise.
Homocoupling of boronic acid - Can be promoted by the presence of oxygen or Pd(II) species.[7]- Rigorously exclude oxygen from the reaction mixture. - Use a pre-catalyst that readily forms the active Pd(0) species.
Dehalogenation of the iodoindazole - Presence of hydride sources. - Certain phosphine ligands can promote this side reaction.- Use high-purity, anhydrous solvents. - Screen different ligands.
Difficulty in purification - Co-elution of product with byproducts (e.g., homocoupled boronic acid).- Optimize the reaction to minimize byproduct formation. - Employ alternative purification techniques such as preparative HPLC or crystallization.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a wide array of functionalized indazole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access novel compounds with significant potential in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important transformation.

References

  • Wikipedia. Suzuki reaction. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
  • The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
  • The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
  • PubMed.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
  • MDPI.
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
  • Reddit. Struggling with Suzuki Reaction. [Link]
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
  • National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]
  • Royal Society of Chemistry. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
  • National Institutes of Health.
  • Semantic Scholar. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. [Link]
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

Synthesis of 3-amino-1H-indazole derivatives from 6-fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-Amino-1H-indazole Derivatives from 6-Fluoro-3-iodo-1H-indazole

Abstract

The 3-amino-1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its role as a versatile hinge-binding motif in numerous kinase inhibitors and other biologically active molecules.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for preparing 3-amino-1H-indazole derivatives. The focus is on the functionalization of this compound, a key starting material, through robust and widely applicable transition metal-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and critical parameter optimizations for both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type couplings are presented.

Introduction: The Strategic Importance of the 3-Amino-1H-Indazole Core

The indazole nucleus is a bioisostere of indole and is found in a variety of synthetic compounds with a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[2] The 1H-indazole-3-amine framework, in particular, has been identified as a highly effective "hinge-binding" fragment, capable of forming crucial hydrogen bond interactions within the ATP-binding site of many protein kinases.[3] This has led to its incorporation into several FDA-approved drugs and clinical candidates, such as the multi-kinase inhibitor Pazopanib and the ALK inhibitor Entrectinib.[2][3]

The synthesis of libraries of these derivatives is therefore a critical activity in drug discovery. Starting from a pre-functionalized core like this compound offers a convergent and efficient approach. The iodo-substituent at the 3-position provides a reactive handle for C-N bond formation, while the fluoro-substituent at the 6-position can be used to modulate the physicochemical properties (e.g., pKa, metabolic stability) of the final compounds.

This guide will focus on the two most powerful and prevalent methods for forging the C(sp²)-N bond at the 3-position of the indazole ring: the Buchwald-Hartwig amination and the Ullmann-type coupling.

Synthetic Methodologies: A Comparative Overview

The conversion of an aryl halide to an arylamine is a fundamental transformation in organic synthesis. While classical methods like nucleophilic aromatic substitution (SNAr) are possible, they often require harsh conditions and are limited by the electronic nature of the substrate. For a relatively electron-rich heterocycle like indazole, transition metal-catalyzed cross-coupling reactions are indispensable.[4]

Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering unparalleled scope, functional group tolerance, and generally milder conditions.[5] The reaction facilitates the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[4]

Mechanistic Rationale: The catalytic cycle is a well-studied, multi-step process that dictates the choice of reagents.[6][7]

  • Oxidative Addition: A Pd(0) species, typically generated in situ, inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium amido complex. This step is crucial and necessitates a strong, non-nucleophilic base.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, releasing the 3-amino-1H-indazole product and regenerating the active Pd(0) catalyst. This step is often rate-limiting, and its efficiency is highly dependent on the ligand.

Causality Behind Experimental Choices:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are standard precatalysts that are reduced to the active Pd(0) species under the reaction conditions.[8] Using pre-formed Pd(0) complexes can sometimes improve reproducibility.

  • Ligand: The ligand is arguably the most critical component. For heteroaryl halides, bulky and electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are superior.[8] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. The choice of ligand must be optimized for each specific class of amine coupling partner.

  • Base: Strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine without displacing the ligand or interfering with the catalyst.[7] For more sensitive substrates, milder carbonate bases like Cs₂CO₃ or K₂CO₃ can be effective, often in combination with specific ligand systems.[9]

  • Solvent: Anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are used to ensure the stability of the catalyst and reactive intermediates.[7]

Copper-Catalyzed Ullmann-Type Coupling

The Ullmann condensation is a classical method for forming C-N and C-O bonds using a stoichiometric or catalytic amount of copper.[10] While traditional Ullmann reactions required harsh conditions (high temperatures, >200 °C), modern protocols have significantly expanded their utility by incorporating ligands, which allow the reactions to proceed at much lower temperatures (40–120 °C).[11]

Mechanistic Considerations: The precise mechanism can vary, but it is generally accepted to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic substitution pathway. The ligand plays a key role in solubilizing the copper salt and modulating its reactivity.

Causality Behind Experimental Choices:

  • Copper Source: Copper(I) salts, particularly copper(I) iodide (CuI), are the most common catalysts due to their low cost and effectiveness.

  • Ligand: The development of effective ligands has been crucial for the resurgence of the Ullmann reaction. Simple, inexpensive amino acids like L-proline or N,N-dimethylglycine have proven to be highly effective.[11] More complex diamine and phenanthroline ligands can also be used to accelerate the catalysis, sometimes enabling reactions at room temperature.

  • Base: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are typically employed.

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often required to facilitate the reaction.

Data Presentation and Visualization

Comparative Summary of Reaction Parameters
ParameterBuchwald-Hartwig AminationUllmann-Type Coupling
Metal Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexesCuI, CuBr, Cu₂O
Ligand Bulky, electron-rich phosphines (Xantphos, RuPhos, etc.)L-Proline, N,N-Dimethylglycine, Diamines
Base Strong, non-nucleophilic (NaOt-Bu, LHMDS, K₃PO₄)Moderate inorganic (K₂CO₃, Cs₂CO₃)
Solvent Aprotic ethers/aromatics (Dioxane, Toluene, THF)Polar aprotic (DMSO, DMF)
Temperature 80 - 110 °C90 - 130 °C (can be lower with advanced ligands)
Key Advantage Broad substrate scope, high functional group toleranceLow cost of catalyst and ligands
Key Consideration Requires strict inert atmosphere, catalyst/ligand costCan require higher temperatures, narrower scope
Visualized Workflows and Mechanisms

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry glassware under vacuum or in oven p2 Add this compound, catalyst, ligand, and base p1->p2 p3 Evacuate and backfill flask with inert gas (N₂ or Ar) p2->p3 p4 Add anhydrous solvent and amine via syringe p3->p4 r1 Heat mixture to specified temperature p4->r1 r2 Monitor reaction progress by TLC or LC-MS r1->r2 w1 Cool to RT and quench (e.g., with water or NH₄Cl) r2->w1 w2 Extract with organic solvent (e.g., EtOAc, DCM) w1->w2 w3 Wash organic layer with water and brine w2->w3 w4 Dry (Na₂SO₄), filter, and concentrate w3->w4 w5 Purify by flash column chromatography w4->w5 end end w5->end Obtain Pure Product

Caption: General experimental workflow for cross-coupling reactions.

G Pd(0)L₂ Pd(0)L₂ Pd(II)Complex L₂Pd(II)(Ar)I Pd(0)L₂->Pd(II)Complex Oxidative Addition (+ Ar-I) AmidoComplex L₂Pd(II)(Ar)(NR¹R²) Pd(II)Complex->AmidoComplex Amine Binding & Deprotonation (+ HNR¹R², + Base) AmidoComplex->Pd(0)L₂ Reductive Elimination Product Ar-NR¹R² AmidoComplex->Product

Sources

Using 6-fluoro-3-iodo-1H-indazole in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 6-Fluoro-3-iodo-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and lipophilicity, making fluorinated indazoles highly sought-after motifs in drug discovery.[4][5][6] This guide focuses on this compound, a versatile building block where the C-3 iodo group serves as an efficient and reactive handle for a suite of palladium-catalyzed cross-coupling reactions.[7] We provide an in-depth analysis of key reaction parameters, detailed, field-tested protocols, and mechanistic insights to empower researchers in the synthesis of novel, functionalized indazole derivatives.

Core Concepts: Mastering the Substrate

Inherent Reactivity Profile

The utility of this compound in palladium-catalyzed reactions is primarily dictated by the C(sp²)-I bond at the 3-position. This bond is susceptible to oxidative addition to a low-valent palladium(0) species, which is typically the rate-determining step of the catalytic cycle.[8] The presence of the electron-withdrawing fluorine atom on the benzene ring can subtly modulate the electronic properties of the indazole core, potentially influencing the rate of oxidative addition.

The Critical Role of the Indazole N-H

The proton on the indazole nitrogen (N1-H) is acidic and can interfere with many cross-coupling reactions. This interference can manifest as catalyst inhibition, substrate decomposition, or undesired side reactions.[8] Therefore, for many transformations, particularly Sonogashira and Heck couplings, protection of the N-H group is often a prerequisite for achieving high yields and clean conversions.[9][10] Common protecting groups include tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), or a simple methyl group. In contrast, Suzuki-Miyaura couplings can sometimes proceed efficiently without N-protection, though optimization may be required.[8]

Safety and Handling

This compound is intended for research and development use only.[11][12] Based on data for structurally related iodo-indazoles, this compound should be handled with care, assuming it may be harmful if swallowed and cause skin and eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the indazole C-3 position and various aryl or vinyl groups, using organoboron reagents.[1][3]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are the oxidative addition of the iodoindazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex [Ind-Pd(II)-I]L₂ pd0->pd_complex oxidative_addition Oxidative Addition pd_aryl_complex [Ind-Pd(II)-Ar]L₂ pd_complex->pd_aryl_complex transmetalation Transmetalation pd_aryl_complex->pd0 reductive_elimination Reductive Elimination product Ind-Ar input1 Ind-I input2 Ar-B(OR)₂ + Base

Figure 1. Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol: Synthesis of 6-Fluoro-3-aryl-1H-indazole

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic phase with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Representative Reaction Parameters
ParameterRecommended ConditionsRationale & Causality
Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Ferrocene-based ligands like dppf often show excellent catalytic activity and stability.[1][14] Pd(PPh₃)₄ is a classic, reliable choice for reactive aryl iodides.[8][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is required to activate the boronic acid for the transmetalation step. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[16]
Solvent Dioxane/H₂O, DME, TolueneA mixture of an aprotic organic solvent and water is common, as water aids in dissolving the base and facilitates the catalytic cycle.[15][16]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the reaction, but excessive heat can lead to catalyst decomposition or side reactions.[16]

The Heck Reaction: Alkenylation of the Indazole Core

The Heck reaction facilitates the coupling of the iodoindazole with an alkene, such as an acrylate or styrene, to form a 3-alkenyl indazole.[17][18] This transformation is a cornerstone for creating vinylated heterocycles.

Mechanistic Overview

The cycle begins with the oxidative addition of this compound to Pd(0). The resulting Pd(II) complex coordinates with the alkene. A migratory insertion of the alkene into the Indazole-Pd bond occurs, followed by a β-hydride elimination to release the product. The resulting palladium-hydride species is converted back to the active Pd(0) catalyst by the base.[17]

Heck_Mechanism pd0 Pd(0)L₂ pd_complex [Ind-Pd(II)-I]L₂ pd0->pd_complex oxidative_addition Oxidative Addition pd_alkyl_complex [Alkyl-Pd(II)-I]L₂ pd_complex->pd_alkyl_complex insertion Alkene Insertion beta_elimination β-Hydride Elimination pd_hydride [H-Pd(II)-I]L₂ pd_alkyl_complex->pd_hydride product Ind-Alkene pd_hydride->pd0 base_regeneration Base Regeneration input1 Ind-I input2 Alkene input3 Base

Figure 2. Simplified Catalytic Cycle for the Heck Reaction.
Protocol: Synthesis of 6-Fluoro-3-alkenyl-1H-indazole

Note: N-protection of the indazole is highly recommended for this reaction to prevent Michael addition side products.[8][9] The protocol assumes an N-protected starting material.

Materials:

  • N-Protected-6-fluoro-3-iodo-1H-indazole (1.0 equiv)

  • Alkene (e.g., methyl acrylate, 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 3-5 mol%)

  • Ligand (e.g., PPh₃, 6-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a dry, sealable reaction tube, add the N-protected iodoindazole, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the base, and the alkene via syringe.

  • Seal the tube tightly and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material by column chromatography.

  • If necessary, perform a subsequent deprotection step to remove the N-protecting group.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

This reaction is a premier method for forming C-N bonds, enabling the synthesis of 3-aminoindazole derivatives by coupling the iodoindazole with a primary or secondary amine.[19][20][21]

Mechanistic Overview

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-couplings. After the initial oxidative addition of the aryl iodide to Pd(0), the amine coordinates to the palladium center. The base then facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. Reductive elimination from this complex furnishes the C-N coupled product and regenerates the active Pd(0) catalyst.[21]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ pd_complex [Ind-Pd(II)-I]L₂ pd0->pd_complex oxidative_addition Oxidative Addition pd_amido_complex [Ind-Pd(II)-NR₂]L₂ pd_complex->pd_amido_complex amine_coordination Amine Coordination & Deprotonation pd_amido_complex->pd0 reductive_elimination Reductive Elimination product Ind-NR₂ input1 Ind-I input2 HNR₂ + Base

Figure 3. Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol: Synthesis of 6-Fluoro-3-(dialkylamino)-1H-indazole

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos or RuPhos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the iodoindazole, palladium precatalyst, ligand, and base. Caution: Strong bases like NaOtBu are pyrophoric and moisture-sensitive; handle under inert gas.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent, followed by the amine coupling partner.

  • Seal the tube and heat the reaction mixture with stirring at 90-110 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Key Parameter Selection
ParameterRecommended ConditionsRationale & Causality
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precatalysts that are readily activated in situ.[19]
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are critical. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[19][21]
Base NaOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is highly effective but requires stringent anhydrous conditions. Cs₂CO₃ is a milder, often suitable alternative.[19][21]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.[19]

Other Important Transformations

Sonogashira Coupling

This reaction couples the iodoindazole with a terminal alkyne to produce 3-alkynylindazoles, valuable intermediates for further synthesis.[7] The reaction typically requires a dual catalyst system of palladium (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like Et₃N.[8][10] N-protection is strongly recommended.[10]

Carbonylation Reactions

Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into the C-I bond.[22] By trapping the resulting acyl-palladium intermediate with nucleophiles like amines or alcohols, one can synthesize 3-carboxamides or 3-esters of the 6-fluoroindazole core, respectively.[23][24][25] These reactions provide direct access to important carbonyl derivatives.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base or ligand.Use a fresh, active catalyst or a more stable precatalyst. Ensure all glassware is oven-dried and solvents are anhydrous. Screen different bases and ligands; a more electron-rich ligand may be required.[8][15]
Dehalogenation (Loss of Iodine) Presence of a hydride source (e.g., solvent, water); Non-optimal ligand choice.Use high-purity, anhydrous solvents. Switch to a more sterically hindered ligand to disfavor the competing reductive pathway. Consider a weaker base.[8][15]
Formation of Homocoupled Byproducts Catalyst loading too high; Reaction temperature too high.Decrease the catalyst loading. Run the reaction at a lower temperature for a longer period.
Poor Reproducibility Variable quality of reagents (especially base and catalyst); Inconsistent inert atmosphere.Use reagents from a reliable source. Ensure the reaction setup is rigorously purged and maintained under a positive pressure of inert gas.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex, biologically relevant molecules. Its successful application hinges on a solid understanding of the principles of palladium-catalyzed cross-coupling. By carefully selecting and optimizing the palladium source, ligand, base, and solvent for each specific transformation—be it Suzuki-Miyaura, Heck, Buchwald-Hartwig, or others—researchers can efficiently forge new C-C and C-N bonds. The protocols and insights provided in this guide serve as a robust starting point for the exploration and development of novel indazole-based compounds for pharmaceutical and materials science applications.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. [Link]
  • Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC) - NIH. [Link]
  • C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. PubMed. [Link]
  • Buchwald-Hartwig Amin
  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Heck reaction. Wikipedia. [Link]
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH. [Link]
  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. MDPI. [Link]
  • Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central (PMC) - NIH. [Link]
  • 6-iodo-1H-indazole. PubChem - NIH. [Link]
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PubMed Central (PMC) - NIH. [Link]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. PubMed Central (PMC) - NIH. [Link]
  • Room-Temperature Palladium-Catalyzed C—H Activation: ortho-Carbonylation of Aniline Derivatives. PubMed Central (PMC) - NIH. [Link]
  • Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides. PubMed Central (PMC) - NIH. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Heck Coupling of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization at the C-3 position is a key strategy for modulating pharmacological activity, and the palladium-catalyzed Heck coupling reaction offers a robust and versatile method for introducing alkenyl substituents.[3] This document provides a detailed guide for performing the Heck coupling of 3-iodoindazoles, including protocols for the synthesis of the starting material, optimization of reaction conditions, and troubleshooting common experimental challenges.

Introduction: The Significance of 3-Alkenylindazoles

Indazole derivatives are integral to a wide range of approved drugs and clinical candidates, exhibiting activities from anti-cancer to anti-inflammatory properties.[4][5] The ability to selectively introduce carbon-carbon bonds at the 3-position of the indazole ring is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, facilitates the coupling of aryl halides with alkenes, providing a direct route to 3-alkenylindazoles.[6][7] These products serve as versatile intermediates, amenable to further transformations, thereby expanding the chemical space accessible to medicinal chemists.

The Heck Coupling Reaction: Mechanism and Key Parameters

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[6] The generally accepted mechanism consists of three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.

Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindazole, forming a Pd(II) complex. The high reactivity of the C-I bond makes 3-iodoindazoles excellent substrates for this step.[8]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by syn-insertion of the alkene into the Pd-C bond. This step determines the regioselectivity of the reaction.[9]

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step is typically syn-coplanar and favors the formation of the more stable E-alkene.[9]

  • Regeneration of Catalyst: The Pd(0) catalyst is regenerated by reductive elimination of HX, a process facilitated by a stoichiometric amount of base.[10]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-I R-Pd(II)-I(L)2 (R = 3-Indazolyl) Oxidative_Addition->Aryl-Pd(II)-I Alkene_Coordination Alkene Coordination Aryl-Pd(II)-I->Alkene_Coordination Alkene_Complex [(Alkene)R-Pd(II)-I(L)2] Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion (syn) Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex R-Alkyl-Pd(II)-I(L)2 Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination (syn) Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex [(Product)H-Pd(II)-I(L)2] Beta_Hydride_Elimination->Product_Complex Catalyst_Regeneration Reductive Elimination (+ Base) Product_Complex->Catalyst_Regeneration Product Product Product_Complex->Product Product Release Catalyst_Regeneration->Pd(0)L2 Base-H+X- Base-H+X- Catalyst_Regeneration->Base-H+X- 3-Iodoindazole 3-Iodoindazole 3-Iodoindazole->Oxidative_Addition Alkene Alkene Alkene->Alkene_Coordination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-indazole

The starting 3-iodoindazole can be efficiently prepared from commercially available 1H-indazole through iodination.

Materials:

  • 1H-Indazole

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

Procedure: [11]

  • To a solution of 1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).

  • Stir the mixture at room temperature until the indazole has fully dissolved.

  • In a separate flask, prepare a solution of iodine (1.5 equiv.) in DMF.

  • Add the iodine solution dropwise to the indazole mixture.

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine. A precipitate will form.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3-iodo-1H-indazole.

Protocol 2: N-H Protection of 3-Iodo-1H-indazole (Recommended)

For many Heck couplings, particularly with electron-rich alkenes or under harsh conditions, protection of the indazole N-H is crucial to prevent side reactions and catalyst inhibition.[3][12] The tert-butyloxycarbonyl (Boc) group is a common and easily removable choice.

Materials:

  • 3-Iodo-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure: [13]

  • Dissolve 3-iodo-1H-indazole (1.0 equiv.) in DCM.

  • Add triethylamine (1.5 equiv.) and a catalytic amount of DMAP.

  • Add Boc₂O (1.2 equiv.) portion-wise to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-Boc-3-iodoindazole.

Protocol 3: General Procedure for Heck Coupling of N-Boc-3-iodoindazole with an Alkene

This protocol provides a general starting point for the Heck coupling. Optimization may be required based on the specific alkene used.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start_Mat N-Boc-3-Iodoindazole + Alkene Setup Combine reagents in a sealed vessel under inert atmosphere (Ar/N2) Start_Mat->Setup Reagents Pd Catalyst Ligand Base Reagents->Setup Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->Setup Heating Heat to 80-125 °C (Conventional or Microwave) Setup->Heating Monitoring Monitor by TLC/LC-MS (2-24 h) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Extraction Dilute with EtOAc Wash with Water & Brine Cooling->Extraction Drying Dry over Na2SO4/MgSO4 Filter & Concentrate Extraction->Drying Purification Flash Column Chromatography Drying->Purification Product Pure 3-Alkenylindazole Purification->Product

Caption: General experimental workflow for the Heck coupling.

Materials:

  • N-Boc-3-iodoindazole (1.0 equiv.)

  • Alkene (e.g., methyl acrylate, styrene) (1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv.)

  • Phosphine Ligand (e.g., Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)) (0.1 equiv.)

  • Base (e.g., Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)

Procedure: [3][14]

  • To a flame-dried Schlenk flask or sealed tube, add N-Boc-3-iodoindazole (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and the phosphine ligand (0.1 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N, 3.0 equiv.) and the alkene (1.5 equiv.).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-125 °C) with vigorous stirring. For microwave-assisted reactions, shorter reaction times at higher temperatures can be employed.[15][16]

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 3-alkenylindazole derivative.

Optimization of Reaction Conditions

The success of the Heck coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes conditions reported in the literature for the Heck coupling of 3-iodoindazoles, providing a starting point for optimization.

3-Iodoindazole SubstrateAlkenePd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-SEM-3-iodoindazoleMethyl 2-acetamidoacrylatePd(OAc)₂ (5)-NaHCO₃DMF125223-54[3]
N-Boc-3-iodoindazoleMethyl acrylatePdCl₂(dppf) (cat.)dppfEt₃NDMF50262[3]
3-Iodo-6-nitro-1-(THP)-indazole2-VinylpyridinePd(OAc)₂ (cat.)P(o-tol)₃DIPEADMFHeat--[17]
3-Iodo-1H-indazoleStyrenePd(OAc)₂ (5)PPh₃K₂CO₃DMF110-Good[18]
3-Iodo-1H-indazoleMethyl AcrylatePd(OAc)₂ (8)P(o-tol)₃Et₃NPEG-40080--[19]

Abbreviations: SEM (2-(Trimethylsilyl)ethoxymethyl), Boc (tert-butyloxycarbonyl), THP (Tetrahydropyran), dppf (1,1'-Bis(diphenylphosphino)ferrocene), P(o-tol)₃ (Tri(o-tolyl)phosphine), DIPEA (N,N-Diisopropylethylamine), PEG (Polyethylene glycol).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Unprotected N-H inhibiting the catalyst.1. Use a fresh source of palladium precatalyst. Consider a Pd(0) source like Pd(PPh₃)₄. 2. Ensure solvents are anhydrous and properly degassed. Use flame-dried glassware and maintain a positive inert gas pressure. 3. Protect the indazole nitrogen (see Protocol 2). This is a very common solution for Heck reactions on N-H containing heterocycles.[12]
Formation of De-iodinated Product 1. Presence of a hydride source (e.g., solvent, base). 2. Competing reductive pathway.1. Switch to a weaker, non-coordinating inorganic base (e.g., K₂CO₃, Cs₂CO₃). 2. Use a more sterically hindered phosphine ligand to disfavor the reductive elimination pathway.[12]
Mixture of Regioisomers 1. Electronic/steric properties of the alkene. 2. Reaction conditions favoring different insertion pathways.1. For terminal alkenes, bidentate phosphine ligands often favor the linear product. 2. Lowering the reaction temperature may improve selectivity. The addition of silver or thallium salts can sometimes alter regioselectivity by promoting a cationic pathway.[10]
Alkene Isomerization 1. Reversible β-hydride elimination/re-addition. 2. Slow reductive elimination of HX from the palladium-hydride intermediate.1. Adding silver or thallium salts can facilitate reductive elimination and minimize isomerization.[9][10] 2. Use of a stronger base can more effectively trap the generated HX.

Conclusion

The Heck coupling of 3-iodoindazoles is a powerful and highly adaptable reaction for the synthesis of novel 3-alkenylindazoles. By understanding the reaction mechanism and the critical role of each component—the catalyst, ligand, base, and solvent—researchers can effectively troubleshoot and optimize conditions for a wide range of substrates. The protocols and data presented in this guide serve as a comprehensive resource for scientists engaged in the synthesis of complex molecules for drug discovery and development, enabling the efficient generation of diverse indazole-based compound libraries.

References

  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing (2021)
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole - Benchchem
  • WO2006048745A1 - Methods for preparing indazole compounds - Google P
  • 3-Iodo-6-methyl-5-nitro-1H-indazole as an intermedi
  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines - ResearchG
  • Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles - ResearchG
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH
  • Chapter 4 - Intramolecular Heck Cyclis
  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles - Benchchem
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC
  • Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a c
  • Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Deriv
  • Pd-catalyzed Heck-type Reactions of Allenes for Stereoselective Syntheses of Substituted 1,3-Dienes - PMC
  • Heck Reaction—St
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Heck Reaction - Chemistry LibreTexts
  • Heck Reaction - Organic Chemistry Portal
  • Yield of the coupling product in the Heck reaction of styrene and iodobenzene - ResearchG
  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchG
  • Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst - ResearchG
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - ResearchG
  • The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a - ResearchG
  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group
  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxyl
  • A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions - Benchchem

Sources

The Strategic Application of 6-Fluoro-3-iodo-1H-indazole in the Development of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Radiopharmaceutical Design

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, making them valuable components in the design of therapeutic agents, particularly in oncology and neurology.[1][2] In the realm of Positron Emission Tomography (PET), a highly sensitive molecular imaging technique, the strategic incorporation of fluorine-18 (¹⁸F) into such bioactive scaffolds allows for the non-invasive visualization and quantification of biological processes at the molecular level.[3][4]

6-Fluoro-3-iodo-1H-indazole stands out as a particularly valuable precursor in this context. The presence of a fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of the final molecule, while the iodine atom at the 3-position serves as a versatile synthetic handle for constructing more complex molecular structures through various cross-coupling reactions. This application note will provide a detailed exploration of the utility of this compound in the development of PET imaging agents, with a specific focus on the synthesis of a novel tracer for imaging Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[5][6][7][8][9]

Core Application: A Precursor for the LRRK2 PET Tracer [¹⁸F]FIPM

A prime example of the application of a 6-fluoro-indazole derivative is in the synthesis of 4-(6-[¹⁸F]fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine, also known as [¹⁸F]FIPM. This novel PET tracer has been developed for the in vivo visualization of LRRK2 in the brain.[5][10] Mutations that increase LRRK2 activity are strongly associated with an increased risk of developing Parkinson's disease.[5][8] Therefore, a PET tracer capable of quantifying LRRK2 in the living brain is an invaluable tool for understanding disease progression and for the development of LRRK2-targeted therapies.[6][7][11]

The synthesis of the radiolabeling precursor for [¹⁸F]FIPM showcases the strategic use of the indazole scaffold, which is ultimately derived from simpler indazole building blocks. While the final radiolabeling step occurs on a pyridine ring, the indazole moiety is a critical component of the molecule's high binding affinity for LRRK2.[5]

Workflow for Precursor and Tracer Synthesis

The overall synthetic strategy involves the initial preparation of a functionalized indazole core, followed by its coupling to a pyridine component, and finally, the radiolabeling with fluorine-18.

G cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: Pyridine Component Synthesis & Coupling cluster_2 Part 3: Final Precursor and Radiosynthesis A 5-Hydroxyindazole B 5-Isopropoxy-1H-indazole A->B Isopropylation C 3-Iodo-5-isopropoxy-1H-indazole B->C Iodination D 3-Iodo-5-isopropoxy-1-trityl-1H-indazole C->D N-Tritylation F Coupled Precursor (Trityl-protected) D->F Coupling Partner E Functionalized Pyridine E->F Suzuki Coupling G Radiolabeling Precursor (Bromo-pyridine derivative) F->G Deprotection & Bromination H [¹⁸F]Fluorinated Intermediate G->H [¹⁸F]Fluorination I [¹⁸F]FIPM (Final Tracer) H->I Deprotection

Caption: Synthetic workflow for [¹⁸F]FIPM.

Detailed Protocols

The following protocols are adapted from the synthesis of [¹⁸F]FIPM and are intended for researchers with expertise in organic and radiochemistry.[5]

Protocol 1: Synthesis of the Radiolabeling Precursor

This multi-step synthesis highlights the chemical transformations required to build the complex precursor for the final radiolabeling step. The initial steps involve the modification of a 5-hydroxyindazole to introduce the necessary isopropoxy and iodo groups, followed by protection and coupling reactions.

Step 1: Synthesis of 4-(6-Bromo-4-(5-isopropoxy-1-trityl-1H-indazol-3-yl)pyridin-2-yl)morpholine (Precursor 1)

  • Reaction Setup: In a nitrogen-purged reaction vessel, combine the protected indazole intermediate (e.g., a boronic ester derivative of 3-iodo-5-isopropoxy-1-trityl-1H-indazole), a suitable brominated pyridine partner, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XantPhos), and a base (e.g., Cs₂CO₃) in an appropriate solvent such as 1,4-dioxane.

  • Reaction Conditions: Heat the mixture at 100 °C for approximately 4 hours under a nitrogen atmosphere.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent like dichloromethane (CH₂Cl₂). Dry the organic layer over sodium sulfate (Na₂SO₄), concentrate it under vacuum, and purify the residue using silica gel chromatography to yield the desired precursor.

Protocol 2: Radiosynthesis of [¹⁸F]FIPM

This protocol details the critical final steps of introducing the fluorine-18 radionuclide and subsequent deprotection to yield the final PET tracer.

Step 1: [¹⁸F]Fluorination

  • Preparation of [¹⁸F]Fluoride: Trap cyclotron-produced aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 222 (K₂₂₂) and potassium carbonate (K₂CO₃). Dry the [¹⁸F]fluoride azeotropically with acetonitrile at elevated temperatures under a stream of nitrogen.

  • Radiolabeling Reaction: To the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex, add a solution of the bromo-precursor (1.0 mg) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (12 mg) in dimethyl sulfoxide (DMSO) (300 µL).[5]

  • Heating: Seal the reaction vessel and heat the mixture at 150 °C for 20 minutes.[5]

Step 2: Deprotection and Purification

  • Acidic Hydrolysis: After cooling the reaction mixture, add 6 M hydrochloric acid (HCl) (1 mL) and heat at 110 °C for 20 minutes to remove the trityl protecting group.[5]

  • Neutralization and HPLC Purification: Neutralize the reaction mixture with 6 M sodium hydroxide (NaOH) (1 mL).[5] Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).

  • Formulation: Collect the HPLC fraction containing [¹⁸F]FIPM, remove the solvent, and formulate the final product in a physiologically compatible solution for injection.

ParameterTypical ValueReference
Radiochemical Yield5% (decay-corrected)[5]
Molar Activity103–300 GBq/µmol[5][10]
Radiochemical Purity>97%[5][10]
Total Synthesis Time~90 minutes[5]

Table 1: Summary of Radiosynthesis Parameters for [¹⁸F]FIPM.

Causality Behind Experimental Choices

  • Choice of Precursor: The use of a bromo- or nitro-substituted precursor on an electron-deficient pyridine ring is a common strategy for nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride. The electron-withdrawing nature of the pyridine nitrogen and other substituents activates the ring towards nucleophilic attack by the [¹⁸F]fluoride ion.

  • Radiolabeling Conditions: The high reaction temperature (150 °C) is necessary to overcome the activation energy for the SₙAr reaction on the heteroaromatic system. The use of a phase-transfer catalyst like Kryptofix 222 is crucial to sequester the potassium ion and enhance the nucleophilicity of the "naked" [¹⁸F]fluoride anion in the aprotic polar solvent (DMSO).

  • Protecting Group Strategy: The trityl group is used to protect the nitrogen of the indazole ring during the synthesis of the precursor. This prevents unwanted side reactions. Its acid-lability allows for a straightforward deprotection step using HCl after the radiolabeling is complete.[5]

  • Modern Alternatives (Copper-Mediated Fluorination): While the SₙAr reaction is effective in this case, modern copper-mediated radiofluorination methods offer milder conditions and can be applied to a broader range of substrates, including electron-rich and less activated aromatic systems.[12] These methods often utilize precursors such as aryl boronic esters or aryl iodonium salts and have become a powerful tool in radiochemistry.[13][14] For a hypothetical direct labeling of an iodo-indazole, a copper-mediated approach would be a primary consideration.[12][15]

G cluster_0 [¹⁸F]Fluoride Activation cluster_1 Radiolabeling & Deprotection cluster_2 Purification & Formulation A [¹⁸F]F⁻ in H₂¹⁸O B [¹⁸F]F⁻ on Anion Exchange Resin A->B Trapping C K⁺/[¹⁸F]F⁻/K₂₂₂ Complex B->C Elution & Azeotropic Drying E [¹⁸F]Labeled Intermediate (Protected) C->E D Bromo-Precursor D->E SₙAr Reaction 150°C, DMSO F [¹⁸F]FIPM (Crude) E->F Acid Deprotection 110°C, HCl G HPLC Purification F->G H Final Product Formulation G->H SPE

Caption: Radiosynthesis workflow for [¹⁸F]FIPM.

Conclusion and Future Perspectives

This compound and its derivatives are valuable building blocks in the synthesis of complex molecules for PET imaging. The development of the LRRK2 tracer [¹⁸F]FIPM demonstrates how this scaffold can be integral to creating highly specific and potent imaging agents for critical neurological targets. While direct radiofluorination on the indazole ring itself was not the final step in this example, the iodo-functionalization is key to building the necessary molecular architecture.

Future applications could involve the development of novel radiolabeling precursors where the 3-iodo group is replaced with other functionalities amenable to modern radiolabeling techniques, such as boronic esters for copper-mediated fluorination. This would allow for the direct and efficient introduction of fluorine-18 onto the indazole core, expanding the library of potential indazole-based PET tracers for a variety of biological targets.

References

  • [¹⁸F]Fluoroform - a versatile building block for PET tracer synthesis. (2021-10-25).
  • Yamasaki, T., et al. (2020). Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2. Scientific Reports, 10(1), 8345.
  • Fier, P. S., & Hartwig, J. F. (2013). Copper Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 135(28), 10218–10221.
  • Fully automated synthesis of fluorine-18 PET tracers. (2020-10-06). Chemistry World.
  • Parente, A., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(12), 3533-3560.
  • Pees, A., et al. (2022). Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform. Journal of Labelled Compounds and Radiopharmaceuticals, 65(12), 466-475.
  • Yamasaki, T., et al. (2020). Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2. RSC Medicinal Chemistry, 11(5), 629-637.
  • Zlatopolskiy, B. L., et al. (2015). Copper-Mediated Aromatic Radiofluorination Revisited: Efficient Production of PET Tracers on a Preparative Scale. Chemistry - A European Journal, 21(14), 5567-5574.
  • Shinde, S. S., et al. (2023). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. International Journal of Molecular Sciences, 24(13), 10839.
  • Pretze, M., & Wängler, C. (2013). 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments. Molecules, 18(1), 819-843.
  • Cole, D. J., et al. (2022). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 144(42), 19543–19551.
  • Parente, A., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(12), 3533-3560.
  • Tredwell, M., et al. (2014). Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications, 50(71), 10198-10201.
  • Parente, A., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. RSC.
  • Li, Z., et al. (2019). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Bioconjugate Chemistry, 30(5), 1273–1295.
  • Wessmann, S. H., et al. (2006). A new precursor for the radiosynthesis of [18F]FLT. Applied Radiation and Isotopes, 64(2), 207-214.
  • Synthesis of Fluorine-18 for Advanced PET Imaging. (2024). Open MedScience.
  • Liang, S. H., et al. (2023). Preclinical Evaluation of Novel Positron Emission Tomography (PET) Probes for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2). Journal of Medicinal Chemistry, 66(3), 1712-1724.
  • Chen, Z., et al. (2023). Imaging Leucine-Rich Repeat Kinase 2 In Vivo with 18F-Labeled Positron Emission Tomography Ligand. Journal of Medicinal Chemistry, 66(3), 1712-1724.
  • Chen, Z., et al. (2023). Preclinical Evaluation of Novel Positron Emission Tomography (PET) Probes for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2). Journal of Medicinal Chemistry, 66(3), 1712-1724.
  • Henderson, J. L., et al. (2015). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry, 58(2), 1146-1148.
  • Logan, K. M., et al. (2024). Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. Journal of Medicinal Chemistry.
  • Krska, S. W., et al. (2016). A simple and efficient automated microvolume radiosynthesis of [18F]Florbetaben. EJNMMI Radiopharmacy and Chemistry, 1, 13.
  • Ltaief, S. M., et al. (2023). Automated Radiosynthesis of [18F]FluoFAPI and Its Dosimetry and Single Acute Dose Toxicological Evaluation. Pharmaceutics, 15(7), 1876.
  • Svatunek, D., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(5), 636.

Sources

Application Notes & Protocols: A Guide to the C-H Functionalization of the Indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Indazole and C-H Activation

The indazole scaffold, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. This has led to the development of several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron, used to manage chemotherapy side effects.[1][2] The therapeutic importance of this scaffold drives a continuous need for efficient and modular synthetic methods to generate diverse libraries of indazole derivatives for drug discovery.[2][3]

Traditionally, the synthesis of functionalized indazoles relied on classical cross-coupling reactions (e.g., Suzuki, Stille), which necessitate pre-functionalization of the starting materials with halides or organometallic reagents. This multi-step process can be inefficient and generate significant waste.[4] In contrast, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for molecular construction.[4][5] This approach allows for the late-stage modification of complex molecules, streamlining the synthetic process and enabling rapid access to novel chemical entities.[5][6][7]

This guide provides a comprehensive overview of the primary strategies for C-H functionalization of the indazole core, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols for key transformations. We will explore methods targeting the C3 position of the pyrazole ring and the ortho-position of N-aryl substituents, providing researchers with the foundational knowledge to leverage these cutting-edge techniques in their work.

Part 1: Strategic Approaches to Indazole Functionalization

The indazole core presents several C-H bonds that can be targeted for functionalization. Regioselectivity is a critical challenge, governed by the inherent electronic properties of the ring system and, more powerfully, by the choice of catalyst and directing group.[7][8]

C3-Position Functionalization: The Pyrazole Core

The C3 position of the indazole ring is a primary target for modification due to its impact on biological activity.[9] Both transition-metal-catalyzed and metal-free radical pathways have been successfully developed.

A. Palladium-Catalyzed Direct Arylation

Direct C3-arylation is one of the most developed C-H functionalization methods for indazoles. While early protocols were challenging, particularly for the more common 1H-indazole tautomer, robust systems have since been established.[10]

  • Causality of Component Selection:

    • Catalyst: Palladium(II) salts, such as Pd(OAc)₂ or PdCl₂, are typically used as pre-catalysts.[10][11]

    • Ligand: The choice of ligand is crucial for reactivity and selectivity. Bidentate nitrogen-based ligands, particularly 1,10-phenanthroline (Phen), have proven highly effective.[10][11] The ligand stabilizes the palladium center and facilitates the C-H activation step.

    • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to facilitate the deprotonation of the C-H bond during the activation step.[10][11]

    • Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMA) are often employed to ensure solubility and achieve the necessary reaction temperatures (typically >140 °C).[10][11] Interestingly, protocols using water as a solvent have also been developed, offering a greener alternative.[4][12]

The proposed mechanism for this transformation involves a Concerted Metalation-Deprotonation (CMD) pathway, which is common for palladium-catalyzed C-H activations.

cluster_cycle Pd(II) Catalytic Cycle for C3-Arylation Pd_II Pd(II)L₂ Palladacycle Indazole-Pd(II) Complex (Palladacycle) Pd_IV Aryl-Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition Product_Complex Product-Pd(II) Complex Pd_IV->Product_Complex Reductive Elimination Product_Complex->Pd_II Catalyst Regeneration Product C3-Aryl Indazole Product_Complex->Product Indazole 1H-Indazole Indazole->Palladacycle C-H Activation (CMD) Aryl_Halide Ar-X Aryl_Halide->Pd_IV Base Base caption Fig. 1: Proposed catalytic cycle for Pd-catalyzed C3-arylation.

Caption: Fig. 1: Proposed catalytic cycle for Pd-catalyzed C3-arylation.

B. Radical-Mediated C3-Functionalization

Metal-free conditions provide an important alternative, often proceeding through radical intermediates. These reactions are typically initiated by a radical initiator or via photoredox catalysis.

  • C3-Nitration: Inexpensive iron(III) nitrate can be used as both the nitro source and the catalyst. The reaction likely proceeds via a radical mechanism, offering a straightforward route to 3-nitro-2H-indazoles.[13][14]

  • C3-Acylation: Aldehydes can serve as acyl radical sources under oxidative, metal-free conditions, providing access to 3-acyl-indazoles.[13]

Ortho-C-H Functionalization of 2-Aryl-2H-Indazoles

When the indazole nitrogen is substituted with an aryl group (forming a 2-aryl-2H-indazole), the indazole moiety itself can act as a directing group, guiding functionalization to the ortho-C-H bond of the N-aryl substituent.[5][15] This strategy is exceptionally powerful for building complex, polycyclic scaffolds.

  • Rhodium(III)-Catalyzed Reactions: Cationic rhodium complexes, typically generated from [Cp*RhCl₂]₂, are highly effective for these transformations.[6][16] The azo-like nature of the N2-N1 bond in the 2H-indazole core coordinates to the rhodium center, positioning the N-aryl group's ortho C-H bond for activation.[17][18]

    • Annulation Reactions: Coupling with partners like alkynes or alkenes leads to annulation, forming fused polycyclic systems such as indazolo[2,3-a]quinolines.[13]

    • Acylmethylation: Using sulfoxonium ylides as coupling partners enables the introduction of an acylmethyl group at the ortho position.[5][16]

Start 2-Aryl-2H-Indazole + [Cp*RhCl₂]₂ Step1 Generation of Active [Cp*Rh(III)] Catalyst Start->Step1 Step2 Indazole N1-Coordination to Rh(III) Step1->Step2 Step3 Ortho C-H Activation (Cyclometalation) Step2->Step3 Step4 Formation of Rhodacycle Intermediate Step3->Step4 Step5 Coordination of Coupling Partner (e.g., Alkyne) Step4->Step5 Step6 Migratory Insertion Step5->Step6 Step7 Reductive Elimination / Aromatization Step6->Step7 End Ortho-Functionalized Product Step7->End

Caption: Fig. 2: General workflow for Rh(III)-catalyzed ortho-functionalization.

Part 2: Detailed Experimental Protocols

The following protocols are representative examples derived from robust, peer-reviewed methodologies. They are intended as a guide and may require optimization based on specific substrates.

Protocol 1: Palladium-Catalyzed Direct C3-Arylation of 1H-Indazole

This protocol describes a general procedure for the C3-arylation of N-substituted 1H-indazoles with aryl iodides, adapted from methodologies developed by Yu and others.[8][10]

Principle: A palladium(II)/1,10-phenanthroline catalyst system facilitates the direct coupling of an aryl iodide with the C3 C-H bond of a 1H-indazole in a polar aprotic solvent at high temperature.

Materials and Reagents

Reagent/MaterialSupplierGradeNotes
N-Methyl-1H-indazoleCommercial Source>98%Substrate
4-IodotolueneCommercial Source>98%Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂)Commercial SourceCatalyst GradePre-catalyst
1,10-Phenanthroline (Phen)Commercial Source>99%Ligand
Cesium Carbonate (Cs₂CO₃)Commercial SourceAnhydrous, >99%Base
TolueneCommercial SourceAnhydrousSolvent
Schlenk tube / Microwave vialGlassware Supplier---Reaction Vessel
Magnetic stirrer and hotplateEquipment Supplier---For heating and agitation

Experimental Workflow Diagram

Setup 1. Reagent Addition - Add indazole, aryl iodide, Pd(OAc)₂, Phen, and Cs₂CO₃ to a dry vial. Inert 2. Inert Atmosphere - Seal vial, evacuate, and backfill with Argon or Nitrogen (3x). Setup->Inert Solvent 3. Solvent Addition - Add anhydrous toluene via syringe. Inert->Solvent Reaction 4. Reaction - Stir vigorously at 160 °C for 24-48 hours. Solvent->Reaction Workup 5. Workup - Cool to RT, dilute with EtOAc, filter through Celite, wash with water. Reaction->Workup Purify 6. Purification - Concentrate organic layer and purify by flash column chromatography. Workup->Purify Analysis 7. Analysis - Characterize product by ¹H NMR, ¹³C NMR, and HRMS. Purify->Analysis

Caption: Fig. 3: Step-by-step workflow for Pd-catalyzed C3-arylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 4 mL screw-cap vial equipped with a magnetic stir bar, add N-methyl-1H-indazole (0.25 mmol, 1.0 equiv), 4-iodotoluene (0.30 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 10 mol%), 1,10-phenanthroline (0.025 mmol, 10 mol%), and Cs₂CO₃ (0.50 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate the vial and backfill with argon gas. Repeat this cycle two more times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (1.0 mL) via a dry syringe.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at 160 °C. Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-aryl-1H-indazole product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles

This protocol details the synthesis of a 2-aryl-2H-indazole via a [4+1] annulation of an azobenzene with an aldehyde, as pioneered by Ellman and coworkers.[17][18][19]

Principle: A Rh(III) catalyst, activated by a silver salt, directs the C-H activation of an azobenzene, which then adds to an aldehyde. Subsequent intramolecular cyclization and aromatization yield the 2H-indazole product.[17][20]

Materials and Reagents

Reagent/MaterialSupplierGradeNotes
AzobenzeneCommercial Source>98%Substrate
4-ChlorobenzaldehydeCommercial Source>98%Coupling Partner
[Cp*RhCl₂]₂Commercial SourceCatalyst GradePre-catalyst
Silver Hexafluoroantimonate (AgSbF₆)Commercial Source>98%Halide Scavenger/Activator
Acetic Acid (AcOH)Commercial SourceGlacialAdditive
1,4-DioxaneCommercial SourceAnhydrousSolvent
Oven-dried Schlenk tubeGlassware Supplier---Reaction Vessel

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add azobenzene (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (1.0 mL), followed by 4-chlorobenzaldehyde (0.40 mmol, 2.0 equiv) and glacial acetic acid (0.40 mmol, 2.0 equiv) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a short plug of silica gel, eluting with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-2H-indazole.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Part 3: Summary of Representative Data

The following tables summarize typical results for the C-H functionalization reactions described, demonstrating the scope of these methods.

Table 1: Scope of Palladium-Catalyzed C3-Arylation of 1-Methyl-1H-Indazole [10]

EntryAryl Iodide (Ar-I)Product Yield (%)
1Phenyl iodide93
24-Iodotoluene85
34-Iodoanisole88
41-Iodo-4-(trifluoromethyl)benzene75
52-Iodothiophene65

Conditions: 1-methyl-1H-indazole (0.25 mmol), Ar-I (0.5 mmol), Pd(OAc)₂ (10 mol%), Phen (10 mol%), Cs₂CO₃ (2.0 equiv), Toluene (1 mL), 160 °C, 48h. Yields are isolated.

Table 2: Scope of Rhodium(III)-Catalyzed Indazole Synthesis [17][18]

EntryAzobenzeneAldehydeProduct Yield (%)
1AzobenzeneBenzaldehyde95
2Azobenzene4-Methoxybenzaldehyde96
3Azobenzene4-Nitrobenzaldehyde78
44,4'-DimethylazobenzeneBenzaldehyde92
5AzobenzeneAcetaldehyde75

Conditions: Azobenzene (0.2 mmol), Aldehyde (0.4 mmol), [CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), AcOH (2.0 equiv), Dioxane (1 mL), 80 °C, 24h. Yields are isolated.*

References

  • Chen, J., Chen, J., & Yu, W. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7635-7656. [Link]
  • Shaaban, S., Taha, N., & El-Sattar, N. E. A. (2022).
  • Chen, J., Chen, J., & Yu, W. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
  • Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125. [Link]
  • El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2014). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 19(8), 12634-12647. [Link]
  • Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture. Journal of the American Chemical Society, 135(19), 7122-5. [Link]
  • Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125. [Link]
  • Chen, J., Chen, J., & Yu, W. (2022). Recent advances in C–H functionalization of 2 H -indazoles. Organic & Biomolecular Chemistry, 20(39), 7635-7656. [Link]
  • Greaney, M. F., & App H., S. (2010). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 12(19), 4324–4327. [Link]
  • ResearchGate. (n.d.).
  • Shaaban, S., Taha, N., & El-Sattar, N. E. A. (2022).
  • Buchwald, S. L., & Hoveyda, A. H. (2022).
  • Ghosh, S., Pyne, P., Ghosh, A., & Hajra, A. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemistry--A European Journal, 28(62), e202200158. [Link]
  • El Kazzouli, S., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081. [Link]
  • Reddy, D. B., et al. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 81(7), 2738-2749. [Link]
  • ResearchGate. (n.d.).
  • Shaaban, S., Taha, N., & El-Sattar, N. E. A. (2022).
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Organic letters, 14(23), 6044–6047. [Link]
  • Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
  • El Kazzouli, S. (2019). C-H functionalisation of indazoles and azaindazoles. Chemical Sciences Journal. [Link]
  • Zhao Group. (2013). Rhodium(III)
  • Giraud, F., Anizon, F., & Moreau, P. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Targets in Heterocyclic Systems, 25, 100-134. [Link]
  • Reddy, D. B., et al. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 81(7), 2738-49. [Link]
  • Daugulis, O., & Yu, J. Q. (2014). Direct Arylation via C–H Activation. In New Trends in Cross-Coupling (pp. 329-366). Royal Society of Chemistry. [Link]
  • Kumar, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(17), 3946. [Link]
  • Wang, Q., & Glorius, F. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(4), 1474-1477. [Link]
  • Singh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 996-1025. [Link]
  • ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. [Link]
  • Chen, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]
  • Zhang, Y., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(9), 3646-3651. [Link]
  • Wang, Y., et al. (2023). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 10(1), 108-114. [Link]
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
  • Xu, H., & Sun, Y. (2023). Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. The Journal of Organic Chemistry. [Link]
  • Gensch, T., et al. (2023). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2) and C(sp3) Centers. Accounts of Chemical Research. [Link]
  • Lloyd-Jones, G. C., & Norrby, P.-O. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(4), 3040-3081. [Link]
  • Chen, G., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(49), 14884-14888. [Link]

Sources

Application Note & Protocols: 6-fluoro-3-iodo-1H-indazole as a Versatile Building Block for High-Performance Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the application of 6-fluoro-3-iodo-1H-indazole in the synthesis of novel organic semiconductor materials. This guide emphasizes the causality behind experimental choices, provides robust, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Advantage of this compound

The pursuit of next-generation organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), necessitates the design of novel molecular scaffolds with precisely tuned electronic properties. The indazole nucleus, a bioisostere of indole, has garnered significant attention in medicinal chemistry and is increasingly recognized for its potential in materials science.[1][2][3]

The subject of this guide, this compound, is a particularly strategic building block for several key reasons:

  • Fluorine Substitution: The fluorine atom at the 6-position imparts critical electronic modifications. As a strongly electronegative element, it lowers the HOMO and LUMO energy levels of the resulting molecule, which can enhance air stability and tune the material's optical and electronic properties.[4][5]

  • Iodine Handle for Cross-Coupling: The iodine atom at the 3-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This enables the facile and regioselective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are the cornerstone of synthesizing extended π-conjugated systems.[6]

  • Indazole Core: The inherent electronic structure of the indazole ring system provides a unique scaffold that can be derivatized at multiple positions to fine-tune molecular packing and charge transport characteristics.[7]

This combination of features makes this compound a powerful precursor for creating a diverse library of organic semiconductors with tailored properties for specific device applications.[1]

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful synthesis and scale-up.

PropertyValueSource
CAS Number 885522-07-6[8]
Molecular Formula C₇H₄FIN₂[8]
Molecular Weight 262.02 g/mol [8]
Appearance Typically an off-white to pale brown solid[9]
Purity ≥98% (typical for research applications)[8]
Solubility Soluble in DMF, Dioxane, THF; sparingly soluble in other common organic solventsInferred from reaction conditions

Core Synthetic Pathways & Protocols

The true utility of this compound is realized through its functionalization via palladium-catalyzed cross-coupling reactions. The two most powerful and relevant transformations for organic semiconductor synthesis are the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

G cluster_0 Synthetic Workflow cluster_1 Reaction Types & Products cluster_2 Downstream Processing Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Select Reaction Type Suzuki Suzuki-Miyaura Coupling (with Ar-B(OR)₂) Coupling->Suzuki Buchwald Buchwald-Hartwig Amination (with R₂NH) Coupling->Buchwald Product_CC Extended π-Conjugated System (C-C Bond Formed) Suzuki->Product_CC Product_CN Donor-Acceptor Structure (C-N Bond Formed) Buchwald->Product_CN Purification Purification (Column Chromatography, Recrystallization) Product_CC->Purification Product_CN->Purification Characterization Characterization (NMR, MS, UV-Vis, CV) Purification->Characterization

Caption: General workflow for synthesizing organic semiconductors from this compound.
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, enabling the extension of π-conjugated systems by coupling the iodoindazole with various aryl or heteroaryl boronic acids or esters.[10][11]

Objective: To synthesize a 3-aryl-6-fluoro-1H-indazole derivative.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)[11][12]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv.)[11]

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Brine

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (3.0 equiv.).

  • Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling with an inert gas for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.[11] Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-fluoro-1H-indazole.

Scientist's Notes (Causality):

  • Why Pd(dppf)Cl₂? The dppf ligand is a robust, electron-rich ferrocene-based phosphine that stabilizes the palladium center and facilitates the catalytic cycle, making it effective for a wide range of substrates.[13]

  • Why a Base (K₂CO₃)? The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. It activates the boronic acid to form a more nucleophilic boronate species.

  • Why Degassed Solvents? Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, poisoning the reaction. Removing dissolved oxygen is critical for reproducibility and high yields.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the synthesis of donor-acceptor molecules by coupling the iodoindazole with primary or secondary amines.[14][15][16]

Objective: To synthesize a 3-amino-6-fluoro-1H-indazole derivative.

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary, 1.2-1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equiv.)

  • Xantphos or a suitable Buchwald ligand (e.g., RuPhos, BrettPhos) (0.04-0.10 equiv.)[14]

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0-3.0 equiv.)

  • Anhydrous Toluene or Dioxane

Equipment:

  • Schlenk flask or sealed reaction tube

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Heating mantle or oil bath

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk flask.

  • Reagent Addition: Add the this compound and the anhydrous solvent. Stir for a few minutes until a homogeneous catalyst solution forms. Finally, add the amine coupling partner.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).[14]

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (if using NaOtBu) or water. Extract the product into an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude material via column chromatography to obtain the pure 3-amino-6-fluoro-1H-indazole product.

Scientist's Notes (Causality):

  • Why a Bulky Ligand (e.g., Xantphos)? The Buchwald-Hartwig reaction's success hinges on the ligand.[15] Bulky, electron-rich phosphine ligands like Xantphos promote the crucial reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[17] They also prevent catalyst decomposition.

  • Why Pd₂(dba)₃? This is a stable and convenient source of Pd(0), the active catalytic species.

  • Choice of Base: The base deprotonates the amine, making it a better nucleophile to displace the halide from the palladium center after oxidative addition. Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are preferred.

Characterization of Synthesized Semiconductors

Proper characterization is essential to confirm the structure of the newly synthesized material and to evaluate its potential as an organic semiconductor.

G cluster_synthesis Synthetic Transformation cluster_structure Resulting Molecular Structure cluster_properties Electronic & Optical Properties center_node This compound (Building Block) Suzuki Suzuki Coupling center_node->Suzuki Buchwald Buchwald-Hartwig Amination center_node->Buchwald PiSystem Extended π-System Suzuki->PiSystem DA_System Donor-Acceptor (D-A) Structure Buchwald->DA_System Bandgap Optical Bandgap (Eg) (UV-Vis Spectroscopy) PiSystem->Bandgap EnergyLevels HOMO/LUMO Levels (Cyclic Voltammetry) PiSystem->EnergyLevels DA_System->Bandgap DA_System->EnergyLevels Mobility Charge Carrier Mobility (OFET Measurement) EnergyLevels->Mobility

Caption: Relationship between synthesis, structure, and key semiconductor properties.
TechniquePurposeExpected Outcome Example
¹H & ¹³C NMR Structural verification and purity assessment.Disappearance of the starting material peaks and appearance of new aromatic signals corresponding to the coupled partner.
Mass Spectrometry Confirmation of molecular weight.A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the target product.
UV-Vis Spectroscopy Determination of the optical bandgap (Eg).A bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the starting material, indicating extended conjugation.
Cyclic Voltammetry (CV) Estimation of HOMO and LUMO energy levels.Measurement of oxidation and reduction potentials, which are used to calculate the energy levels crucial for device performance.
OFET Fabrication Measurement of charge carrier mobility.Fabrication of a thin-film transistor to measure the material's ability to transport charge, a key metric for semiconductor performance.[18]

References

  • 6-Fluoro-3-iodo-1-methyl-1H-indazole. Chem-Impex.
  • 6-Fluoro-3-iodo-indazole. Chem-Impex.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • The Role of Fluorinated Indazoles in Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis of indazole-based fluorophores. ResearchGate.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).
  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. MDPI.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central (PMC).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • This compound. Moldb.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH).
  • Application of indazole compounds in OLED devices. ResearchGate.
  • 6-Fluoro-1H-indazol-3-ol. ChemicalBook.
  • 3-Fluoro-6-iodo-1H-indazole. BLD Pharm.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH).
  • Synthesis method of 6-iodine-1H-indazole. Patsnap.
  • From computational discovery to experimental characterization of a high hole mobility organic crystal. National Institutes of Health (NIH).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-fluoro-3-iodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and data to address the most pressing challenges in this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?

A1: Low or no yield in the iodination of 6-fluoro-1H-indazole is typically traced back to one of four critical areas:

  • Base Inefficiency: The reaction proceeds via deprotonation of the indazole N-H proton, followed by electrophilic attack at the C3 position. A sufficiently strong base is crucial. Potassium hydroxide (KOH) or potassium carbonate (K2CO3) are commonly used.[1][2][3][4] Ensure the base is fresh, anhydrous, and used in sufficient stoichiometric excess (typically 2-4 equivalents) to drive the equilibrium towards the deprotonated indazole.

  • Reagent Quality: Both the starting material (6-fluoro-1H-indazole) and iodine must be of high purity. Molecular iodine (I₂) can sublime over time; ensure your reagent is fresh. The solvent, typically DMF, must be anhydrous, as water can interfere with the base and quench the reactive intermediates.

  • Temperature Control: While the reaction is often run at room temperature, gentle heating may be required for less reactive substrates.[5] However, excessive heat can lead to decomposition and side product formation. Monitor the reaction temperature closely.

  • Reaction Time: The reaction may require several hours to reach completion.[4] Monitor progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid the formation of degradation products over extended periods.

Q2: I'm observing multiple spots on my TLC plate, indicating significant side products. What are they and how can I avoid them?

A2: The most common side product is the di-iodinated indazole, where iodination occurs at other positions on the ring in addition to C3. Over-iodination can occur if the reaction conditions are too harsh or if there is a large excess of iodine.[6] To mitigate this:

  • Control Stoichiometry: Carefully control the amount of iodine used. A slight excess (e.g., 1.5 equivalents) is often sufficient.[4]

  • Slow Addition: Add the iodine solution dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time, favoring mono-iodination.

  • Protecting Groups: For complex syntheses, N1-protection of the indazole (e.g., with a Boc or THP group) can be considered to modulate reactivity, though this adds extra steps to the synthesis.[1]

Q3: The purification of my crude product is difficult. What is the recommended procedure?

A3: Purification challenges often arise from residual starting material, inorganic salts from the workup, or closely eluting side products.

  • Aqueous Workup: After the reaction is complete, the mixture is typically poured into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted iodine.[4] This is a critical step to prevent iodine from co-precipitating with your product.

  • Precipitation/Filtration: The product often precipitates from the aqueous mixture. Ensure the pH is adjusted appropriately to ensure the product is in its neutral, less soluble form. Washing the filtered solid thoroughly with water is essential to remove inorganic salts.

  • Recrystallization/Chromatography: If the crude product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. For highly impure samples, column chromatography on silica gel is the most reliable method.

Troubleshooting Guide: A Deeper Dive

This section provides a logical workflow for diagnosing and resolving issues encountered during the synthesis.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for identifying and solving common problems.

troubleshooting_workflow start Low or No Yield Observed check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause_sm1 Ineffective Deprotonation: - Base is old/hydrated - Insufficient equivalents of base sm_present->cause_sm1 cause_sm2 Low Reactivity: - Reaction temp too low - Insufficient reaction time sm_present->cause_sm2 cause_gone1 Product Degradation: - Temperature too high - Reaction time too long sm_gone->cause_gone1 cause_gone2 Workup Issues: - Product lost during extraction - Incomplete precipitation sm_gone->cause_gone2 solve_sm1 Solution: 1. Use fresh, anhydrous base (KOH, K2CO3). 2. Increase base stoichiometry (2-4 eq). 3. Ensure anhydrous solvent (DMF). cause_sm1->solve_sm1 solve_sm2 Solution: 1. Increase temperature moderately (e.g., to 40-50°C). 2. Extend reaction time, monitoring by TLC. cause_sm2->solve_sm2 solve_gone1 Solution: 1. Run reaction at a lower temperature. 2. Stop reaction as soon as SM is consumed. cause_gone1->solve_gone1 solve_gone2 Solution: 1. Ensure proper pH for precipitation. 2. Perform careful extractions if product is soluble. 3. Check aqueous layers for product. cause_gone2->solve_gone2

Caption: Troubleshooting decision tree for low-yield synthesis.

Reaction Mechanism & Optimization

The iodination of 6-fluoro-1H-indazole is a classic electrophilic aromatic substitution reaction on a heteroaromatic ring. The C3 position is the most electron-rich and sterically accessible, making it the preferred site of substitution.[1]

Core Reaction Mechanism

The diagram below illustrates the key steps of the reaction.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Electrophilic Attack Indazole 6-Fluoro-1H-indazole Indazolide Indazolide Anion (Resonance Stabilized) Indazole->Indazolide + OH⁻ Base KOH H2O H2O Indazolide->H2O + H₂O Iodine I-I Indazolide->Iodine Nucleophilic attack at C3 Product This compound Iodine->Product - I⁻

Caption: Mechanism of base-mediated C3 iodination of indazole.

Comparative Table of Reaction Conditions

The choice of base and solvent can significantly impact the reaction yield and purity. Below is a summary of conditions reported in the literature for the C3-iodination of indazole systems.

BaseSolventIodinating AgentTemperatureTypical YieldReference(s)
KOH DMF I₂ Room Temp. Good to Excellent [1][3][4]
K₂CO₃DMFI₂Room Temp - 65°CGood[1][2][5]
Potassium t-BuOTHFI₂Not specifiedExcellent[1]
None (Diazotization)HCl/H₂OKI/I₂0°C to RTVariable[2]

Note: The most commonly cited and robust method for unprotected indazoles appears to be using Potassium Hydroxide (KOH) in DMF at room temperature .[1][3][4]

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from multiple authoritative sources for the direct C3 iodination of 6-fluoro-1H-indazole.

Materials:

  • 6-fluoro-1H-indazole

  • Potassium hydroxide (KOH), pellets

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Ethyl Acetate (EtOAc) for extraction (optional)

  • Brine

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-1H-indazole (1.0 eq).

    • Add anhydrous DMF (approx. 5-10 mL per gram of starting material).

    • Stir the mixture at room temperature until the starting material is fully dissolved.

    • Carefully add potassium hydroxide (KOH) pellets (2.0 - 3.0 eq). The mixture may warm slightly. Stir for 15-30 minutes to allow for complete deprotonation.

  • Iodination:

    • In a separate flask, prepare a solution of iodine (I₂) (1.5 eq) in a minimum amount of anhydrous DMF.

    • Add the iodine solution dropwise to the reaction mixture over 20-30 minutes using a dropping funnel or syringe. Maintain the temperature at or near room temperature. An ice bath can be used for cooling if the reaction becomes exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the consumption of the starting material using TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS. The product should be less polar than the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, pour the dark reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The volume of the quench solution should be about 10 times the volume of the reaction mixture.

    • Stir vigorously until the dark iodine color disappears, resulting in a slurry with a precipitated solid (typically off-white to pale yellow).

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with plenty of deionized water to remove DMF and inorganic salts.

    • Wash the cake with a small amount of cold diethyl ether or hexanes to aid in drying.

  • Drying and Purification:

    • Dry the solid product under vacuum.

    • Assess the purity by ¹H NMR, ¹⁹F NMR, and LC-MS.

    • If necessary, further purify the product by recrystallization (e.g., from ethanol or an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.

References

  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis - Benchchem. (n.d.).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem. (n.d.).
  • Molecular Iodine as an efficient catalyst for the synthesis of indazole. (n.d.).
  • Methods for preparing indazole compounds. (n.d.). Google Patents.
  • 6-Fluoro-3-iodo-1-methyl-1H-indazole - Chem-Impex. (n.d.).
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI.
  • Identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.

Sources

Challenges in the regioselective functionalization of indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Functionalization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of indazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs like Niraparib and Pazopanib.[1][2] However, its unique electronic properties and tautomeric nature present significant synthetic challenges, particularly in achieving regiocontrol.[2][3]

This document provides in-depth, field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to help you achieve your synthetic targets with higher precision and yield.

Section 1: The N1 vs. N2 Regioselectivity Challenge

The most common and often frustrating challenge in indazole chemistry is controlling functionalization at the two nitrogen atoms. Direct alkylation or arylation of the 1H-indazole tautomer frequently leads to a mixture of N1 and N2 substituted products, which can be difficult to separate and significantly impacts overall yield.[4][5] Understanding the underlying principles is key to overcoming this issue.

Frequently Asked Questions (FAQs): N-Functionalization

Q1: Why is it so hard to selectively functionalize just one nitrogen on the indazole ring?

A: The difficulty arises from the annular tautomerism between the 1H-indazole and 2H-indazole forms.[4][5] The 1H-tautomer is generally more thermodynamically stable.[1][3][6] When you deprotonate the indazole with a base, you form an indazolide anion where the negative charge is delocalized across both nitrogens. The subsequent reaction with an electrophile can occur at either N1 or N2, leading to a mixture of products. The final ratio is a delicate balance of reaction conditions that favor either the kinetic or thermodynamic product.

Q2: What are the primary factors that control whether my reaction favors the N1 or N2 position?

A: The regiochemical outcome is governed by a complex interplay of four key factors:

  • Choice of Base: Strong, non-coordinating bases can favor one isomer, while alkali metal bases (like Cs₂CO₃ or NaH) can influence the outcome through cation chelation.[4][5]

  • Solvent Polarity: The solvent affects the dissociation of the indazolide ion pair. Polar aprotic solvents like DMF often lead to mixtures, while less polar solvents like THF can promote higher selectivity under certain conditions.[1][3]

  • Substituent Effects (Steric & Electronic): Bulky substituents at the C7 position sterically hinder the N1 position, strongly directing functionalization to N2.[7][8] Electron-withdrawing groups on the indazole ring can also influence the nucleophilicity of the respective nitrogen atoms.[8]

  • Reaction Temperature & Time: Higher temperatures and longer reaction times tend to favor the formation of the more thermodynamically stable N1 isomer, as it allows for equilibration from the potentially kinetically favored N2 isomer.[3][9]

Q3: What's the difference between "kinetic" and "thermodynamic" control in this context?

A:

  • Kinetic Control: This pathway forms the product that is made fastest. The reaction is typically run at lower temperatures and is irreversible. For indazoles, the N2 position is often the kinetic site of attack under certain conditions.[9]

  • Thermodynamic Control: This pathway forms the product that is the most stable. The reaction is run under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times), allowing the initially formed kinetic product to revert and form the more stable thermodynamic product.[1][3] For most indazole scaffolds, the N1-substituted product is the thermodynamically favored isomer.[3][6]

Troubleshooting Guide: N-Alkylation & N-Arylation

Problem: My N-alkylation reaction yields an inseparable 1:1 mixture of N1 and N2 isomers.

  • Probable Cause: You are operating under conditions that do not sufficiently differentiate the kinetic and thermodynamic pathways. This is common when using bases like K₂CO₃ in DMF at room temperature.[4][7]

  • Solution 1 (To Favor N1 Isomer): Drive the reaction towards thermodynamic control.

    • Switch to NaH in THF. This combination has been shown to be highly selective for N1 alkylation across a range of substrates.[3][8] The coordination of the sodium cation is thought to play a role in directing this selectivity.[4][5]

    • Increase the reaction temperature (e.g., 50 °C to reflux) and time to allow for equilibration to the more stable N1 product.[5]

  • Solution 2 (To Favor N2 Isomer):

    • If your substrate has a C7 substituent, this will naturally favor N2 due to sterics.[8]

    • Consider a Mitsunobu reaction (e.g., PPh₃, DIAD/DEAD). This reaction often shows a preference for the N2 position.[7][8]

    • For certain substrates, acid-catalyzed alkylation using diazo compounds has shown excellent N2 selectivity.[10]

Problem: I need the N2-arylated product, but my Buchwald-Hartwig or Ullmann coupling reaction gives the N1 isomer exclusively.

  • Probable Cause: Standard cross-coupling conditions are often run at high temperatures, which strongly favors the thermodynamic N1 product.

  • Solution: Achieving N2-arylation is notoriously difficult and often requires specialized methods. A recently developed Rh(II)-catalyzed protocol using quinoid carbenes has demonstrated high N2-selectivity for the arylation of indazoles.[11][12][13] This method proceeds through a proposed nucleophilic addition of the N2 atom to the carbene followed by a 1,5-H shift, bypassing the typical thermodynamic equilibration issues.[11][12]

Decision Workflow for N-Alkylation

The following diagram outlines a decision-making process for selecting the appropriate conditions for your desired N-alkylation outcome.

N_Alkylation_Workflow start Start: Have Indazole Substrate desired_isomer Desired Isomer? start->desired_isomer n1_path N1 Isomer (Thermodynamic) desired_isomer->n1_path N1 n2_path N2 Isomer (Kinetic/Steric) desired_isomer->n2_path N2 c7_sub Is C7 Position Substituted? cond_n2_steric High N2 selectivity is expected. Use standard conditions (e.g., NaH/THF or Cs2CO3/DMF). c7_sub->cond_n2_steric Yes cond_n2_kinetic Try Mitsunobu conditions (Alcohol, PPh3, DIAD). Or TfOH-catalyzed reaction with a diazo compound. c7_sub->cond_n2_kinetic No cond_n1 Use NaH in THF. Consider heating to 50°C to ensure equilibration. n1_path->cond_n1 n2_path->c7_sub Regioselectivity_Factors center Regioselective Functionalization N_Func N-Functionalization (N1 vs. N2) center->N_Func C_Func C-H Functionalization (C3, C7, etc.) center->C_Func Thermodynamic Thermodynamic Control (favors N1) N_Func->Thermodynamic Kinetic Kinetic Control (can favor N2) N_Func->Kinetic Sterics Steric Hindrance (e.g., C7-substituent) N_Func->Sterics Electronics Electronic Effects (EWG/EDG) N_Func->Electronics C_Func->Sterics C_Func->Electronics Directing_Group Directing Group Coordination C_Func->Directing_Group Catalyst Catalyst/Ligand Choice C_Func->Catalyst

Caption: Key factors governing regioselectivity in indazole functionalization.

Section 3: Key Experimental Protocols

The following protocols are generalized procedures based on highly selective methods reported in the literature. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Highly N1-Selective Alkylation via Thermodynamic Control

[3][8] This protocol is designed to maximize the yield of the thermodynamically stable N1-alkylated indazole.

  • Preparation: To a dry, oven-flamed flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Scientist's Note: Be cautious during the addition of NaH as hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Add the alkyl halide (e.g., alkyl bromide, 1.1 equiv) dropwise at room temperature.

  • Reaction: If necessary, gently heat the reaction mixture to 50 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Protocol 2: Palladium-Catalyzed N1-Arylation (Buchwald-Hartwig)

[14] This protocol is a standard method for forming C-N bonds and generally favors the N1 position under thermal conditions.

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the 1H-indazole (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv).

  • Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.0-3.0 equiv) followed by an anhydrous solvent (e.g., 1,4-dioxane or toluene, to ~0.1 M).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764. [Link]
  • Yang, Z., Yu, J., & Pan, C. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles.
  • Baviskar, A. T., & Kapur, M. (2020).
  • Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
  • Ackermann, L. (2015). Cobalt(III)
  • Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]
  • Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
  • ResearchGate. (n.d.). C-H functionalization of 2H-indazole.
  • Giraud, F., Anizon, F., & Moreau, P. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Targets in Heterocyclic Systems, 25, 100. [Link]
  • Hajra, A. (2020). Direct Catalytic Functionalization of Indazole Derivatives.
  • Sharma, S., et al. (2024).
  • Sarkar, S., et al. (2024). Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift.
  • Kumar, A., & Sakhuja, R. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. [Link]
  • Sarkar, S., et al. (2024). Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. RSC Publishing. [Link]
  • OpenChemHub. (2024).
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
  • Wang, C., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
  • Ellman, J. A., & Bergman, R. G. (2013). Rhodium(III)
  • Wang, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Sarkar, S., et al. (2024). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. [Link]
  • Sharma, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Sharma, S., et al. (2024).
  • ResearchGate. (n.d.). C−H functionalization of 2H‐indazoles.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. [Link]
  • Swain, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]
  • Kumar, A., & Sakhuja, R. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Iodoindazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to palladium-catalyzed cross-coupling reactions involving 3-iodoindazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this versatile transformation. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with 3-iodoindazole in cross-coupling reactions.

Q1: Is N-protection of the indazole ring necessary for cross-coupling reactions?

A2: While some Suzuki-type vinylation reactions have been successful with unprotected 3-iodoindazoles, N-protection is generally recommended for many cross-coupling reactions.[1] This is particularly true for Sonogashira and Heck couplings, as the unprotected N-H can interfere with the catalytic cycle, potentially leading to side reactions and catalyst inhibition.[1] The choice of protecting group, such as Boc (tert-butyloxycarbonyl), can also influence the reaction's outcome.[1][2]

Q2: How do substituents on the indazole ring affect the reactivity of 3-iodoindazole?

A2: The electronic nature of substituents on the indazole ring plays a significant role in the reactivity of the C-I bond. Electron-withdrawing groups, such as a nitro group, generally make the 3-iodoindazole more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] However, this increased reactivity can also enhance the likelihood of side reactions.[1] Conversely, electron-donating groups may decrease reactivity.

Q3: What are the most common palladium catalysts used for cross-coupling with 3-iodoindazoles?

A3: A variety of palladium catalysts have been successfully employed. For Suzuki-Miyaura reactions, common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[1] For Heck reactions, Pd(OAc)₂ with a phosphine ligand is often used.[1] Sonogashira couplings typically utilize a combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst.[1] For substrates that are electron-deficient, catalysts bearing bulky, electron-rich ligands like SPhos or XPhos can be particularly effective.[1]

Q4: My boronic acid is not giving good results. What could be the issue?

A4: Boronic acids can be unstable and may degrade over time, a process known as protodeboronation.[1][3] It is advisable to use fresh, high-purity boronic acid.[1] For increased stability, consider converting the boronic acid to a more robust boronate ester, such as a pinacol ester.[1]

The Palladium Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the palladium-catalyzed cross-coupling reaction is crucial for effective troubleshooting. The generally accepted mechanism involves a three-stage catalytic cycle.[4]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Palladium(II) Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 MX_out M-X Transmetal->MX_out RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1R2_out R¹-R² (Coupled Product) RedElim->R1R2_out R1X_in R¹-X (3-Iodoindazole) R1X_in->OxAdd R2M_in R²-M (Organometallic Reagent) R2M_in->Transmetal

Sources

Technical Support Center: Purification of Fluorinated Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated indazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying these valuable molecules. The introduction of fluorine into the indazole scaffold dramatically alters its physicochemical properties, impacting everything from solubility to chromatographic behavior. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve high purity for your target compounds.

The Indazole Fluorination Challenge: Why Purification is Not Trivial

Fluorine's high electronegativity and small size impart unique properties to organic molecules, including altered pKa, increased metabolic stability, and enhanced binding affinity to protein targets.[1][2] However, these same attributes create distinct purification hurdles. Fluorinated indazoles often exhibit unpredictable polarity, strong secondary interactions with stationary phases, and sometimes, challenging solubility profiles. This guide will equip you with the knowledge to anticipate and overcome these issues.

Part 1: Troubleshooting Common Purification Techniques

This section is structured in a question-and-answer format to directly address the common issues encountered during the purification of fluorinated indazole compounds.

Flash Column Chromatography

Flash chromatography is a workhorse technique in organic synthesis, but fluorinated indazoles can present unique challenges.

dot

Caption: A typical workflow for flash column chromatography.

FAQs & Troubleshooting Guide

  • Q1: My fluorinated indazole is streaking badly on the silica TLC plate and column. What's happening?

    A1: Streaking is often caused by strong secondary interactions between your compound and the acidic silanol groups on the silica surface.[3] The basic nitrogen atoms in the indazole ring can interact strongly with these acidic sites. Fluorine's electron-withdrawing nature can also influence the molecule's overall dipole moment and interaction with the stationary phase.

    • Troubleshooting Steps:

      • Deactivate the Silica: Before packing your column, consider treating the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) in your mobile phase.[3] This will neutralize the acidic sites and improve peak shape.

      • Use a Different Stationary Phase: If deactivation doesn't work, consider switching to a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[3][4]

      • Mobile Phase Additives: Adding a small amount of a polar solvent like methanol (1-5%) to your dichloromethane or ethyl acetate/hexane mobile phase can help to disrupt strong interactions and improve elution. For basic compounds, adding a modifier like ammonium hydroxide can be effective.[3]

  • Q2: I can't get good separation between my desired fluorinated indazole and a closely related impurity. The Rf values are too close.

    A2: This is a common problem, especially with regioisomers or precursors with similar polarity.

    • Troubleshooting Steps:

      • Optimize Your Solvent System: Systematically screen different solvent systems. Sometimes, a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different selectivity.

      • Consider an Alternative Stationary Phase: Fluorinated stationary phases (e.g., Pentafluorophenyl - PFP) can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and hydrophobic interactions.[5] These phases are particularly effective when the fluorine atoms on your compound can interact favorably with the fluorinated stationary phase.[5]

      • Dry Loading: If your compound has poor solubility in the column's mobile phase, it can lead to band broadening and poor separation.[6] In such cases, dry loading the sample onto the column is recommended.[6]

  • Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what should I do?

    A3: Some organic compounds are not stable on silica gel.[4]

    • Troubleshooting Steps:

      • 2D TLC Analysis: To check for stability, spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and elute it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition.[4]

      • Switch to a Less Harsh Stationary Phase: As mentioned in Q1, alumina or Florisil® can be good alternatives.[3][4]

      • Faster Purification: If the decomposition is slow, running the column faster (with slightly higher pressure) might help to minimize the contact time between your compound and the silica gel.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing/Streaking) Strong interaction with acidic silanol groups.Add a basic modifier (e.g., triethylamine) to the mobile phase or use a deactivated column.[3]
Low or No Recovery Irreversible adsorption to the stationary phase.Switch to a different stationary phase like HILIC, alumina, or consider SFC.[3]
Co-elution of Impurities Insufficient selectivity of the stationary phase.Try a different solvent system or a stationary phase with orthogonal selectivity (e.g., PFP phase).[5]
Compound Decomposition Instability on acidic silica gel.Perform a stability test (2D TLC) and consider a less acidic stationary phase like neutral alumina.[4]
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and it can be particularly effective for fluorinated indazoles which are often crystalline.[7][8][9]

dot

Caption: The fundamental steps of a recrystallization procedure.

FAQs & Troubleshooting Guide

  • Q1: I'm struggling to find a single good solvent for recrystallizing my fluorinated indazole.

    A1: It's common not to find a perfect single solvent. A mixed solvent system is often the solution.

    • Troubleshooting Steps:

      • Systematic Screening: Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, hexane). The ideal solvent should dissolve your compound when hot but not when cold.[9]

      • Mixed Solvent Systems: Find a "good" solvent that dissolves your compound well and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible. Dissolve your compound in the minimum amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[10] A patent for purifying substituted indazole isomers specifically mentions using mixed solvents like acetone/water, ethanol/water, or acetonitrile/water.[11]

  • Q2: My compound "oils out" instead of forming crystals upon cooling.

    A2: "Oiling out" happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

    • Troubleshooting Steps:

      • Lower the Cooling Temperature: Try cooling the solution in an ice bath or even a freezer, but be mindful that impurities might also crash out.

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The small glass particles can act as nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure compound, add a tiny crystal to the cooled solution to induce crystallization.

      • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

  • Q3: The recovery from my recrystallization is very low.

    A3: This could be due to several factors.

    • Troubleshooting Steps:

      • Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.[9] Always use the minimum amount of hot solvent required to fully dissolve your compound.

      • Cooling Too Quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

      • Premature Crystallization: If crystals form too early during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase chromatography technique that uses supercritical CO2 as the primary mobile phase.[12][13] It is particularly well-suited for the purification of fluorinated compounds and offers several advantages over traditional HPLC.[3][14][15]

FAQs & Troubleshooting Guide

  • Q1: When should I consider using SFC for my fluorinated indazole?

    A1: SFC is an excellent choice in several scenarios:

    • Chiral Separations: SFC is a leading technique for resolving enantiomers.[3]

    • Difficult Separations: It often provides orthogonal selectivity to reversed-phase HPLC, meaning it can separate compounds that are difficult to resolve by other methods.[3]

    • High-Throughput Purification: SFC offers faster separations and re-equilibration times compared to HPLC.[3]

    • Thermally Labile Compounds: The lower operating temperatures can be beneficial for heat-sensitive molecules.[3][12]

    • "Green" Chemistry: It significantly reduces the consumption of organic solvents.[3][14]

  • Q2: My fluorinated indazole is not retaining well on the SFC column.

    A2: Retention in SFC is influenced by the stationary phase, co-solvent, and system pressure.

    • Troubleshooting Steps:

      • Decrease Co-solvent Percentage: The co-solvent (usually methanol or ethanol) increases the mobile phase strength. Reducing its percentage will increase retention.

      • Change the Co-solvent: Sometimes switching from methanol to ethanol or isopropanol can alter selectivity and improve retention.

      • Try a Different Stationary Phase: A variety of stationary phases are available for SFC. If you are using a standard silica or diol column, consider one with different functionalities.

      • Increase Back Pressure: Increasing the back pressure can sometimes enhance interactions with the stationary phase.[12]

Part 2: Purity Assessment of Fluorinated Indazoles

Accurate purity assessment is critical. Due to the unique properties of fluorine, standard techniques can sometimes be misleading.

NMR Spectroscopy
  • ¹H NMR: While standard, the presence of fluorine can complicate ¹H NMR spectra due to ¹H-¹⁹F coupling. This can make integration and interpretation challenging.[16]

  • ¹⁹F NMR: This is an exceptionally powerful tool for assessing the purity of fluorinated compounds.[17]

    • High Resolution: ¹⁹F NMR has a very wide chemical shift range, which often leads to excellent signal separation, even for closely related impurities.[17]

    • Quantitative Analysis (qNMR): With an appropriate internal standard, ¹⁹F NMR can be used for highly accurate quantitative analysis.[18][19]

    • No Background Interference: The absence of fluorine in most common lab solvents and reagents means there is virtually no background signal.[19]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography on Deactivated Silica
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen mobile phase (e.g., 95:5 hexane/ethyl acetate). Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.

  • Sample Loading (Dry Loading Method): a. Dissolve your crude fluorinated indazole in a suitable solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution. c. Remove the solvent under reduced pressure until you have a free-flowing powder. d. Carefully add the dry powder to the top of the packed column. e. Gently add a thin layer of sand on top of the sample.[6]

  • Elution: Carefully add the mobile phase and begin eluting the column under positive pressure (1-2 psi).[6]

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the final product by ¹H and ¹⁹F NMR.

Protocol 2: General Procedure for Recrystallization from a Mixed Solvent System
  • Solvent Selection: Identify a "good" solvent (e.g., isopropanol) and a miscible "bad" solvent (e.g., water) for your fluorinated indazole.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent and add the minimum amount required to just dissolve the solid at boiling.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until a persistent cloudiness appears.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent.

  • Purity Check: Determine the melting point and acquire NMR spectra to confirm the purity of the recrystallized product.

References

  • Technical Support Center: Purification Strategies for Polar Fluorin
  • Supercritical fluid chrom
  • 53734 PDFs | Review articles in SUPERCRITICAL FLUIDS.
  • THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROM
  • Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. PrepChem.com.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Recrystalliz
  • What is Supercritical Fluid Chromatography (SFC)
  • Purification Techniques. Journal of New Developments in Chemistry - Open Access Pub.
  • Troubleshooting low yield in heterocycle fluorin
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
  • Method for separating and purifying substituted indazole isomers.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (RSC Publishing).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • 7: Purification of Molecular Compounds. Chemistry LibreTexts.
  • New NMR Tools for Impurity Analysis. Research Explorer - The University of Manchester.
  • The Purification of Organic Compound: Techniques and Applic
  • Purifying Fluorinated Alcohol via flash Chrom
  • Structure Elucidation of Fluorinated Compounds by NMR.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Working with fluorin
  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
  • Application of 19F NMR spectroscopy for content determination of fluorin
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Importance of Fluorine in Benzazole Compounds. MDPI.
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)

Sources

Overcoming side reactions in the iodination of 6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of 6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common side reactions, provide in-depth troubleshooting strategies, and offer validated protocols to enhance regioselectivity and overall yield.

Introduction: The Challenge of Regioselectivity

The indazole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of an iodine atom, particularly at the C3 position, provides a crucial handle for further functionalization via cross-coupling reactions.[1] However, the inherent electronic properties of the 6-fluoro-1H-indazole ring system present unique challenges in controlling the regioselectivity of iodination, often leading to a mixture of undesired products. This guide aims to provide a clear and logical framework for overcoming these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a significant amount of di-iodinated product. How can I improve the selectivity for mono-iodination?

Answer: The formation of di-iodinated species is a common issue arising from the high reactivity of the indazole ring, which can be further activated by the electron-donating nature of the pyrazole moiety. To favor mono-iodination, consider the following strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your iodinating agent. Using 1.0 to 1.2 equivalents of the iodinating agent is a good starting point. Excess reagent will invariably lead to over-iodination.[2]

  • Lower Reaction Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C to room temperature) can decrease the overall reaction rate, thereby enhancing selectivity for the mono-iodinated product.[2]

  • Choice of Iodinating Agent: The reactivity of the iodinating agent plays a crucial role. Milder reagents often provide better control.

ReagentTypical ConditionsAdvantagesDisadvantages
I₂ / Base (e.g., KOH, NaHCO₃)DMF or DioxaneCost-effectiveCan lead to over-iodination and side reactions
N-Iodosuccinimide (NIS)Acetonitrile, DCM, or HFIPMilder, often more selectiveMore expensive
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Sulfuric AcidHigh reactivity and selectivityRequires strongly acidic conditions
  • pH Control: Avoid strongly basic conditions, which can deprotonate the indazole N-H, forming a highly reactive indazolate anion that is more susceptible to multiple iodinations. Neutral or slightly acidic conditions are often preferable.[2]

Question 2: I am observing iodination at positions other than the desired C3. How can I direct the reaction to the C3 position?

Answer: The C3 position of the 1H-indazole ring is generally the most nucleophilic and thus the most likely site for electrophilic substitution.[3] However, other positions on the benzene ring can also react, especially under forcing conditions. The fluorine atom at C6 is an ortho-, para-director, which could potentially activate the C5 and C7 positions.

  • Reaction Conditions: Iodination with I₂ in the presence of a base like KOH in a polar aprotic solvent such as DMF is a well-established method for achieving C3-iodination of indazoles.[4]

  • Protecting Groups: While often performed on unprotected indazoles, the use of an N1-protecting group can sometimes influence regioselectivity.[4][5] However, for C3-iodination, protection is not always necessary and adds extra steps to the synthesis.

  • Alternative Strategies: For highly specific regiochemical outcomes that are difficult to achieve through direct iodination, consider a multi-step approach such as a directed metalation-iodination sequence. For instance, N-protected indazoles can be selectively magnesiated at the C3 position followed by trapping with iodine.[6]

Experimental Workflows & Protocols

Workflow for Troubleshooting Iodination Reactions

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategies start Reaction Outcome Unsatisfactory p1 Low Yield start->p1 p2 Mixture of Isomers (Poor Regioselectivity) start->p2 p3 Over-iodination (Di- or Poly-iodination) start->p3 p4 Product Degradation start->p4 s1 Optimize Reagent Stoichiometry p1->s1 Incomplete Reaction s2 Adjust Reaction Temperature p1->s2 Incomplete Reaction s4 Modify Solvent or pH p1->s4 Incomplete Reaction s3 Change Iodinating Agent p2->s3 C3 vs. Benzene Ring p2->s4 C3 vs. Benzene Ring s5 Introduce Protecting Group p2->s5 C3 vs. Benzene Ring p3->s1 Excess Reactivity p3->s2 Excess Reactivity p3->s3 Excess Reactivity p4->s2 Harsh Conditions p4->s4 Harsh Conditions s6 Purification Strategy Review s1->s6 s2->s6 s3->s6 s4->s6 s5->s6

Caption: A decision-making workflow for troubleshooting common issues in the iodination of 6-fluoro-1H-indazole.

Protocol 1: Selective C3-Iodination using Iodine and Potassium Hydroxide

This protocol is a standard and effective method for the C3-iodination of indazoles.[1][4]

Materials:

  • 6-fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 6-fluoro-1H-indazole (1 equivalent) and potassium hydroxide (1.1 equivalents) in DMF.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add a solution of iodine (1.1 equivalents) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-fluoro-3-iodo-1H-indazole.

Protocol 2: C3-Iodination using N-Iodosuccinimide (NIS)

This protocol utilizes a milder iodinating agent, which can sometimes provide better selectivity and cleaner reaction profiles.[2][7]

Materials:

  • 6-fluoro-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-fluoro-1H-indazole (1 equivalent) in acetonitrile, add N-Iodosuccinimide (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) if it is sluggish. Monitor the progress by TLC or LC-MS.[3]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations: The Role of the Iodinating Species

The regioselectivity of iodination is fundamentally governed by the nature of the electrophilic iodine species and the electronic distribution within the 6-fluoro-1H-indazole substrate.

Sources

Technical Support Center: Troubleshooting Low Conversion in Sonogashira Reactions with Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions involving iodoindazole substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these sensitive cross-coupling reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction yields and obtain consistent results.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an iodoindazole is resulting in low to no yield. What are the most common reasons for this?

A1: Low yields with iodoindazoles in Sonogashira couplings can stem from several factors. Iodoindazoles, while generally more reactive than their bromo or chloro counterparts, can present unique challenges.[1][2] Key factors contributing to low yields include:

  • Catalyst Inactivation: The indazole moiety, with its nitrogen atoms, can act as a ligand and coordinate to the palladium center, leading to catalyst poisoning or the formation of inactive complexes.[3]

  • Poor Solubility: Iodoindazoles can have limited solubility in common Sonogashira solvents, leading to heterogeneous reaction mixtures and reduced reaction rates.

  • Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction that consumes the alkyne starting material.[4]

  • Inadequate Reaction Conditions: The chosen base, solvent, and temperature may not be optimal for the specific iodoindazole substrate.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a frequent issue, particularly in copper-catalyzed Sonogashira reactions.[4][5] To mitigate this:

  • Implement Copper-Free Conditions: Numerous protocols exist that circumvent the need for a copper co-catalyst, which is a primary driver of Glaser coupling.[1][5][6][7]

  • Ensure a Strictly Inert Atmosphere: Oxygen promotes alkyne homocoupling.[1][4] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[4][8]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, disfavoring the bimolecular homocoupling reaction.[8][9]

Q3: My palladium catalyst is turning black. What does this signify and how can I prevent it?

A3: The formation of a black precipitate, known as palladium black, indicates the decomposition of the active Pd(0) catalyst.[8][10] This agglomeration renders the catalyst inactive. Common causes and preventative measures include:

  • Presence of Oxygen: As with Glaser coupling, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[8] Maintaining a strict inert atmosphere is paramount.

  • Inappropriate Ligand Choice: For challenging substrates like some iodoindazoles, a more robust ligand may be required to stabilize the palladium catalyst. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective.[6][11]

  • High Temperatures: While some reactions require heating, excessive temperatures can accelerate catalyst decomposition. It's advisable to start at room temperature or with gentle heating and monitor the reaction progress.

Q4: Does the position of the iodo-substituent on the indazole ring affect the reaction?

A4: Yes, the position of the iodo group can influence reactivity. For instance, steric hindrance around the C-I bond can impede the oxidative addition step of the catalytic cycle.[6] Additionally, the electronic properties of the indazole ring, which are influenced by the substituent pattern, can affect the ease of oxidative addition.

In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion of the Iodoindazole Starting Material

A lack of conversion points to fundamental issues with catalyst activity, reaction conditions, or reagent quality.

Caption: Troubleshooting workflow for low Sonogashira conversion.

  • Catalyst and Ligand Selection:

    • Palladium Source: While Pd(PPh₃)₄ is common, it can be sensitive to air.[12] Consider using more stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ which are reduced in situ.[1][8] For particularly challenging couplings, modern, air-stable precatalysts that readily form monoligated Pd(0) species can be highly effective.[6][13]

    • Ligands: The choice of ligand is critical. If standard phosphine ligands like PPh₃ are failing, consider switching to bulkier and more electron-rich ligands.[11] These can accelerate the rate-limiting oxidative addition step and stabilize the active catalyst.[6] N-heterocyclic carbene (NHC) ligands have also shown great promise in Sonogashira couplings.[11][14]

  • Solvent and Base Considerations:

    • Solvent: The solvent must be able to dissolve all reactants.[8] While DMF and THF are common, some iodoindazoles may require other solvents like dioxane or toluene. It's worth noting that DMF has been reported to sometimes slow down Sonogashira reactions.[8]

    • Base: An amine base is typically required to deprotonate the alkyne.[1] Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used.[15] However, the basicity and steric bulk of the amine can significantly impact the reaction.[13] In some cases, inorganic bases like Cs₂CO₃ or K₂CO₃, particularly in copper-free protocols, can be beneficial.[1][4] Ensure that any amine base used is anhydrous and, if necessary, freshly distilled.[8]

  • Reaction Setup and Execution:

    • Inert Atmosphere: The importance of a rigorously inert atmosphere cannot be overstated.[4][8] Utilize Schlenk techniques or a glovebox. Solvents should be thoroughly degassed using methods like freeze-pump-thaw (at least three cycles) or by bubbling with an inert gas for an extended period.

Problem 2: Complex Reaction Mixture with Multiple Byproducts

The formation of multiple products can complicate purification and significantly lower the yield of the desired compound.

ByproductLikely CauseRecommended Solution
Alkyne Dimer (Glaser Coupling) Presence of O₂ and/or Cu(I) catalyst- Switch to a copper-free protocol.[1][5][6][7] - Ensure rigorous exclusion of oxygen.[4][8] - Add the alkyne slowly to the reaction.[8][9]
Dehalogenated Indazole Proto-dehalogenation- Use a thoroughly dried base and solvent. - Consider a less nucleophilic base.
Homocoupling of Iodoindazole Reductive coupling of the aryl halide- Lower the reaction temperature. - Ensure the alkyne is present in a slight excess.

Experimental Protocols

General Protocol for a Copper-Free Sonogashira Coupling of an Iodoindazole

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Iodoindazole (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Ligand (if required, e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or acetonitrile)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the iodoindazole, palladium catalyst, ligand (if used), and base under an inert atmosphere (argon or nitrogen).

  • Degassing: Seal the flask, then evacuate and backfill with argon three times.

  • Addition of Reagents: Add the degassed solvent via syringe, followed by the terminal alkyne.

  • Reaction: Stir the reaction mixture at the desired temperature (start at room temperature or 50-60 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Sonogashira Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (if applicable) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pdi_complex [Ar-Pd(II)-I]L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_alkyne_complex [Ar-Pd(II)-C≡CR]L₂ transmetalation->pdi_alkyne_complex reductive_elimination Reductive Elimination pdi_alkyne_complex->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-C≡CR reductive_elimination->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuI, Base cu_acetylide->transmetalation Enters Pd Cycle

Caption: The Sonogashira coupling catalytic cycles.

The reaction involves two interconnected catalytic cycles.[5][11] The palladium cycle involves the oxidative addition of the iodoindazole to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (in the classic reaction) or direct reaction with the deprotonated alkyne (in copper-free variants), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1][11]

References

  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu.
  • Sonogashira Coupling - BYJU'S.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • The Sonogashira coupling reaction mechanism. - ResearchGate.
  • Sonogashira coupling - Golden.
  • Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate.
  • Influence of base on the Sonogashira coupling reactiona - ResearchGate.
  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre.
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.
  • 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks - Books.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
  • Selected examples of ligands used in decarboxylative Sonogashira coupling.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • Copper-free Sonogashira coupling - The chemical reaction database.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • What is the best procedure for Sonogashira coupling? - ResearchGate.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF - ResearchGate.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.

Sources

Technical Support Center: Method Refinement for Large-Scale Synthesis of 6-fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 6-fluoro-3-iodo-1H-indazole. As a crucial building block in medicinal chemistry, particularly for the development of novel therapeutics, robust and scalable synthesis of this compound is paramount.[1][2] This document moves beyond a simple recitation of steps to offer a troubleshooting framework grounded in chemical principles, addressing common issues encountered during scale-up.

Overview of the Synthetic Strategy

The most common and scalable approach to synthesizing this compound involves the direct electrophilic iodination of the 6-fluoro-1H-indazole precursor at the C3 position. The C3 position is electronically activated and is the most favorable site for electrophilic attack on the indazole ring.[3] This direct approach is often preferred for its atom economy and operational simplicity compared to multi-step sequences.

Core Reaction:
  • Starting Material: 6-Fluoro-1H-indazole

  • Reaction: Electrophilic Iodination

  • Key Reagents: Iodine (I₂) and a base (e.g., Potassium Hydroxide, KOH)

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is typically used to ensure solubility of the indazole and the reagents.[3]

Synthetic Pathway Diagram

G cluster_0 Synthesis of this compound start 6-Fluoro-1H-indazole (Starting Material) product This compound (Target Compound) start->product C3-Iodination reagents Reagents: Iodine (I₂) Potassium Hydroxide (KOH) Solvent: N,N-Dimethylformamide (DMF) reagents->start

Caption: Overall synthetic route for C3-iodination of 6-fluoro-1H-indazole.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative model for lab-scale synthesis, which can be adapted for larger scales with appropriate engineering controls.

Materials:

  • 6-Fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: In a reactor suitable for the intended scale and equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge 6-fluoro-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5-10 volumes relative to the starting material) and stir until all solids are dissolved.

  • Basification: Cool the solution to 0-5 °C using an ice bath. Add potassium hydroxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at this temperature. The formation of the indazole anion enhances its nucleophilicity.

  • Iodination: In a separate vessel, prepare a solution of iodine (1.1 eq) in DMF (2-3 volumes). Add this iodine solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C. The slow addition is critical to control the exotherm and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred, cold (0 °C) saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step quenches any unreacted iodine.

  • Precipitation & Isolation: Add cold deionized water to the quenched mixture to precipitate the crude product. Stir the resulting slurry for 1 hour.

  • Filtration: Collect the solid product by filtration, and wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

  • Drying: Dry the crude product under vacuum at 40-50 °C to a constant weight.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis, providing causal explanations and actionable solutions.

Troubleshooting Q&A

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a common issue that can stem from several factors:

  • Incomplete Deprotonation: The initial deprotonation of the indazole N-H by KOH is crucial. If the KOH is of poor quality (e.g., has absorbed atmospheric CO₂ and moisture) or if an insufficient amount is used, the formation of the reactive indazolide anion will be incomplete, leading to a sluggish and low-yielding reaction.

    • Solution: Use fresh, high-purity KOH and ensure accurate weighing. Consider using a stronger base like potassium tert-butoxide if deprotonation remains an issue, although this increases cost.[3]

  • Iodine Loss: Iodine can sublime, especially if the reaction temperature rises unexpectedly. On a large scale, this loss can be significant.

    • Solution: Maintain strict temperature control. Ensure the reaction vessel is well-sealed. The dropwise addition of the iodine solution helps to keep its concentration low in the reaction headspace.

  • Premature Quenching/Workup: If the reaction is stopped before completion, the yield will naturally be low.

    • Solution: Rely on robust reaction monitoring (e.g., HPLC) to confirm the complete consumption of the starting material before proceeding to the workup phase.

  • Product Degradation: Although this compound is relatively stable, prolonged exposure to harsh basic conditions or high temperatures can cause degradation.[4]

    • Solution: Do not let the reaction run for an unnecessarily long time. Once complete, proceed to the quench and isolation steps promptly.

Question 2: I am observing the formation of a significant dark, tar-like precipitate in my reaction. What is it and how can I prevent it?

Answer: The formation of dark, insoluble material is often indicative of side reactions, such as polymerization or oxidation.

  • Cause: Highly reactive aromatic compounds, especially under basic conditions, can be susceptible to oxidative polymerization.[5] Traces of impurities in the starting material or solvent can sometimes initiate these pathways. The reaction of iodine with DMF at elevated temperatures can also produce colored byproducts.

  • Prevention Strategies:

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Temperature Control: Strict adherence to low reaction temperatures (0-10 °C) is critical. Runaway temperatures can accelerate decomposition and polymerization.

    • Reagent Purity: Use high-purity 6-fluoro-1H-indazole and anhydrous DMF. Impurities can act as catalysts for unwanted side reactions.

    • Reverse Addition: Consider adding the indazole/base solution to the iodine solution (reverse addition). This keeps the indazole concentration low and may suppress polymerization, although it can sometimes affect selectivity.

Question 3: My final product is contaminated with di-iodinated species. How can I improve the selectivity for mono-iodination?

Answer: The formation of di-iodinated byproducts occurs when the product, this compound, undergoes a second iodination.

  • Cause: The mono-iodinated product is still susceptible to further electrophilic substitution, albeit at a slower rate. Using a large excess of iodine or allowing localized areas of high iodine concentration can promote this side reaction.

  • Control Measures:

    • Stoichiometry: Use a slight excess (1.05-1.1 eq) of iodine, but avoid larger excesses. Carefully control the stoichiometry.

    • Slow Addition: The slow, dropwise addition of the iodine solution into a well-stirred reaction mixture is the most effective way to prevent localized high concentrations, favoring the reaction with the more abundant and reactive 6-fluoro-1H-indazole.

    • Lower Temperature: Running the reaction at the lower end of the recommended temperature range (e.g., 0-5 °C) can increase selectivity by slowing down the rate of the second, less favorable iodination.[6]

Troubleshooting Workflow Diagram

G cluster_yield Low Yield Analysis cluster_impurity Impurity Profile Analysis start Problem Observed: Low Yield or High Impurity check_reagents 1. Verify Reagent Quality - Purity of Starting Material? - Activity of Base (KOH)? - Accurate Stoichiometry? start->check_reagents Low Yield identify_impurity 1. Identify Impurity Structure - Di-iodinated? - Tarry polymer? - Unreacted SM? start->identify_impurity High Impurity check_temp 2. Review Temperature Profile - Was temp maintained < 10°C? - Any exotherm spikes? check_reagents->check_temp check_monitoring 3. Check Reaction Monitoring Data - Was starting material fully consumed? check_temp->check_monitoring control_diiodination Adjust for Di-iodination: - Reduce I₂ stoichiometry - Slow down addition rate - Lower reaction temp identify_impurity->control_diiodination Di-iodinated product found control_tar Adjust for Tar Formation: - Ensure inert atmosphere - Check solvent/SM purity - Improve temp control identify_impurity->control_tar Polymeric material found

Caption: Decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this process at a large scale? A: Several key safety issues must be addressed:

  • Corrosive Reagents: Both Potassium Hydroxide (KOH) and Iodine (I₂) are corrosive and can cause severe skin and eye burns. Hydriodic acid (HI), which can form in situ, is also highly corrosive.[7][8][9] Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, clothing, and face shields, is mandatory.[9]

  • Reaction Exotherm: The neutralization and iodination steps are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system and careful monitoring of the internal temperature are essential to prevent a runaway reaction.

  • Iodine Vapor: Iodine has a noticeable vapor pressure. The work area must be well-ventilated to avoid inhalation of iodine vapor, which is an irritant to the respiratory system.[7]

  • Solvent Hazards: DMF is a reproductive toxin and is readily absorbed through the skin. Handling should occur in a well-ventilated area or closed system, with appropriate PPE.

Q2: Can I use a different iodinating agent, such as N-Iodosuccinimide (NIS)? A: Yes, other iodinating agents can be used. N-Iodosuccinimide (NIS) is a common alternative that is often easier to handle than elemental iodine.[3] The reaction with NIS is typically performed under similar conditions (a base in a polar solvent). However, on a large scale, the cost-effectiveness and atom economy of the I₂/KOH system are often more favorable.

Q3: Is a copper catalyst necessary for this iodination, similar to a Sandmeyer reaction? A: No, a copper catalyst is not required for the direct iodination of the indazole ring. This reaction is a direct electrophilic aromatic substitution. The Sandmeyer reaction is a different type of transformation used to convert an aryl amine (via a diazonium salt) into an aryl halide, and it typically requires a copper(I) salt catalyst for chlorination or bromination.[10][11][12] Interestingly, the iodination of diazonium salts is an exception and usually proceeds well with just an iodide source (like KI) without a copper catalyst.[13][14]

Data Summary Table

The table below summarizes typical parameters for the large-scale synthesis. Values are indicative and should be optimized for specific equipment and scale.

ParameterRecommended RangeRationale & Key Considerations
Scale 1-10 kgThis guide is intended for multi-kilogram scale-up.
Solvent Volume 5-10 L/kg of SMBalances solubility with reactor throughput. Higher dilution can aid in temperature control.
Temperature 0-10 °CCritical for controlling exotherm and minimizing side reactions like di-iodination and polymerization.
Base (KOH) 1.05 - 1.2 eqEnsures complete deprotonation of the indazole. Excess can increase risks of side reactions.
Iodinating Agent (I₂) 1.05 - 1.2 eqSlight excess drives the reaction to completion. A large excess leads to di-iodination.[15]
Addition Time (I₂) 1-3 hoursSlower addition is crucial on a larger scale for thermal management and selectivity control.
Reaction Time 2-6 hoursHighly dependent on scale and temperature. Must be determined by reaction monitoring (HPLC/TLC).
Expected Yield (Crude) 85-95%Yields are typically high for this transformation if parameters are well-controlled.

References

  • ChemicalBook.1H-Indazole,6-fluoro-3-methyl-(9CI) synthesis.
  • ACS Publications.Synthesis of 1H-Indazoles via Silver(I)
  • ChemicalBook.4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
  • Spectrum Chemical.SAFETY DATA SHEET - HYDRIODIC ACID, 47 PERCENT, STABILIZED., REAGENT, ACS.
  • CDH Fine Chemical.
  • Pentachemicals.
  • Benchchem.
  • Wikipedia.Sandmeyer reaction.
  • NJ.gov.Common Name: HYDRIODIC ACID HAZARD SUMMARY.
  • EvitaChem.4-Bromo-6-fluoro-5-iodo-1H-indazole.
  • Benchchem.
  • Sigma-Aldrich.
  • J&K Scientific LLC.Sandmeyer Reaction.
  • Master Organic Chemistry.
  • YouTube.Sandmeyer Reaction.
  • Google Patents.WO2006048745A1 - Methods for preparing indazole compounds.
  • National Institutes of Health (NIH).Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Chem-Impex.6-Fluoro-3-iodo-indazole.
  • Google Patents.CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Chemistry Portal.Sandmeyer Reaction.
  • BLD Pharm.1260384-77-7|6-Fluoro-5-iodo-1H-indazole.
  • ResearchGate.
  • Chem-Impex.6-Fluoro-3-iodo-1-methyl-1H-indazole.
  • National Institutes of Health (NIH).Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
  • Benchchem.
  • ResearchGate.
  • CRO SPLENDID LAB.this compound.
  • WordPress.
  • ResearchGate.
  • Sigma-Aldrich.6-Fluoro-3-iodo-1-methyl-1H-indazole.
  • Patsnap.Synthesis method of 6-iodine-1H-indazole.
  • ResearchGate.
  • Semantic Scholar.A green procedure for the diazotization-iodination of aromatic amines under aqueous, strong-acid-free conditions.
  • ResearchGate.

Sources

Preventing dehalogenation in reactions with 6-fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers. This guide provides in-depth technical support for synthetic challenges involving 6-fluoro-3-iodo-1H-indazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The primary issue we will address is the undesired hydrodehalogenation (or simply, dehalogenation) of the C-3 iodo group, a common and frustrating side reaction.

The this compound is a valuable building block in medicinal chemistry, often used in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1][2][3] However, the inherent reactivity of the C-I bond and the electronic nature of the N-heterocyclic core make it particularly susceptible to dehalogenation, where the iodine is replaced by a hydrogen atom, leading to yield loss and purification challenges.[4][5]

This guide is structured as a series of frequently asked questions that tackle the problem from mechanism to practical solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a significant amount of the 6-fluoro-1H-indazole byproduct in my cross-coupling reaction. What is the primary cause of this dehalogenation?

A1: The formation of 6-fluoro-1H-indazole is a classic case of hydrodehalogenation. This side reaction is almost always mediated by a palladium-hydride (Pd-H) species that forms during the catalytic cycle.[4][6] Instead of the desired cross-coupling, the aryl-palladium intermediate reacts with this Pd-H species, leading to reductive elimination of your dehalogenated product.

There are several potential sources for the hydride that generates the Pd-H species:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to generate a hydride.[7][8]

  • Solvents: Protic solvents like alcohols or even residual water can act as hydride sources.[4][6] Some aprotic solvents like DMF can also decompose to generate hydride species.[7]

  • Reagents: Impurities in your boronic acid/ester or other reagents can sometimes introduce hydride sources.

The indazole's N-H proton itself can complicate matters. Its deprotonation by the base increases the electron density of the heterocyclic ring, which can influence the stability of intermediates and the rate of competing pathways.[5]

Here is a diagram illustrating the competition between the desired productive cycle and the dehalogenation pathway in a Suzuki-Miyaura coupling.

G cluster_0 Productive Suzuki Cycle cluster_1 Dehalogenation Side-Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation (R-B(OR)₂) PdH_species H-Pd(II)-X(L₂) OxAdd->PdH_species Reaction with Pd-H source Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product PdH_source Hydride Source (Base, Solvent, H₂O) PdH_species->Pd0 Reductive Elimination Dehalogenated Ar-H PdH_species->Dehalogenated

Caption: Competing Suzuki coupling and dehalogenation pathways.

Q2: My reaction is sluggish, and I suspect this is contributing to the dehalogenation. How can I accelerate the desired cross-coupling reaction?

A2: This is an excellent insight. When the desired catalytic turnover is slow, the palladium catalyst has more time to engage in side reactions like dehalogenation.[4] The C-I bond of your substrate is highly reactive, so oxidative addition should be fast. The rate-limiting step is often transmetalation or reductive elimination.

Here are key strategies to accelerate the productive cycle:

  • Ligand Choice: Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to accelerate both transmetalation and reductive elimination.[4][8][9]

  • Catalyst Activation: Use a pre-catalyst that rapidly forms the active Pd(0) species. Pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts are often more efficient than Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and hydride formation. Carefully screen temperatures, for example from 80°C to 110°C. Microwave heating can sometimes be beneficial by promoting faster kinetics, reducing overall reaction time and potentially minimizing side reactions.[10]

Q3: Should I protect the N-H group of the indazole? Will that help prevent dehalogenation?

A3: Yes, absolutely. Protecting the indazole N-H is one of the most effective strategies to suppress dehalogenation and improve reaction outcomes.[11] Studies on similar N-H heterocycles, like pyrroles and indoles, have shown that deprotonation of the nitrogen can lead to catalyst inhibition or promote side reactions.[5][11]

Why N-Protection Works:

  • Prevents Anionic Character: The deprotonated indazolide anion is highly electron-rich, which can alter the electronic properties of the aryl iodide and its interaction with the palladium center.

  • Blocks Alternative Coordination: The N-H can potentially coordinate to the palladium catalyst, leading to unproductive pathways. Protection blocks this interaction.

  • Improves Solubility & Stability: N-protected indazoles often have better solubility in common organic solvents and can be more stable.

Recommended Protecting Groups:

  • Boc (tert-butyloxycarbonyl): Often a good choice, though it can sometimes be cleaved under the basic reaction conditions.[11]

  • SEM (2-(trimethylsilyl)ethoxymethyl): A very robust protecting group that is stable to many cross-coupling conditions.[11]

  • Methyl (CH₃): If a permanent protecting group is acceptable for your synthetic route, methylation is a straightforward option.[12]

The choice of protecting group depends on the overall synthetic strategy and the conditions required for its eventual removal. For many applications, SEM is a reliable starting point. A Sonogashira coupling, for instance, often fails without N-1 protection on the indazole ring.[13]

Q4: What are the best practices for selecting a base and solvent to minimize dehalogenation?

A4: The choice of base and solvent is critical as they are often the primary sources of the problematic hydrides.[4][6]

Base Selection: Avoid strong alkoxide bases like NaOtBu if possible, especially with aryl iodides.[7] Milder inorganic bases are generally preferred.

Base TypeExamplesPropensity for DehalogenationRationale
Phosphates K₃PO₄Low Generally considered the safest choice. Provides sufficient basicity for transmetalation without readily generating hydrides. Often used in Suzuki couplings.[4]
Carbonates K₂CO₃, Cs₂CO₃Low to Medium Weaker bases that are effective and less likely to cause dehalogenation than alkoxides. Cs₂CO₃ is often more effective due to solubility and the "caesium effect".[4][7]
Alkoxides NaOtBu, KOtBuHigh Prone to β-hydride elimination, especially at T > 80°C. Primarily used when a very strong base is required, such as in Buchwald-Hartwig aminations.[8][14]

Solvent Selection: Use anhydrous, aprotic solvents.

SolventSuitabilityComments
Dioxane, Toluene, THF High Standard choices for cross-coupling. They are aprotic and less likely to be a hydride source. Ensure they are rigorously dried.[4][10]
Alcohols (MeOH, EtOH) Low Avoid. They are direct sources of protons and can be oxidized by the Pd complex to generate Pd-H species.[6]
DMF, DMAc Medium Can be used, but may decompose at high temperatures to form amines and generate hydrides. Use with caution and only high-purity, anhydrous grades.

The following workflow can guide your troubleshooting process when encountering dehalogenation.

G start Dehalogenation Observed (>5-10%) q_nh Is the indazole N-H protected? start->q_nh protect_nh Protect N-H (e.g., SEM, Boc) q_nh->protect_nh No q_base What base is being used? q_nh->q_base Yes protect_nh->q_base switch_base Switch to K₃PO₄ or Cs₂CO₃ q_base->switch_base Alkoxide (e.g., NaOtBu) q_ligand What ligand is being used? q_base->q_ligand Phosphate or Carbonate switch_base->q_ligand switch_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) q_ligand->switch_ligand Simple phosphine (e.g., PPh₃) q_solvent Are you using anhydrous, aprotic solvents? q_ligand->q_solvent Bulky biaryl phosphine switch_ligand->q_solvent change_solvent Ensure solvent is anhydrous (Dioxane, Toluene) q_solvent->change_solvent No / Unsure optimize_temp Re-optimize temperature (start lower, e.g., 80 °C) q_solvent->optimize_temp Yes change_solvent->optimize_temp end Problem Solved optimize_temp->end

Caption: Troubleshooting workflow for dehalogenation.

Validated Protocol: Suzuki-Miyaura Coupling

This protocol for the Suzuki-Miyaura coupling of (SEM-protected)-6-fluoro-3-iodo-1H-indazole incorporates best practices to minimize hydrodehalogenation.

Objective: To couple an arylboronic acid with 6-fluoro-3-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole with minimal dehalogenation byproduct.

Materials:

  • 6-fluoro-3-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous (to make 0.1 M solution)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the protected indazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ (2.5 mol%) and SPhos (6 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Degassing (Optional but Recommended): Bubble argon through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of both the desired product and the dehalogenated byproduct. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Fu, G. C., & Dounay, A. B. (2001). Palladium-Catalyzed Dehydrohalogenation of Alkyl Bromides. Journal of the American Chemical Society, 123(51), 12852-12853. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for palladium-catalyzed C–N coupling. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
  • Reddy, K. R., & Kumar, V. P. (2011). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Wang, D., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry, 84(17), 10805-10813. [Link]
  • Reddit r/Chempros. (2019).
  • Shafi, S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 12345. [Link]
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • Kim, J., & Lee, S. (2012). Palladium‐catalyzed dehalogenation of 5‐halopyrazoles. Journal of Heterocyclic Chemistry, 49(5), 1165-1168. [Link]
  • El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(35), 24459-24491. [Link]
  • Li, W., et al. (2020). Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. Frontiers in Chemistry, 8, 589. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2019). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Request PDF. [Link]
  • Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2963. [Link]
  • Singh, R. P., & Singh, V. K. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(35), 9163-9189. [Link]
  • Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... MDPI. [Link]
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Download Table. [Link]
  • Ritter, T., et al. (2012). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Journal of the American Chemical Society, 134(43), 17978-17981. [Link]
  • Nolan, S. P., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • Plenio, H., & Fleckenstein, C. (2012). General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Chemistry – A European Journal, 18(39), 12487-12497. [Link]
  • Tang, S., et al. (2017). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 13, 1646-1652. [Link]
  • ResearchGate. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... PDF. [Link]
  • Yoshimura, A., & Zhdankin, V. V. (2021). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Accounts of Chemical Research, 54(21), 4066-4081. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Kamal, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Archiv der Pharmazie, 351(9-10), 1800136. [Link]
  • Chemistry LibreTexts. (2023).
  • Harish Chopra. (2021).
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Gockel, B., & Krause, N. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1442-1447. [Link]
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • ResearchGate. (2016). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF. [Link]
  • Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6543. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • D’Amico, G., & Feringa, B. L. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5025-5049. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole.
  • van der Vlugt, J. I., et al. (2019). Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis. Organometallics, 38(1), 107-115. [Link]
  • Sun, S., et al. (2023). Metal-Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. Accounts of Chemical Research, 56(14), 1859-1870. [Link]
  • Feringa, B. L., et al. (2022). On the Role of Noncovalent Ligand-Substrate Interactions in Au(I) Catalysis. Journal of the American Chemical Society, 144(42), 19475-19485. [Link]
  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1167-1187. [Link]

Sources

Validation & Comparative

Comparative Reactivity of 3-Iodoindazoles vs. 3-Bromoindazoles: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the indazole scaffold is a privileged structure, frequently functionalized to explore and optimize biological activity and material properties. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, offering versatile and efficient methods for constructing carbon-carbon and carbon-heteroatom bonds. Key to these syntheses are 3-haloindazoles, which serve as critical electrophilic partners.

This guide provides an in-depth, objective comparison of the reactivity of two common precursors: 3-iodoindazoles and 3-bromoindazoles. Understanding their relative performance in cornerstone reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is crucial for rational synthetic design, catalyst selection, and reaction optimization. The insights and data presented herein are synthesized from established chemical principles and literature precedents to empower researchers, scientists, and drug development professionals in their work.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 3-iodo- and 3-bromoindazoles in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The trend in bond dissociation energies (BDEs) is the primary determinant of reactivity: C-I < C-Br < C-Cl .[1][2][3] A weaker bond is easier to break, facilitating the crucial—and often rate-determining—oxidative addition step in the catalytic cycle.[1][4][5]

BondTypical Bond Dissociation Energy (kJ/mol)
C-I~213-240[2][6]
C-Br~285[2]
C-Cl~327[2]

Table 1: Average bond dissociation energies for carbon-halogen bonds.

This energy difference dictates that aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides.[1][7] This allows 3-iodoindazoles to react under milder conditions, often requiring lower catalyst loadings and temperatures, and shorter reaction times compared to their 3-bromo counterparts.

Mechanistic Underpinnings: The Oxidative Addition Step

The palladium-catalyzed cross-coupling cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond and the formation of a new Pd(II) species. Due to the lower bond dissociation energy of the C-I bond, 3-iodoindazoles undergo this oxidative addition more readily than 3-bromoindazoles.[1][8] This increased reactivity is a significant advantage, particularly when dealing with sensitive substrates or when aiming for high-throughput synthesis.

Catalytic_Cycle cluster_reactivity Reactivity: I > Br > Cl Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex Pd0->OA_complex + Ar-X (Rate-Determining Step) PdII Ar-Pd(II)-X(L)₂ OA_complex->PdII Oxidative Addition Transmetalation Transmetalation Complex PdII->Transmetalation + R-M (e.g., R-B(OH)₂) PdII_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination (Forms Ar-R)

General catalytic cycle for palladium-catalyzed cross-coupling.

Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side quantitative comparisons for indazoles are not always available under identical conditions in the literature, the general principles of reactivity are well-established and consistently demonstrated across various heterocyclic systems.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. For 3-haloindazoles, the higher reactivity of the 3-iodo derivative is a distinct advantage. Several studies have demonstrated successful Suzuki couplings with 3-iodoindazoles, often achieving high yields under relatively mild conditions.[10][11][12]

Comparative Performance:

Feature 3-Iodoindazole 3-Bromoindazole
Reaction Conditions Milder (lower temp, shorter time) More forcing conditions often required
Catalyst Loading Generally lower catalyst loading needed May require higher catalyst loading
Yields Often high to excellent[10] Can be lower or require more optimization

| Substrate Scope | Broader, tolerates more sensitive functional groups | May be limited by harsher conditions |

Sonogashira Coupling

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is another area where 3-iodoindazoles excel. The C(sp)-C(sp²) bond formation is highly efficient with the more reactive iodide. Studies have shown that N-protected 3-iodoindazoles couple effectively with various alkynes, providing a flexible route to 3-alkynylindazoles.[13][14] The need for N-protection is often highlighted to achieve good yields.[13][14]

Comparative Performance:

Feature 3-Iodoindazole 3-Bromoindazole
Reaction Conditions Mild conditions, often with Pd/Cu catalysis[13] May require higher temperatures or more active catalysts
Side Reactions Less prone to side reactions like Glaser coupling Higher temperatures can increase side reactions

| Yields | Generally good to excellent yields reported[13][14] | Can be more variable |

Buchwald-Hartwig Amination

For the synthesis of 3-aminoindazoles, the Buchwald-Hartwig amination is a key transformation. It is generally accepted that aryl iodides are more reactive substrates than aryl bromides in these C-N bond-forming reactions.[5][15] This allows for the coupling of a wider range of amines, including less nucleophilic ones, under more gentle conditions.[16]

Comparative Performance:

Feature 3-Iodoindazole 3-Bromoindazole
Reaction Conditions Milder, broader amine scope May require stronger bases and higher temperatures
Ligand Choice Effective with a wide range of phosphine ligands Often requires more specialized, electron-rich, bulky ligands

| Functional Group Tolerance | Better tolerance due to milder conditions | Harsher conditions can be detrimental to sensitive groups |

Experimental Protocols

The following are representative, generalized protocols based on established literature procedures. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling of 3-Iodoindazole

Suzuki_Workflow Start Combine Reactants Inert Inert Atmosphere Start->Inert 3-Iodoindazole Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent Add Degassed Solvent & Base Inert->Solvent Purge with N₂ or Ar Heat Heat Reaction Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product Isolate 3-Arylindazole Purify->Product

Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • N-protected 3-iodoindazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the N-protected 3-iodoindazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling of 3-Iodoindazole

Materials:

  • N-protected 3-iodoindazole (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add the N-protected 3-iodoindazole, palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and the base, followed by the terminal alkyne.

  • Stir the reaction at room temperature or heat to 50-70 °C.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 3-Haloindazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

  • Add the 3-haloindazole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 80-110 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by flash chromatography.

Conclusion and Strategic Recommendations

The choice between a 3-iodo- and a 3-bromoindazole is a strategic one that depends on the specific goals of the synthesis.

  • For Highest Reactivity and Milder Conditions: 3-Iodoindazoles are the superior choice. They are ideal for complex syntheses involving sensitive functional groups, for rapid library synthesis, and when milder reaction conditions are a priority to avoid potential side reactions or degradation.

  • For Cost-Effectiveness and Availability: 3-Bromoindazoles can be a viable alternative, particularly for large-scale syntheses where cost is a major driver. While they may require more forceful conditions and careful optimization of the catalyst system, they are often more economical and readily available from commercial suppliers.

References
  • A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. Benchchem.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem.
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH.
  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Benchchem.
  • Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions: Application to the Synthesis of Nigellicine. ResearchGate.
  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Reactivity Showdown: 4-Iodo-3- methoxyisothiazole vs. 4-Bromo-3. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. NIH.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. NIH.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. NIH.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. ResearchGate.
  • Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide: CIE A level chemistry support.
  • Bond Energies. Chemistry LibreTexts.

Sources

A Comparative Analysis of the Biological Activity of 6-Fluoro-3-iodo-1H-indazole Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic introduction of halogen atoms, such as fluorine and iodine, is a well-established method to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency and metabolic stability.[3][4][5] This guide provides an in-depth comparative analysis of the biological activities of positional isomers of 6-fluoro-3-iodo-1H-indazole, offering insights for researchers, scientists, and drug development professionals.

While direct head-to-head comparative studies for all isomers of this compound are not extensively documented in publicly available literature, this guide synthesizes established structure-activity relationship (SAR) principles of substituted indazoles to provide a predictive comparison. We will delve into the anticipated biological impact of altering the fluorine substitution pattern around the indazole ring, supported by a proposed experimental framework for validation.

The Strategic Importance of Fluorine and Iodine Substitution

The presence of a fluorine atom can significantly influence a molecule's pKa, lipophilicity, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The position of the fluorine atom on the indazole ring is critical. For instance, studies on other fluorinated indazoles have demonstrated that a fluorine atom at the C6 position can dramatically enhance inhibitory potency against certain kinases compared to substitution at other positions like C4.[6]

The 3-iodo substitution serves as a versatile chemical handle. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse functionalities to explore and optimize biological activity.[7][8][9][10]

Hypothetical Biological Activity Comparison of Isomers

Based on established SAR for indazole derivatives, we can hypothesize the potential differences in biological activity between isomers of fluoro-3-iodo-1H-indazole. The primary focus for such compounds often lies in kinase inhibition, a key mechanism in cancer therapy.

IsomerPredicted Biological Activity ProfileRationale
4-Fluoro-3-iodo-1H-indazole Potentially lower kinase inhibitory activity compared to the 6-fluoro isomer.Based on literature for other fluorinated indazoles where C4 substitution was less favorable for potent ROCK1 inhibition.[6] The electronic effects of the fluorine at C4 may alter the binding mode within the kinase active site.
5-Fluoro-3-iodo-1H-indazole Moderate to good kinase inhibitory activity.The C5 position is often tolerant to small substituents. The fluorine's electron-withdrawing nature could influence the acidity of the N1 proton and impact hydrogen bonding interactions with the target protein.
This compound Potentially the most potent kinase inhibitor among the isomers.Supported by studies where C6 substitution with a small electron-withdrawing group like fluorine led to a significant increase in potency against kinases like ROCK1.[6] This position is often solvent-exposed in kinase binding pockets, and the fluorine may favorably interact with the protein or influence the overall conformation.
7-Fluoro-3-iodo-1H-indazole Variable activity, potentially hindered by steric effects.The C7 position is adjacent to the N1 position of the indazole ring. A fluorine atom here might sterically clash with substituents at N1, which are often crucial for kinase inhibitory activity. However, it could also lead to unique selectivity profiles for certain kinases.

Experimental Workflow for Comparative Biological Evaluation

To empirically validate the hypothesized activities, a systematic experimental workflow is essential. This workflow ensures a robust and reliable comparison of the isomers.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Mechanistic and ADME Studies cluster_3 Phase 4: Data Analysis and SAR synthesis Isomer Synthesis purification Purification (HPLC) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization kinase_panel Broad Kinase Panel Screening characterization->kinase_panel ic50 IC50 Determination for Hits kinase_panel->ic50 cell_proliferation Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) ic50->cell_proliferation western_blot Western Blot for Target Modulation cell_proliferation->western_blot adme In Vitro ADME Assays (Microsomal Stability, Permeability) western_blot->adme data_analysis Comparative Data Analysis adme->data_analysis sar Structure-Activity Relationship (SAR) Elucidation data_analysis->sar

Caption: Experimental workflow for the comparative biological evaluation of this compound isomers.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established protocols for the iodination of indazoles.[9][10]

Materials:

  • 6-Fluoro-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve 6-fluoro-1H-indazole (1 equivalent) in DMF.

  • Add powdered KOH (2 equivalents) to the solution and stir for 30 minutes at room temperature.

  • In a separate flask, dissolve iodine (1.5 equivalents) in DMF.

  • Add the iodine solution dropwise to the indazole solution and stir for 3 hours at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

This protocol can be adapted for the synthesis of other fluoro-3-iodo-1H-indazole isomers by starting with the corresponding fluoro-1H-indazole.

In Vitro Kinase Inhibition Assay (Example: Generic Kinase)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized isomers against a panel of kinases.

Materials:

  • Synthesized fluoro-3-iodo-1H-indazole isomers

  • Recombinant human kinases

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of each isomer in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks

The strategic placement of a fluorine atom on the 3-iodo-1H-indazole scaffold presents a compelling avenue for the development of novel therapeutics, particularly kinase inhibitors. While this guide provides a predictive framework based on existing SAR knowledge, empirical validation through systematic synthesis and biological testing is paramount. The proposed experimental workflow offers a robust starting point for researchers to dissect the nuanced structure-activity relationships of these promising isomers and unlock their full therapeutic potential.

References

  • Song, Y., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed.
  • Norman, M. H., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.
  • Wang, C. C., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central.
  • Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Shaikh, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • El-Gazzar, A. B. A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Riemma, M. R., & Novellino, E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Riemma, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
  • Riemma, M. R., & Novellino, E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate.
  • CRO SPLENDID LAB (n.d.). This compound. CRO SPLENDID LAB.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.

Sources

A Comparative Guide to the Structural Validation of Synthesized 6-fluoro-3-iodo-1H-indazole by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, halogenated heterocyclic scaffolds are indispensable building blocks. The compound 6-fluoro-3-iodo-1H-indazole, in particular, serves as a versatile intermediate for creating complex pharmaceutical agents, including potent kinase inhibitors.[1][2] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the iodo group provides a reactive handle for cross-coupling reactions, enabling further molecular diversification.[1]

However, the synthesis of such substituted indazoles can often lead to a mixture of regioisomers. This guide, written from the perspective of a senior application scientist, provides an in-depth, data-supported framework for the unambiguous structural validation of this compound using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of data to explain the causal relationships behind the observed spectral phenomena, establishing a self-validating and trustworthy analytical workflow.

The Analytical Challenge: Beyond Simple Confirmation

The primary challenge in validating the structure of this compound lies in definitively confirming the precise positions of the fluoro and iodo substituents on the indazole core. A successful synthesis must yield the desired isomer over other possibilities, such as 4-fluoro-3-iodo or 7-fluoro-3-iodo-1H-indazole. Relying on a single NMR experiment is insufficient; a multi-pronged approach using 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR is required to create an unassailable body of evidence.

¹H NMR Spectroscopy: The First Look and the Power of H-F Coupling

The ¹H NMR spectrum provides the initial fingerprint of the molecule. For the benzenoid ring of the indazole, we expect to see three distinct aromatic proton signals. The key to their assignment lies in analyzing their multiplicities and coupling constants, particularly the through-space and through-bond couplings to the fluorine atom.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

Proton Expected δ (ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H7 ~ 7.9 - 8.1 dd ³J(H7-H5) ≈ 1.0 Hz, ⁴J(H7-F) ≈ 5.0 Hz H7 is ortho to the ring-junction nitrogen (N1), leading to a downfield shift. It exhibits a small meta-coupling to H5 and a characteristic four-bond coupling to the fluorine at C6.
H5 ~ 7.5 - 7.7 dd ³J(H5-H4) ≈ 9.0 Hz, ³J(H5-F) ≈ 9.5 Hz H5 is ortho to the fluorine atom, resulting in a large three-bond H-F coupling constant, splitting the signal into a doublet of doublets.
H4 ~ 7.2 - 7.4 t ³J(H4-H5) ≈ 9.0 Hz, ⁴J(H4-F) ≈ 1.0 Hz H4 is coupled to H5. The triplet-like appearance arises because the coupling to H5 is similar to its coupling to the N-H proton (if visible and coupled) or due to broadening.

| NH | > 13.0 | br s | - | The acidic indazole N-H proton is typically broad and significantly downfield. |

Causality Behind the Choices: The analysis hinges on heteronuclear coupling constants. The magnitude of J-couplings between protons and fluorine is highly dependent on the number of bonds separating them. A large ³J(H5-F) coupling (~9.5 Hz) is a powerful indicator that the fluorine is adjacent to H5 (i.e., at C6), while the smaller ⁴J(H7-F) coupling (~5.0 Hz) further corroborates this assignment.[3][4]

¹³C NMR Spectroscopy: Pinpointing Substituents with C-F Coupling and Heavy-Atom Effects

The ¹³C NMR spectrum, especially when proton-decoupled, allows for direct observation of the carbon skeleton. The positions of the fluorine and iodine substituents can be confirmed by two key effects: the large, characteristic carbon-fluorine coupling constants and the "heavy-atom effect" of iodine.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

Carbon Expected δ (ppm) C-F Coupling (JCF, Hz) Rationale
C6 ~ 160 ¹J ≈ 245 Hz The carbon directly attached to fluorine (C6) exhibits a very large one-bond coupling constant and is significantly deshielded. This is the most definitive signal for placing the fluorine atom.
C7a ~ 142 ²J ≈ 12 Hz This quaternary carbon shows a smaller two-bond coupling to fluorine.
C5 ~ 115 ²J ≈ 25 Hz C5, adjacent to the fluorine-bearing carbon, also shows a significant two-bond C-F coupling.
C4 ~ 122 ³J ≈ 5 Hz A smaller three-bond coupling is expected for C4.
C7 ~ 110 ³J ≈ 1 Hz A minimal three-bond coupling is expected for C7.
C3a ~ 125 ⁴J ≈ 4 Hz A small four-bond coupling may be observed.

| C3 | ~ 95 | No C-F Coupling | The carbon bonded to iodine (C3) is significantly shielded due to the relativistic "heavy-atom effect," which influences the electron density around the nucleus.[5][6][7] This upfield shift is a hallmark of an iodo-substituted carbon in an aromatic system. |

Trustworthiness Through Corroboration: The structural assignment is self-validating. The ¹H NMR data suggests fluorine is at C6 due to H-F couplings. The ¹³C NMR data confirms this placement with an unambiguous, large ¹JCF coupling at C6 and a heavily shielded signal for C3, consistent with the presence of iodine.[5][8]

2D NMR Experiments: Building the Molecular Framework

While 1D NMR provides strong evidence, 2D correlation experiments provide the definitive, piece-by-piece construction of the molecule, leaving no room for ambiguity.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached.[9][10] This is a crucial step to definitively assign the protonated carbons (C4, C5, and C7).

Expected HSQC Correlations:

  • The proton signal at ~7.9-8.1 ppm (H7) will show a correlation to the carbon signal at ~110 ppm (C7).

  • The proton signal at ~7.5-7.7 ppm (H5) will show a correlation to the carbon signal at ~115 ppm (C5).

  • The proton signal at ~7.2-7.4 ppm (H4) will show a correlation to the carbon signal at ~122 ppm (C4).

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final arbiter of the structure. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the assigned C-H fragments and place the quaternary carbons and substituents.[10][11]

Key Diagnostic HMBC Correlations:

Proton Correlates to Carbon (δ, ppm) Significance of Correlation
H7 C5 (~115), C3a (~125) Connects H7 to the five-membered ring and confirms its proximity to C5.
H5 C7 (~110), C3a (~125), C4 (~122) Confirms the connectivity around the six-membered ring. The correlation to C7 and C3a solidifies the indazole core structure.

| H4 | C6 (~160), C7a (~142), C5 (~115) | The correlation from H4 to the fluorine-bearing C6 (~160 ppm) is a powerful piece of evidence confirming their relative positions. |

The absence of a correlation from any proton to the highly shielded carbon at ~95 ppm, combined with that carbon's chemical shift, confirms its assignment as the iodo-substituted C3.

Visualizing the Validation Workflow

The logical flow of the NMR validation process can be visualized as a decision-making tree, where each experiment builds upon the last to provide a conclusive structural proof.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Conclusion Final Structure Validation H1 ¹H NMR (Proton Environment) C13 ¹³C NMR (Carbon Skeleton) H1->C13 Suggests F at C6 (via H-F coupling) F19 ¹⁹F NMR (Fluorine Confirmation) C13->F19 Confirms F at C6 (¹JCF) Confirms I at C3 (shielding) HSQC HSQC (Direct C-H Bonds) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assigns C-H pairs Conclusion Unambiguous Structure of This compound HMBC->Conclusion Assembles molecular framework & places substituents

Caption: Logical workflow for NMR-based structural validation.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

  • ¹H NMR: Acquire using a standard single-pulse experiment. Calibrate the chemical shift to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR: Acquire using a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended. Calibrate the chemical shift to the DMSO-d₆ solvent peak at 39.52 ppm.

  • HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsisp2.2). Optimize the spectral widths in both dimensions to cover the proton and carbon regions of interest.[9][12]

  • HMBC: Use a gradient-selected pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for a J-coupling of 8 Hz, which is a good compromise for detecting both two- and three-bond correlations.[10][11]

Conclusion

The structural validation of synthesized molecules is a cornerstone of chemical and pharmaceutical research. For a molecule like this compound, where subtle isomeric differences can have profound impacts on downstream applications, a superficial analysis is insufficient. By systematically applying a suite of 1D and 2D NMR experiments, we can leverage the distinct effects of each substituent—the large C-F coupling constants of fluorine and the heavy-atom shielding of iodine—to build an irrefutable case for the correct structure. This integrated, data-driven approach exemplifies a self-validating system, ensuring the highest degree of confidence in the identity and purity of the synthesized material.

References

  • Alarcón, R., et al. (2015). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.
  • Neto, Á. L., et al. (2020). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • Teixeira, C., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Vícha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews.
  • Neto, Á., et al. (2009). Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. Semantic Scholar.
  • Liu, X-D., et al. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. 大学化学.
  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
  • Rusakov, Y. Y., et al. (2018). Relativistic Heavy Atom Effect on 13 C NMR Chemical Shifts Initiated by Adjacent Multiple Chalcogens. Magnetic Resonance in Chemistry.
  • Decatur, J. (2020). HSQC and HMBC for Topspin. Vassar College.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University.
  • Foces-Foces, C., et al. (2016). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate.
  • Hagiwara, H., et al. (2007). Supporting Information. Wiley-VCH.
  • Chen, C-Y., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • Chemical Instrumentation Facility. NMR Coupling Constants. Iowa State University.
  • IU NMR Facility. 2D HMQC and HSQC (VnmrJ ChemPack). Indiana University.
  • NMR Core Facility. HSQC and HMBC. Columbia University.
  • Moutzouri, P., et al. (2017). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
  • Moutzouri, P., et al. (2017). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. ACS Publications.

Sources

A Researcher's Guide to Spectroscopic Differentiation of Nitro-Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural characterization of molecular entities is a foundational pillar of scientific integrity. In the realm of medicinal chemistry, nitro-indazoles represent a privileged scaffold, forming the core of numerous pharmacologically active agents. However, the synthesis of these compounds often yields a mixture of regioisomers—molecules with the same chemical formula but differing in the position of the nitro group on the indazole ring. These subtle structural variations can lead to profound differences in biological activity, toxicity, and pharmacokinetic profiles. Consequently, the ability to reliably differentiate between these regioisomers is not merely an analytical exercise but a critical necessity for advancing drug discovery and development.

This guide provides an in-depth comparison of various spectroscopic techniques for the differentiation of nitro-indazole regioisomers, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their analytical endeavors.

The Power of the Electron-Withdrawing Nitro Group: A Spectroscopic Handle

The key to differentiating nitro-indazole regioisomers lies in the potent electron-withdrawing nature of the nitro (-NO₂) group. This group significantly perturbs the electronic environment of the entire indazole scaffold, and its influence varies depending on its position (4, 5, 6, or 7). This positional variance creates unique spectroscopic signatures that can be harnessed for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive technique for the structural elucidation of nitro-indazole regioisomers. The chemical shifts and coupling constants of the protons and carbons in the indazole ring are exquisitely sensitive to the electronic effects exerted by the nitro group.

Causality Behind Spectral Differences in NMR

The electron-withdrawing nitro group deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The magnitude of this deshielding effect is dependent on the proximity and the resonance interaction of the nitro group with the specific nucleus.

  • ¹H NMR: Protons ortho and para to the nitro group experience the most significant downfield shifts due to a combination of inductive and resonance effects. The coupling patterns (e.g., doublets, doublet of doublets) and their corresponding coupling constants (J-values) provide crucial information about the connectivity of the protons, further aiding in the assignment of the substitution pattern.

  • ¹³C NMR: The carbon atom directly attached to the nitro group is strongly deshielded and resonates at a significantly downfield chemical shift, often serving as a key diagnostic peak for identifying the position of nitration.[1] The electronic perturbation also propagates throughout the ring system, leading to a unique fingerprint of carbon chemical shifts for each regioisomer.

Comparative ¹H NMR Data for Nitro-1H-indazoles
Proton4-Nitro-1H-indazole (Predicted)5-Nitro-1H-indazole (DMSO-d₆)6-Nitro-1H-indazole (DMSO-d₆)7-Nitro-1H-indazole (DMSO-d₆)
H-3 ~8.5-8.7 (s)8.43 (s)[2]8.26 (s)~8.3-8.5 (s)
H-4 -8.84 (d, J=2.0 Hz)[2]8.13 (dd, J=8.9, 2.0 Hz)[1]-
H-5 ~7.8-8.0 (d)-8.29 (dd, J=8.9, 0.5 Hz)[1]~7.3-7.5 (t)
H-6 ~7.4-7.6 (t)8.21 (dd, J=9.2, 2.0 Hz)-~7.9-8.1 (d)
H-7 ~8.0-8.2 (d)7.75 (d, J=9.2 Hz)[2]8.57 (d, J=1.5 Hz)[1]-
N-H ~13.5-14.0 (br s)13.77 (br s)[2]~13.5 (br s)~13.9 (br s)

Note: Predicted values are based on established substituent effects on aromatic systems. Experimental data should be acquired for definitive assignment.

Comparative ¹³C NMR Data for Nitro-1H-indazoles
Carbon4-Nitro-1H-indazole (Predicted)5-Nitro-1H-indazole (DMSO-d₆)6-Nitro-1H-indazole (DMSO-d₆)7-Nitro-1H-indazole (Calculated)
C-3 ~135-138~136.0~135.5~134.1
C-3a ~120-123~122.0~121.5~118.9
C-4 -~119.0~122.4~129.1
C-5 ~125-128-~118.7~118.1
C-6 ~120-123~118.0-~128.0
C-7 ~115-118~110.0~108.6-
C-7a ~140-143~143.0~141.0~139.8
C-NO₂ ~145-148 (C4)~143.5 (C5)~146.9 (C6)[1]~142.2 (C7)

Note: Calculated values for 7-nitro-1H-indazole are based on GIAO/B3LYP/6-311++G(d,p) level of theory.[3]

Experimental Protocol for NMR Analysis

A robust and self-validating NMR protocol is essential for reproducible results.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the nitro-indazole sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it allows for the observation of the N-H proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters:

    • Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • For ¹³C NMR, a proton-decoupled experiment should be performed. A greater number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the regioisomer.

Logical Workflow for NMR-Based Isomer Differentiation

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve h1_nmr Acquire ¹H NMR dissolve->h1_nmr c13_nmr Acquire ¹³C NMR dissolve->c13_nmr process Process Spectra (FT, Phasing, Calibration) h1_nmr->process c13_nmr->process analyze_h1 Analyze ¹H Data (Shifts, Couplings, Integrals) process->analyze_h1 analyze_c13 Analyze ¹³C Data (Chemical Shifts) process->analyze_c13 compare Compare with Reference Data analyze_h1->compare analyze_c13->compare identify Identify Regioisomer compare->identify

Caption: A streamlined workflow for the differentiation of nitro-indazole regioisomers using NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized nitro-indazole isomers and can provide valuable structural information through the analysis of their fragmentation patterns.

Causality Behind Fragmentation Differences in MS

Upon ionization in the mass spectrometer (commonly via Electron Ionization - EI), the molecular ion is formed. The position of the nitro group influences the stability of the molecular ion and directs the subsequent fragmentation pathways. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46), NO (M-30), and CO. The relative abundance of these fragment ions can differ between regioisomers, providing a basis for their differentiation. For instance, ortho effects can lead to unique fragmentation patterns in certain isomers.

Comparative Mass Spectrometry Data
RegioisomerMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Nitro-1H-indazole 163Predicted: 117 (M-NO₂), 133 (M-NO), 89 (loss of N₂)
5-Nitro-1H-indazole 163117, 133, 90[4]
6-Nitro-1H-indazole 163117, 133, 90
7-Nitro-1H-indazole 163118, 117, 90[5]
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the nitro-indazole sample (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.

    • Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.

  • Instrument Parameters:

    • Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., EI for fragmentation analysis or Electrospray Ionization - ESI for accurate mass determination).

    • For EI, a standard electron energy of 70 eV is typically used.

    • Acquire a full scan mass spectrum to observe the molecular ion and fragment ions.

    • For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Complementary Techniques

While not as definitive as NMR, IR and UV-Vis spectroscopy can provide valuable complementary data for the differentiation of nitro-indazole regioisomers.

Causality Behind Spectral Differences in IR and UV-Vis
  • IR Spectroscopy: The position of the nitro group influences the vibrational frequencies of the N-O bonds (asymmetric and symmetric stretching) and the C-H out-of-plane bending vibrations of the aromatic ring. These differences, although sometimes subtle, can be used to distinguish between isomers.

  • UV-Vis Spectroscopy: The electronic transitions (π → π* and n → π*) of the indazole chromophore are affected by the position of the nitro group. This results in variations in the wavelength of maximum absorption (λ_max) and the molar absorptivity for each regioisomer.

Comparative IR and UV-Vis Data
Spectroscopic Technique4-Nitro-1H-indazole5-Nitro-1H-indazole6-Nitro-1H-indazole7-Nitro-1H-indazole
IR (ν_NO₂, cm⁻¹) Predicted: ~1520-1540 (asym), ~1340-1360 (sym)~1520, ~1340[4]~1520, ~1340[6]~1525, ~1350[5]
UV-Vis (λ_max, nm) Data not available~330 (in Methanol)[7]Data not available~350, ~270[5]
Experimental Protocols for IR and UV-Vis Spectroscopy
  • IR Spectroscopy:

    • Sample Preparation: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

    • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, scanning a suitable wavelength range (e.g., 200-400 nm).

Conclusion: An Integrated Spectroscopic Approach

The reliable differentiation of nitro-indazole regioisomers is a critical step in the development of novel therapeutics. While each spectroscopic technique offers valuable information, a comprehensive and unambiguous structural assignment is best achieved through an integrated approach. NMR spectroscopy, with its detailed structural insights, serves as the primary tool for definitive identification. Mass spectrometry provides essential confirmation of the molecular weight and complementary structural information through fragmentation analysis. IR and UV-Vis spectroscopy offer additional, readily obtainable data that can corroborate the assignments made by NMR and MS. By understanding the underlying principles of each technique and employing robust experimental protocols, researchers can confidently navigate the challenges of isomeric differentiation and accelerate their research and development efforts.

References

  • Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • BenchChem. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem.
  • SpectraBase. (n.d.). 5-nitro-1H-indazole. Wiley.
  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information.
  • BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem.
  • PubChem. (n.d.). 5-Nitroindazole. National Center for Biotechnology Information.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

Sources

A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its unique physicochemical properties allow for critical hydrogen bonding interactions within the ATP-binding pocket of a wide range of kinases, making it a versatile foundation for developing targeted cancer therapies.[1][3] This guide provides a head-to-head comparison of prominent indazole-based kinase inhibitors, focusing on their performance, underlying mechanisms, and the experimental data that validates their activity.

This document is designed for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols to support laboratory investigations. We will dissect the performance of key inhibitors, grounded in quantitative biochemical and cellular data, to provide a clear, objective comparison.

The Indazole Advantage in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, are critical targets in oncology.[4] The indazole core, a bicyclic aromatic heterocycle, offers a rigid and planar structure that can be readily functionalized. This allows medicinal chemists to fine-tune selectivity and potency against specific kinase targets, from receptor tyrosine kinases (RTKs) like VEGFR and TRK to non-receptor kinases such as Aurora kinases.[1][5] Several FDA-approved drugs, including Axitinib and Entrectinib, feature this versatile core, highlighting its clinical significance.[1]

Head-to-Head Inhibitor Comparison: Axitinib vs. Entrectinib

To illustrate the distinct applications of the indazole scaffold, we will compare two leading inhibitors: Axitinib, a highly selective VEGFR inhibitor, and Entrectinib, a multi-kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins.

Axitinib: The Potent and Selective VEGFR Inhibitor

Axitinib is a second-generation, potent, and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[6][7] Its primary mechanism is the disruption of tumor angiogenesis by blocking the signaling pathways that lead to the formation of new blood vessels that tumors need to grow.[6][8]

Entrectinib: The CNS-Active Pan-TRK/ROS1/ALK Inhibitor

Entrectinib is an orally bioavailable inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[9][10] It is particularly effective against tumors harboring NTRK, ROS1, or ALK gene fusions.[11] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it a crucial therapeutic option for patients with central nervous system (CNS) metastases.[10]

Quantitative Performance Data

The efficacy of a kinase inhibitor is primarily defined by its potency (how much of the drug is needed to inhibit the target) and selectivity (how specifically it inhibits the intended target versus off-targets). The half-maximal inhibitory concentration (IC50) is the standard measure of potency.

InhibitorPrimary Target(s)IC50 (nM) - Primary TargetsKey Off-TargetsIC50 (nM) - Off-TargetsReference(s)
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3PDGFRβ, c-KIT1.6, 1.7[7][12]
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK1.7, 0.1, 0.1, 0.2, 1.6--[13]

Table 1: Comparative biochemical potency (IC50) of Axitinib and Entrectinib against their primary kinase targets and key off-targets. Lower IC50 values indicate higher potency.

As the data shows, Axitinib is exceptionally potent against VEGFRs, with IC50 values in the picomolar range, making it significantly more potent against these targets than other VEGFR TKIs like sunitinib or sorafenib.[7][12] Entrectinib demonstrates potent, nanomolar inhibition across its target spectrum of TRK, ROS1, and ALK kinases.[13]

Key Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these inhibitors is crucial for predicting their biological effects and potential resistance mechanisms.

VEGFR Signaling Pathway (Target of Axitinib)

VEGF binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[14] These include the PLCγ-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[15][16] Axitinib blocks the ATP-binding site of VEGFR, preventing this phosphorylation and shutting down these pro-angiogenic signals.

VEGFR_Pathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Axitinib Axitinib Axitinib->VEGFR2 Inhibits (ATP Site) RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF -> MEK -> ERK RAS->RAF Survival Cell Survival, Permeability AKT->Survival Proliferation Cell Proliferation, Migration RAF->Proliferation

Figure 1: Simplified VEGFR-2 signaling pathway inhibited by Axitinib.

TRK Signaling Pathway (Target of Entrectinib)

Neurotrophins bind to TRK receptors, leading to dimerization and activation of the kinase domain.[17][18] This initiates several downstream pathways, including the Ras/MAPK and PI3K/AKT cascades, which are crucial for the proliferation and survival of neurons and, in the case of oncogenic fusions, cancer cells.[19] Entrectinib blocks the ATP-binding pocket of the TRK fusion protein, preventing downstream signaling and inducing apoptosis in tumor cells.[11]

TRK_Pathway cluster_membrane Cell Membrane Neurotrophin Neurotrophin Ligand TRK_Fusion NTRK Fusion Protein Neurotrophin->TRK_Fusion Binds (If applicable) Shc_Grb2 Shc / Grb2 TRK_Fusion->Shc_Grb2 Activates PI3K PI3K TRK_Fusion->PI3K Activates Entrectinib Entrectinib Entrectinib->TRK_Fusion Inhibits (ATP Site) RAS_MAPK RAS -> RAF -> MEK -> ERK Shc_Grb2->RAS_MAPK AKT AKT PI3K->AKT Proliferation Tumor Cell Proliferation RAS_MAPK->Proliferation Survival Tumor Cell Survival AKT->Survival

Figure 2: TRK fusion protein signaling pathway inhibited by Entrectinib.

Mechanisms of Resistance

A critical aspect of drug development is understanding potential resistance mechanisms. For Entrectinib, resistance in ROS1-rearranged cancers can arise from bypass signaling activation, such as mutations in the KRAS gene, leading to sustained ERK activation even when ROS1 is inhibited.[9][20][21] Similarly, MET gene amplification has also been identified as a resistance mechanism.[22] Co-targeting these bypass pathways may be an effective strategy to overcome resistance.[9]

Experimental Protocols for Inhibitor Validation

The trustworthiness of any comparison hinges on robust, reproducible experimental data. Here, we provide detailed, self-validating protocols for key assays used to characterize and compare kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a cornerstone for determining the direct inhibitory effect of a compound on a purified kinase. It measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor.

Principle: The assay employs Time-Resolved Förster Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent tracer binds to the ATP pocket. When in close proximity, excitation of the Eu-donor results in energy transfer to the tracer-acceptor, producing a high FRET signal. An inhibitor competes with the tracer, disrupting FRET in a dose-dependent manner.

TRFRET_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition A1 1. Serially dilute inhibitor in DMSO. B1 3. Add inhibitor dilutions to plate. A1->B1 A2 2. Prepare Kinase/Antibody and Tracer solutions in assay buffer. B2 4. Add Kinase/Antibody mixture. Incubate 60 min. A2->B2 B1->B2 B3 5. Add Tracer solution. Incubate 60 min. B2->B3 C1 6. Read plate on a TR-FRET enabled plate reader. (Ex: 340nm, Em: 615nm & 665nm) B3->C1 C2 7. Calculate Emission Ratio and plot dose-response curve to determine IC50. C1->C2

Figure 3: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Perform serial dilutions of the indazole-based inhibitors in 100% DMSO. A typical starting concentration is 10 mM.

  • Reagent Preparation: Prepare solutions of the purified target kinase (e.g., PLK4, VEGFR2) complexed with a specific Eu-labeled anti-tag antibody and the corresponding kinase tracer in a suitable kinase buffer.[23]

  • Assay Plate Setup: Add the serially diluted compounds to a low-volume 384-well microplate.

  • Kinase Reaction: Add the kinase/antibody mixture to the wells containing the compounds. Incubate at room temperature for 60 minutes to allow the inhibitor to bind to the kinase.

  • Tracer Addition: Add the tracer solution to all wells. Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a microplate reader capable of TR-FRET measurements.

  • Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement & Proliferation Assay

Moving from a biochemical to a cellular context is essential to confirm that an inhibitor can engage its target within a living system and exert a biological effect.

Principle: This protocol first assesses target engagement by measuring the phosphorylation of a kinase's direct downstream substrate via Western Blot. It then quantifies the effect on cell viability using a luminescence-based assay that measures cellular ATP levels as an indicator of metabolic activity.[24][25]

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HCC78 for ROS1-rearranged NSCLC, HUVEC for VEGFR studies) in 96-well plates until they reach approximately 70-80% confluency.[21]

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., Entrectinib) for a specified time (e.g., 2-4 hours for phosphorylation studies, 72 hours for proliferation studies).

  • For Western Blot (Target Engagement):

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the phosphorylated substrate (e.g., p-ROS1) and the total protein as a loading control.

    • Incubate with a secondary antibody and visualize the bands. A decrease in the phosphorylated protein signal indicates successful target inhibition.

  • For Proliferation Assay (Biological Effect):

    • After 72 hours of incubation, add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to untreated controls and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The indazole scaffold continues to be a highly productive pharmacophore in the discovery of novel kinase inhibitors.[1][26] Head-to-head comparisons, grounded in robust biochemical and cellular data, are essential for differentiating candidates and making informed decisions in drug development. Axitinib and Entrectinib exemplify the diverse therapeutic strategies that can be built from this core structure: one achieving high selectivity and potency against a specific angiogenesis driver, the other providing a multi-targeted approach with crucial CNS activity.

Future research will likely focus on developing next-generation indazole derivatives that can overcome known resistance mechanisms and on identifying novel kinase targets for this versatile scaffold.[27] The systematic application of the validation protocols outlined in this guide will be paramount to the success of these endeavors.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer. PubMed. [Link]
  • Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer.
  • Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model.
  • Neurotrophin/TRK Signaling. QIAGEN GeneGlobe. [Link]
  • Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer.
  • MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC.
  • Cell-based test for kinase inhibitors. INiTS. [Link]
  • “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology.
  • Trk receptor. Wikipedia. [Link]
  • On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology.
  • Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective.
  • Signal Transduction by Vascular Endothelial Growth Factor Receptors.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. [Link]
  • VEGF Signaling P
  • Development - VEGF signaling via VEGFR2 - generic cascades P
  • Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma.
  • VEGF signaling p
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • Spotlight: Cell-based kinase assay form
  • Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Springer. [Link]
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
  • Structures of kinase inhibitors containing an indazole moiety.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Cellular potency and selectivity of axitinib. A, axitinib...
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • The pH dependent solubility of axitinib, determined as described in Materials and Methods.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
  • Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld. [Link]
  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV
  • Discovery of novel indazole derivatives as second-generation TRK inhibitors.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
  • In vitro kinase assay. Protocols.io. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • What is the mechanism of Entrectinib?
  • Entrectinib for the treatment of metastatic NSCLC: safety and efficacy. PubMed. [Link]
  • Comparison of the IC50 of different drugs in the high-and low-risk...
  • Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: Differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein.
  • Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion.
  • Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma. Semantic Scholar. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-3-iodo-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and investigational compounds.[1][2][3] Its versatile structure allows for interaction with a wide array of biological targets, including protein kinases, making it a focal point in the development of targeted therapies for diseases ranging from cancer to inflammatory conditions.[1][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet highly promising subclass: 6-fluoro-3-iodo-1H-indazole analogs. We will explore the rationale behind key substitutions, compare their performance with relevant alternatives, and provide actionable experimental protocols for synthesis and evaluation.

The Strategic Importance of the this compound Core

The selection of the this compound scaffold is a deliberate strategy rooted in established medicinal chemistry principles. Each substituent plays a critical role in modulating the compound's physicochemical properties and biological activity.

The Role of the C3-Iodo Group: The iodine atom at the C3 position is not merely a bulky substituent; it is a versatile synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][6] This allows for the facile introduction of a diverse range of chemical moieties at this position, enabling rapid exploration of the SAR and optimization of target engagement.[1][6][7] Several methods for the direct iodination of the indazole core at the C3 position have been reported, often using molecular iodine in the presence of a base like potassium hydroxide in DMF.[4][6][8]

The Impact of the C6-Fluoro Group: The introduction of a fluorine atom at the C6 position is a well-established strategy to enhance the therapeutic potential of drug candidates.[1][9] Fluorine's high electronegativity can significantly alter the electronic properties of the indazole ring, influencing its pKa and ability to form hydrogen bonds with target proteins.[9][10][11] Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways, leading to increased metabolic stability and improved bioavailability.[9][10][11] Studies on other fluorinated indazoles have shown that the position of the fluorine atom is crucial for activity, with a 6-fluoro substitution significantly enhancing inhibitory potency and oral bioavailability in certain contexts.[9]

Comparative Analysis: Why This Scaffold?

FeatureThis compoundUnsubstituted 1H-Indazole3-Bromo-1H-indazole6-Chloro-1H-indazole
Synthetic Versatility at C3 High (ideal for cross-coupling)Low (requires C-H activation)Moderate (less reactive than iodo)N/A
Metabolic Stability Potentially High (due to C6-F)ModerateModeratePotentially High
Bioavailability Potentially High (due to C6-F)VariableVariableVariable
Target Interaction Modulated pKa and H-bondingBaselineModulated pKaModulated pKa

Exploring the Structure-Activity Landscape

The SAR of this compound analogs can be systematically explored by modifying three key positions: the N1 position of the indazole ring, the C3 position (via substitution of the iodo group), and other positions on the benzene ring.

N1 Position Modifications

The N1 position of the indazole ring is often solvent-exposed and provides an excellent vector for introducing substituents that can modulate solubility, cell permeability, and target engagement.

Workflow for N1-Alkylation and Arylation:

Caption: General workflow for N1-functionalization of the indazole core.

SAR Insights for N1 Substituents:

N1-Substituent (R)Expected ImpactRationale
Small Alkyl (e.g., Methyl, Ethyl) Increased lipophilicity, potential for improved cell permeability.Fills small hydrophobic pockets in the target protein.
Bulky Alkyl (e.g., Isopropyl, Cyclohexyl) May enhance selectivity or introduce steric hindrance.Can probe larger pockets and influence binding orientation.
(Substituted) Phenyl/Heteroaryl Potential for π-π stacking interactions, improved potency.Can engage with aromatic residues in the active site.
Amine-containing side chains Improved solubility and potential for H-bonding.Can interact with polar residues and improve pharmacokinetic properties.
C3 Position Modifications via Cross-Coupling

The true power of the 3-iodo substituent lies in its ability to be replaced by a vast array of chemical groups through well-established cross-coupling reactions.

Suzuki Coupling Workflow:

Suzuki_Coupling Indazole This compound Reaction Suzuki Coupling (Heat) Indazole->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product C3-Arylated Indazole Reaction->Product

Caption: A typical Suzuki coupling workflow for C3-arylation.

SAR Insights for C3 Substituents:

C3-SubstituentPotential Biological Target ClassRationale for Activity
(Substituted) Phenyl/Heteroaryl Kinase Inhibitors, GPCR ModulatorsMimics the adenine region of ATP, participates in π-stacking.
Alkenyl (via Heck Coupling) VariousIntroduces conformational rigidity and extends the molecule.
Alkynyl (via Sonogashira Coupling) VariousLinear and rigid linker to other functional groups.
Amine/Amide (via Buchwald-Hartwig) VariousIntroduces hydrogen bond donors/acceptors.

For instance, in the context of kinase inhibition, introducing a substituted pyridine or pyrimidine at the C3 position can lead to crucial hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for type I and type II inhibitors.

Experimental Protocols

General Synthesis of this compound

This protocol is adapted from established procedures for the iodination of indazoles.[4][8]

Materials:

  • 6-Fluoro-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 6-fluoro-1H-indazole (1.0 eq) in DMF, add KOH (2.0 eq) and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve I₂ (1.5 eq) in a minimal amount of DMF.

  • Add the I₂ solution dropwise to the reaction mixture and stir at room temperature for 3-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃.

  • A precipitate will form. Filter the solid and wash with cold water.

  • Alternatively, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Representative Kinase Inhibition Assay (e.g., for a Tyrosine Kinase)

Materials:

  • Recombinant human tyrosine kinase (e.g., VEGFR2, EGFR)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of the kinase/substrate mixture in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the discovery of novel therapeutics. The strategic placement of the fluorine atom can enhance metabolic stability and bioavailability, while the iodo group at the C3 position provides a versatile handle for rapid SAR exploration through a variety of cross-coupling reactions. By systematically modifying the N1 and C3 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs for a wide range of biological targets. Future work should focus on exploring a broader range of C3 substituents, including novel heterocyclic systems and fragments identified through computational screening. Furthermore, detailed in vivo evaluation of promising analogs will be crucial to validate their therapeutic potential.

References

  • Qian, Y., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry, 24(24), 6445-6452.
  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Chem-Impex. (n.d.). 6-Fluoro-3-iodo-1-methyl-1H-indazole.
  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
  • Shaikh, A., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 29(14), 3389.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Al-Ostoot, F. H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Oriental Journal of Chemistry. (n.d.). Novel Substituted Indazoles towards Potential Antimicrobial Agents.
  • CRO SPLENDID LAB. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2811.
  • National Center for Biotechnology Information. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. PubMed.
  • ResearchGate. (n.d.). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands.
  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • ResearchGate. (n.d.). Iodine-Catalyzed Selenylation of 2H-Indazole.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds. PubMed Central.
  • ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds.
  • National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central.
  • ResearchGate. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles.
  • Royal Society of Chemistry. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39257-39267.
  • ResearchGate. (2024). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
  • PubMed. (n.d.). The influence of fluorine position on the properties of fluorobenzoxaboroles.

Sources

A Comparative Guide to the In-Silico Profiling of Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and within this landscape, the indazole scaffold has established itself as a "privileged" structure.[1][2][3] Its bioisosteric resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. This guide provides a comprehensive comparison of the docking studies of various indazole derivatives in the active sites of several key kinases, correlating these in-silico findings with experimental data to elucidate structure-activity relationships (SAR) and guide the rational design of next-generation inhibitors.

The subtle yet significant difference in the arrangement of nitrogen atoms in the indazole ring compared to its isomer, indole, profoundly impacts its hydrogen bonding capacity and three-dimensional conformation, leading to distinct kinase selectivity profiles.[1] Understanding how modifications to the indazole core influence binding affinity and selectivity is paramount for developing effective and safe therapeutics. This guide will delve into the computational methodologies used to predict these interactions and provide a comparative analysis of indazole derivatives against a panel of therapeutically relevant kinases.

Comparative Kinase Inhibition Profile of Indazole Derivatives

The potency and selectivity of indazole-based inhibitors are highly dependent on the nature and position of substituents on the indazole ring. These modifications can be tailored to exploit subtle differences in the ATP-binding pockets of various kinases, thereby achieving desired selectivity. The following table summarizes the in-silico docking scores and experimentally determined inhibitory concentrations (IC50) of a selection of indazole derivatives against several kinases. This comparative data highlights the potential of computational methods to predict biological activity and guide medicinal chemistry efforts.

Compound IDTarget Kinase(s)Docking Score (kcal/mol)Key Interacting Residues (Predicted)Experimental IC50 (nM)Reference(s)
Indazole-A VEGFR-2-6.99Glu828, Ile856, Lys826, Arg8335.4[3][4]
c-Kit---
PDGFRβ---
Indazole-B FGFR1-H-bonds with indazole N-H and 3-methoxyphenyl group9.8[3]
FGFR2--800[3]
FGFR3--4500[3]
Indazole-C JNK3-Hinge region, Hydrophobic pocket II1[2][5]
p38α-Hinge region, P-loop226[2][5]
Indazole-D PLK4--< 0.1[6]
Aurora A-->1000 (low inhibition)[6]
Aurora B-->1000 (low inhibition)[6]
Indazole-E TTK--1.2[3]
AURKB--800[3]

Note: Docking scores and key interacting residues are often specific to the docking software and parameters used. The data presented here is a synthesis from multiple sources to illustrate comparative trends. Direct comparison of scores between different studies should be done with caution.

Experimental Protocols: A Guide to Reproducible Docking Studies

The reliability of in-silico docking studies hinges on a meticulously executed and well-validated protocol. Here, we provide detailed, step-by-step methodologies for performing comparative docking of indazole derivatives using two widely adopted software packages: AutoDock Vina and Schrödinger's Glide.

Protocol 1: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[7] This protocol outlines a typical workflow for docking a series of indazole derivatives into a kinase active site.

1. Receptor Preparation:

  • Objective: To prepare the kinase structure for docking by removing extraneous molecules, adding hydrogen atoms, and assigning charges.

  • Procedure:

    • Download the crystal structure of the target kinase from the Protein Data Bank (PDB). Structures with a co-crystallized ligand are preferred as they represent a biologically relevant conformation.

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove water molecules, ions, and any co-solvents from the PDB file. The co-crystallized ligand should also be removed and saved separately for validation purposes.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.

2. Ligand Preparation:

  • Objective: To generate 3D conformations of the indazole derivatives and prepare them for docking.

  • Procedure:

    • Draw the 2D structures of the indazole derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT file format.

3. Grid Generation:

  • Objective: To define the search space for the docking simulation within the kinase active site.

  • Procedure:

    • Load the prepared receptor (PDBQT file) into AutoDock Tools (ADT).

    • Define the grid box, which is a three-dimensional cube that encompasses the entire binding pocket. The center of the grid box is typically centered on the co-crystallized ligand's position or key active site residues.

    • The size of the grid box should be large enough to accommodate the ligands and allow for their free rotation and translation. A common size is a cube with 20-30 Å sides. A search space volume of over 27,000 ų may require increasing the exhaustiveness parameter.[7]

4. Docking Simulation:

  • Objective: To run the docking algorithm to predict the binding poses and affinities of the indazole derivatives.

  • Procedure:

    • Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the size of the search space.

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set. A default value is 8, but higher values can lead to more reliable results.[8]

    • Execute AutoDock Vina from the command line using the configuration file.

5. Analysis of Results:

  • Objective: To analyze the docking results, including the predicted binding poses, docking scores, and interactions with the receptor.

  • Procedure:

    • The output file will contain the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).

    • Visualize the docked poses in the context of the kinase active site using molecular graphics software.

    • Analyze the interactions between the top-ranked poses and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • Validation: A crucial step is to re-dock the co-crystallized ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol.

Protocol 2: Molecular Docking using Schrödinger Glide

Schrödinger's Glide is a powerful commercial software suite for molecular docking that employs a hierarchical series of filters to efficiently search for ligand poses.[9]

1. Receptor and Ligand Preparation:

  • Objective: To prepare the kinase and indazole derivatives for docking using the Protein Preparation Wizard and LigPrep tools.

  • Procedure:

    • Import the kinase PDB structure into Maestro.

    • Use the Protein Preparation Wizard to:

      • Assign bond orders, add hydrogens, and create disulfide bonds.

      • Fill in missing side chains and loops using Prime.

      • Optimize the hydrogen bond network.

      • Perform a restrained energy minimization of the protein.

    • Use LigPrep to prepare the indazole derivatives:

      • Generate various tautomers and ionization states relevant to physiological pH.

      • Generate 3D conformations and perform energy minimization.

2. Receptor Grid Generation:

  • Objective: To define the active site for docking.

  • Procedure:

    • Open the Receptor Grid Generation panel.

    • Define the center of the grid by selecting the co-crystallized ligand or key active site residues.

    • The inner and outer grid boxes will be automatically generated. Ensure the inner box is large enough to enclose the ligands.

3. Ligand Docking:

  • Objective: To perform the docking calculation using different precision modes.

  • Procedure:

    • Open the Ligand Docking panel.

    • Select the generated grid file and the prepared ligand file.

    • Choose the docking precision:

      • Standard Precision (SP): A good balance of speed and accuracy for most cases.

      • Extra Precision (XP): More rigorous and computationally intensive, designed to reduce false positives.[10]

    • Run the docking job.

4. Analysis and Validation:

  • Objective: To analyze the docking results and validate the protocol.

  • Procedure:

    • The results will be presented in the Project Table, including the GlideScore, which is a measure of the ligand's binding affinity.

    • Visualize the docked poses and interactions using the Pose Viewer.

    • As with AutoDock, validate the protocol by re-docking the native ligand and calculating the RMSD.

Visualization of Key Concepts

Workflow for Comparative Docking Studies

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation PDB Kinase Crystal Structures (PDB) PrepProt Receptor Preparation (Add H, Assign Charges) PDB->PrepProt Ligands Indazole Derivatives (2D) PrepLig Ligand Preparation (3D Conversion, Energy Minimization) Ligands->PrepLig Grid Grid Generation (Define Binding Site) PrepProt->Grid Docking Molecular Docking (e.g., AutoDock, Glide) PrepLig->Docking Grid->Docking Results Analyze Poses & Scores Docking->Results Validation Protocol Validation (Re-dock native ligand, RMSD < 2Å) Results->Validation Comparison Comparative Analysis (Docking Scores vs. IC50) Validation->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

Representative Binding Mode of an Indazole Derivative in a Kinase Active Site

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Ala, Glu) Hydrophobic1 Hydrophobic Pocket I (e.g., Val, Leu) Hydrophobic2 Hydrophobic Pocket II (e.g., Ile, Met) Gatekeeper Gatekeeper Residue (e.g., Met, Thr) Indazole Indazole Core Indazole->Hinge H-Bonds Substituent1 Substituent R1 Substituent1->Hydrophobic2 Hydrophobic Interaction Substituent2 Substituent R2 Substituent2->Hydrophobic1 Hydrophobic Interaction Substituent2->Gatekeeper Steric/Electronic Interaction

Caption: Key interactions of an indazole inhibitor in a kinase active site.

Discussion: Bridging In-Silico Predictions with Experimental Reality

The predictive power of molecular docking is most potent when it is used to rationalize experimental observations and guide further drug design. The comparative data presented in this guide illustrates a general correlation between favorable docking scores and lower IC50 values, although this is not always a linear relationship. Several factors can contribute to discrepancies between predicted and observed activities, including:

  • Scoring Function Inaccuracies: Scoring functions are approximations of the complex energetic contributions to protein-ligand binding and may not perfectly capture all interactions.[11]

  • Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity, while in reality, the binding pocket can undergo conformational changes upon ligand binding (induced fit).

  • Solvation Effects: The role of water molecules in the binding site is often simplified or ignored in standard docking, yet they can play a crucial role in mediating protein-ligand interactions.

Despite these limitations, comparative docking studies of a series of analogs, such as the indazole derivatives discussed here, are invaluable for:

  • Understanding Structure-Activity Relationships (SAR): By comparing the docking poses and scores of structurally related compounds, researchers can infer which functional groups are contributing positively or negatively to binding affinity. For example, the addition of a hydrogen bond donor/acceptor that can interact with the kinase hinge region typically enhances potency.

  • Rationalizing Selectivity: Docking a set of inhibitors into the active sites of different kinases can reveal the structural basis for selectivity. Substituents that exploit differences in the size, shape, and residue composition of the binding pockets between kinases can be identified and optimized. For instance, targeting the hydrophobic pocket adjacent to the gatekeeper residue is a common strategy for achieving selectivity.[5]

  • Guiding Lead Optimization: In-silico docking can be used to prioritize the synthesis of new derivatives. By virtually screening a library of potential modifications to a lead compound, medicinal chemists can focus their efforts on synthesizing the most promising candidates, thereby saving time and resources.

Conclusion

Molecular docking is an indispensable tool in the modern drug discovery pipeline for kinase inhibitors. The indazole scaffold continues to be a rich source of potent and selective inhibitors, and in-silico comparative studies provide a powerful framework for understanding their mechanism of action and for the rational design of new therapeutic agents. By carefully executing and validating docking protocols and critically comparing the computational results with experimental data, researchers can accelerate the development of the next generation of targeted kinase inhibitors.

References

  • A Comparative Analysis of Indazole and Indole Scaffolds in Kinase Inhibitor Development. Benchchem.
  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
  • 3RO4: X-ray Structure of Ketohexokinase in complex with an indazole compound deriv
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds.
  • Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power.
  • Structures and activities of indazole derivatives 9 u–z.
  • 3F5X: CDK-2-Cyclin complex with indazole inhibitor 9 bound
  • Docking structures of a quinazoline derivative with an indazole fragment in FLT3 (PDB).
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
  • pdb_00007ovm. wwPDB.
  • A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. Benchchem.
  • Structures of kinase inhibitors containing an indazole moiety.
  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.
  • Modified AutoDock for accurate docking of protein kinase inhibitors.
  • Glide WS: Methodology and Initial Assessment of Performance for Docking Accuracy and Virtual Screening. ChemRxiv.
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed.
  • Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power. PubMed.
  • Protocol for Docking with AutoDock.
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. BiodiversityPMC.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. PMC.
  • Docking and scoring. Schrödinger.
  • Basic docking. Autodock Vina 1.2.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.
  • AutoDock Vina Document
  • Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase...

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Indazoles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. However, like many N-heterocycles, it can be susceptible to metabolic degradation. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indazoles, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The Metabolic Landscape of Indazoles: Identifying the "Soft Spots"

The metabolic fate of indazole-containing molecules is primarily dictated by oxidative enzymes in the liver.[2] The two major enzyme superfamilies responsible for this are:

  • Cytochrome P450 (CYP) Enzymes: Located in the endoplasmic reticulum of hepatocytes (and captured in liver microsome preparations), CYPs are the primary drivers of Phase I metabolism for a vast number of drugs.[2][3] For indazoles, CYPs typically catalyze aromatic hydroxylation on the fused benzene ring or oxidation of substituents attached to the core. These positions are often referred to as metabolic "soft spots."

  • Aldehyde Oxidase (AO): This cytosolic enzyme has gained significant attention in recent years for its role in metabolizing azaheterocycles.[4][5] AO catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen.[6] For an indazole core, this makes the C3 and C7 positions potential sites of AO-mediated metabolism.

Identifying these potential sites of metabolic attack is the first step in devising a strategy to improve stability.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Termination & Analysis cluster_data 4. Data Calculation prep_reagents Prepare Buffer, HLM, NADPH, & Compound Stocks add_reagents Combine HLM & Compound prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate Initiate with NADPH pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points terminate Stop with ACN + Internal Std time_points->terminate analyze Centrifuge & Analyze Supernatant (LC-MS/MS) terminate->analyze calc Plot ln(% Remaining) vs Time Calculate t½ & CLint analyze->calc

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound pivotal in pharmaceutical research and drug development as a versatile chemical intermediate.[1][2] Its unique structure, featuring both fluorine and iodine substitutions, enhances its reactivity and biological activity, making it a valuable building block for novel therapeutic agents.[2] However, these same properties necessitate stringent handling and disposal protocols. As a halogenated organic compound, this compound falls under specific regulatory frameworks governing hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe management and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Part 1: Hazard Identification and Essential Safety

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. The disposal plan is a direct extension of the initial safety assessment.

Core Safety Profile

This compound is classified as a hazardous substance. Its primary risks include irritation upon contact and harm if ingested.[3] The safety data sheet (SDS) is the primary source of this information and must be reviewed before work begins.[4]

Table 1: Physicochemical and Hazard Summary for this compound

Property Value Source
CAS Number 885522-07-6 [2][3]
Molecular Formula C₇H₄FIN₂ [2][3]
Molecular Weight 262.02 g/mol [2][3]
Appearance Yellowish-brown solid [2]
GHS Pictogram Exclamation Mark (GHS07) [3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [3]

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |

Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is rooted in the known hazards. A multi-layered defense is required to mitigate risks of exposure.

  • Hand Protection: Wear double-layered nitrile or Viton gloves.[5] The outer glove absorbs the initial contact, while the inner glove provides protection during doffing of contaminated outerwear.

  • Eye Protection: Chemical splash goggles are mandatory. The compound is a solid, but procedures involving solvents can create a splash hazard.

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required to prevent respiratory tract irritation.[3]

Part 2: Waste Management and Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste.[6] This classification dictates the entire disposal pathway, from the lab bench to the final treatment facility.

The Principle of Segregation

Causality: Halogenated and non-halogenated waste streams must be kept separate.[7] The high-temperature incineration required for the safe destruction of halogenated compounds is a more costly and specialized process than that for non-halogenated solvents.[7][8] Mixing these waste streams increases disposal costs and can lead to regulatory non-compliance.

Step-by-Step Waste Collection Procedure

This protocol must be integrated into your laboratory's Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[9][10][11]

  • Container Selection: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., high-density polyethylene) and have a screw-top lid.

  • Labeling: Immediately label the container with a hazardous waste tag. Clearly write:

    • "Hazardous Waste: Halogenated Organic Solids"

    • List all constituents, including "this compound" and any contaminated materials (e.g., weigh boats, wipes).

    • Do not obscure the label with other markings.

  • Waste Accumulation:

    • Place all solid waste contaminated with the compound directly into the designated container.

    • For solutions, use a designated "Halogenated Organic Liquids" container.

    • Keep the container closed at all times except when adding waste.[7]

  • Final Disposal: Once the container is full or the project is complete, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [5]

Decontamination of Empty Containers

The original product container is also considered hazardous waste.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinsate: Each rinse must be collected and added to your "Halogenated Organic Liquids" hazardous waste stream. The rinsate is considered hazardous waste.

  • Deface Label: Completely deface the original label on the container to prevent misuse.

  • Dispose of Container: Dispose of the rinsed, defaced container as instructed by your EHS department.

Part 3: Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined response plan is essential.

Small Spill (Manageable by Lab Personnel)

A small spill is defined as an amount that can be cleaned up in under 10 minutes by trained personnel without risk of significant exposure.[5]

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: If not already wearing it, don the full PPE described in Section 1.2.

  • Absorb: Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable bag or container.

  • Package & Label: Place the sealed container into your designated "Halogenated Organic Solids" waste container. If a separate container is used, label it as hazardous waste with a full description of the contents.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe for disposal as hazardous waste.

  • Report: Document the spill and cleanup procedure according to your laboratory's specific CHP requirements.

Large Spill or Unknown Hazard
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Deny Entry: Prevent anyone from entering the spill area until emergency responders arrive.

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision-making process for managing waste generated from activities involving this compound. This workflow provides a clear, logical path from waste generation to final compliant disposal.

G Disposal Decision Workflow for this compound start Waste Generation (this compound) solid_waste Solid Waste (e.g., excess reagent, contaminated wipes, PPE) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) start->liquid_waste empty_container Empty Product Container start->empty_container spill Accidental Spill start->spill collect_solid Place in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid collect_liquid Place in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse spill_small Small Spill? spill->spill_small Assess Size ehs_pickup Arrange for EHS Pickup for Licensed Disposal collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect Rinsate into Liquid Waste Container triple_rinse->collect_rinsate deface_dispose Deface Label and Dispose of Container per EHS triple_rinse->deface_dispose collect_rinsate->collect_liquid cleanup_small Follow Small Spill Protocol (Absorb, Collect, Decontaminate) spill_small->cleanup_small Yes evacuate Evacuate & Call EHS/ Emergency Response spill_small->evacuate No cleanup_small->collect_solid Place waste in container

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • 6-Fluoro-3-iodo-1-methyl-1H-indazole. Chem-Impex. Available at: https://www.chemimpex.com/product/6-fluoro-3-iodo-1-methyl-1h-indazole
  • This compound. Moldb. Available at: https://www.moldb.com/product-885522-07-6.html
  • Chemical Safety in Research and Teaching. New Mexico State University. Available at: https://ehs.nmsu.edu/lab-safety/chemical-safety/
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: https://www.mastercontrol.
  • OSHA for Biotech Research Facilities: Lab safety protocols. Duralabel. Available at: https://www.duralabel.com/articles/osha-for-biotech-research-facilities-lab-safety-protocols--100062.html
  • 6-Fluoro-1H-indazole. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoro-1H-indazole
  • 6-Fluoro-3-iodo-1-methyl-1H-indazole. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB52726391.htm
  • Laboratory Safety and Chemical Hygiene Plan. University of Wisconsin-Madison. Available at: https://ehs.wisc.
  • Production, Import/Export, Use, and Disposal. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: https://www.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: https://www.osha.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: https://nepis.epa.gov/Exe/ZyPDF.cgi/300016S7.PDF?Dockey=300016S7.PDF
  • 6-Fluoro-3-iodo-indazole. Chem-Impex. Available at: https://www.chemimpex.com/product/6-fluoro-3-iodo-indazole
  • Nitrite-Induced Activation of Iodate into Molecular Iodine in Frozen Solution. ResearchGate. Available at: https://www.researchgate.net/publication/361099850_Nitrite-Induced_Activation_of_Iodate_into_Molecular_Iodine_in_Frozen_Solution
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix_III_to_Part_268
  • Halogenated Solvents. Washington State University. Available at: https://ehs.wsu.
  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: https://www.sciencemadness.org/wiki/index.php/Proper_disposal_of_chemicals
  • 6-Fluoro-1H-indazole. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/sxi/sy3h5815f8bb
  • This compound. BLD Pharm. Available at: https://www.bldpharm.com/products/885522-07-6.html
  • Microwave-assisted Synthesis of Fluorinated Heterocycles. Bentham Science Publishers. Available at: https://www.benthamscience.com/journal/abstracts.php?journalID=cgc&articleID=138477
  • SAFETY DATA SHEET - 1H-Indazol-7-amine. TCI Chemicals. Available at: https://www.tcichemicals.com/BE/en/sds/A3355_EG_E.pdf
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Available at: https://www.mdpi.com/2076-3417/11/16/7285
  • How do you dispose of the iodine-starch complex after a redox titration? Reddit. Available at: https://www.reddit.com/r/chemistry/comments/ak2n6s/how_do_you_dispose_of_the_iodinestarch_complex/
  • Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/21842854/
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). Available at: https://www.epa.gov/sites/default/files/2015-05/documents/b-3.pdf
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Available at: https://govt.westlaw.com/calregs/Document/I184A2200D44E11DEA95CA4428EC25FA0?
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School Legal Information Institute. Available at: https://www.law.cornell.edu/cfr/text/40/appendix-III_to_part_268
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956973/
  • Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746369/
  • Iodine removing method in organic solvent. INIS-IAEA. Available at: https://inis.iaea.org/search/search.aspx?orig_q=RN:20069856
  • Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/es9014227
  • Mechanism of iodide-dependent catalatic activity of thyroid peroxidase and lactoperoxidase. Journal of Biological Chemistry. Available at: https://www.jbc.org/article/S0021-9258(17)30491-0/pdf
  • Hazardous Waste Segregation. Unknown. Available at: https://www.sas.upenn.
  • Management of Solid Waste Containing Fluoride—A Review. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539281/
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. ResearchGate. Available at: https://www.researchgate.
  • Investigation of the occurrence of PFAS (per- and polyfluorinated alkyl compounds) in waste streams. Umweltbundesamt (German Environment Agency). Available at: https://www.umweltbundesamt.
  • How to store / dispose of Iodine crystals? Reddit. Available at: https://www.reddit.com/r/chemhelp/comments/8o4k2p/how_to_store_dispose_of_iodine_crystals/
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University EHS. Available at: https://ehs.cornell.edu/system/files/chemsafety-manual/chap7.pdf
  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. Available at: https://p2infohouse.org/ref/13/12838.pdf

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-iodo-1H-indazole
Reactant of Route 2
6-fluoro-3-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.